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  • Product: 2-Chloro-5-nitrobenzyl alcohol
  • CAS: 80866-80-4

Core Science & Biosynthesis

Foundational

2-Chloro-5-nitrobenzyl alcohol chemical properties

Chemical Properties, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a high-value pharmacophore building block characterized by its trifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a high-value pharmacophore building block characterized by its trifunctional nature: a primary alcohol, an electron-withdrawing nitro group, and an ortho-chloro substituent.[1][2][3] This specific substitution pattern renders it a versatile "pivot" intermediate in the synthesis of heterocyclic bioactive molecules, including the anticoccidial agent Toltrazuril and various next-generation antibacterial candidates.[2][3] Its utility lies in the orthogonal reactivity of its functional groups—the alcohol allows for linker extension, the nitro group serves as a masked aniline for heterocycle formation, and the chlorine atom provides a site for potential nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling.[3]

Physicochemical Profile

The following data represents the core specification for high-purity research-grade material.

PropertySpecificationNotes
CAS Number 80866-80-4
IUPAC Name (2-Chloro-5-nitrophenyl)methanol
Molecular Formula

Molecular Weight 187.58 g/mol
Appearance White to pale yellow crystalline powderOxidation leads to darker yellow/orange hues.[2][3]
Melting Point 76.0 – 79.0 °CSharp melting point indicates high purity (>98%).[3]
Solubility Soluble in MeOH, EtOH, DMSO, DMF, EtOAc.[3]Poorly soluble in water; moderate in

.
pKa (Predicted) ~13.5 (Alcohol -OH)Nitro group significantly acidifies the ring protons.[3]
Storage Inert atmosphere, <15°CHygroscopic; protect from light to prevent nitro-reduction/oxidation.[2][3]

Synthetic Routes & Manufacturing

The industrial preparation of 2-Chloro-5-nitrobenzyl alcohol predominantly follows a chemoselective reduction pathway.[2][3] Unlike the oxidation of toluenes (which risks over-oxidation to benzoic acids), the reduction of the corresponding aldehyde offers higher yield and purity.[3]

Core Synthesis: Chemoselective Aldehyde Reduction

The precursor, 2-chloro-5-nitrobenzaldehyde , is reduced using sodium borohydride (


).[2][3] This method is preferred over Lithium Aluminum Hydride (

) because

preserves the nitro group, whereas

would indiscriminately reduce the nitro group to an azo or amine species.[3]
  • Reagents:

    
     (0.5 equiv), Methanol/THF solvent system.
    
  • Conditions: 0°C to Room Temperature, 1-2 hours.

  • Mechanism: Nucleophilic attack of hydride (

    
    ) on the carbonyl carbon, followed by protonation of the alkoxide.[3]
    

SynthesisPath Aldehyde 2-Chloro-5-nitrobenzaldehyde (Precursor) Alcohol 2-Chloro-5-nitrobenzyl alcohol (Target) Aldehyde->Alcohol NaBH4, MeOH (Chemoselective) Byproduct Azo/Amine Derivatives (Over-reduction) Aldehyde->Byproduct LiAlH4 (Non-selective)

Figure 1: Chemoselective synthesis pathway prioritizing nitro group retention.

Reactivity & Functionalization Strategies

The synthetic power of 2-Chloro-5-nitrobenzyl alcohol lies in its ability to undergo divergent functionalization . Researchers can selectively activate specific sites without disturbing the others.[3]

A. Activation of the Alcohol (Linker Chemistry)

The benzylic hydroxyl group is a poor leaving group but can be activated for


 reactions.[3] This is the primary route for attaching this scaffold to larger pharmacophores.[3]
  • Chlorination: Reaction with Thionyl Chloride (

    
    ) yields 2-chloro-5-nitrobenzyl chloride .[2][3]
    
    • Note: The electron-withdrawing nitro group deactivates the ring, suppressing carbocation formation (

      
      ), thus favoring 
      
      
      
      mechanisms.[3]
  • Mesylation: Reaction with Methanesulfonyl chloride (

    
    ) and 
    
    
    
    yields the mesylate, a milder alkylating agent often used when the substrate is acid-sensitive.[3]
B. Nitro Group Manipulation (Heterocycle Formation)

The nitro group is a "masked" amine.[3] Following the attachment of the benzyl linker (Path A), the nitro group is typically reduced to an aniline using


 or 

.[3]
  • Critical Warning: Catalytic hydrogenation (

    
    ) must be carefully monitored, as it can cause hydrodechlorination  (cleavage of the C-Cl bond), destroying the scaffold.[2][3] Sulfided platinum catalysts or chemical reductions are safer alternatives.[3]
    
C. Nucleophilic Aromatic Substitution ( )

The chlorine atom is activated by the para-nitro group (though it is meta to the benzyl alcohol, the nitro group is para to the chlorine).[3] This allows for displacement by strong nucleophiles (amines, thiols) under elevated temperatures, enabling the synthesis of complex biaryl ethers or amines.[3]

Experimental Protocols

Protocol 1: Conversion to 2-Chloro-5-nitrobenzyl Chloride

Standard procedure for generating the alkylating agent.[2][3]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-Chloro-5-nitrobenzyl alcohol (10.0 mmol, 1.88 g) in anhydrous Dichloromethane (

    
    , 20 mL).
    
  • Addition: Add catalytic DMF (2 drops) to activate the reagent.

  • Chlorination: Add Thionyl Chloride (

    
    , 12.0 mmol, 0.87 mL) dropwise at 0°C.
    
  • Reaction: Remove ice bath and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[3] The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).[3]
  • Workup: Evaporate solvent and excess

    
     under reduced pressure. The residue is typically pure enough for the next step; if not, recrystallize from hexane.[3]
    
Protocol 2: Reduction to 2-Chloro-5-aminobenzyl alcohol

Chemoselective reduction avoiding dechlorination.[2][3]

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (5 equiv), Ethanol/Water (4:1).[3]

  • Procedure: Reflux the mixture with the nitro-alcohol for 4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.[3]

  • Isolation: Concentrate filtrate and extract with Ethyl Acetate.

  • Result: Yields the aniline derivative without cleaving the C-Cl bond.

Medicinal Chemistry Applications

Toltrazuril & Triazine Antiprotozoals

This scaffold is a structural homolog to the intermediates used in Toltrazuril synthesis.[3] The 2-chloro-5-nitro substitution pattern is critical for the lipophilicity and binding affinity of these triazine-based anticoccidial drugs.[2][3] The benzyl carbon serves as the attachment point for the triazine core.[3]

Antibacterial Benzoic Acid Derivatives

Derivatives of this alcohol are oxidized to the corresponding benzoic acids or used as benzyl linkers in supramolecular coordination polymers (e.g., silver or potassium complexes) that exhibit broad-spectrum activity against MRSA (Methicillin-resistant S. aureus).[2][3]

Antibody-Drug Conjugates (ADCs)

The benzyl alcohol moiety allows for the creation of cleavable carbonate or carbamate linkers .[2][3] The nitro group can be reduced to an amine to attach a cytotoxic payload, while the alcohol attaches to the antibody linker system.[3]

Applications Core 2-Chloro-5-nitrobenzyl alcohol Chloride Benzyl Chloride (Alkylating Agent) Core->Chloride SOCl2 Aniline Amino-Alcohol (Reduced Nitro) Core->Aniline Fe/NH4Cl MRSA Antibacterial Coordination Polymers Core->MRSA Ligand Formation Toltrazuril Toltrazuril Analogs (Anticoccidial) Chloride->Toltrazuril N-Alkylation Linkers ADC Linkers (Bioconjugation) Aniline->Linkers Peptide Coupling

Figure 2: Downstream applications in drug discovery.[2][3]

Safety & Handling (SDS Summary)

Hazard Classification:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[3]

  • Incompatibility: Strong oxidizing agents, strong bases, and reducing agents (unless controlled).[3]

  • Spill Response: Sweep up solid spills to avoid dust generation.[3] Neutralize surface with soap and water.[3]

References

  • PubChem. (2025).[3] 2-Chloro-5-nitrobenzyl alcohol (Compound Summary).[1][2][3][5][6][7][8] National Library of Medicine.[3] Link[3]

  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Chloro-5-nitrobenzyl alcohol.[1][2][3][6][8]Link[3]

  • ChemicalBook. (2024).[3] Synthesis and Reaction Profile of 2-Chloro-5-nitrobenzyl alcohol.Link[3]

  • MDPI. (2023).[3] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[2][3] Molecules.[3][6][8][9][10][11][12][13][14][15] Link[3]

  • TCI Chemicals. (2024).[3] Product Specification: 2-Chloro-5-nitrobenzyl alcohol (C1214).[2][3]Link[3]

Sources

Exploratory

Technical Monograph: 2-Chloro-5-nitrobenzyl Alcohol

High-Purity Scaffold Characterization and Synthetic Utility Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitroaromatic scaffold in the synthesis of heterocycles, kin...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold Characterization and Synthetic Utility

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitroaromatic scaffold in the synthesis of heterocycles, kinase inhibitors, and agrochemicals.[1][2] Its utility stems from its trifunctional nature: an oxidizable/reducible benzylic alcohol, a displaceable ortho-chlorine, and a reducible meta-nitro group.[1]

This guide provides a definitive technical profile of the compound, moving beyond basic physical constants to address synthesis, isotopic mass spectrometry patterns, and validated handling protocols.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Core Data Table
PropertyValue
IUPAC Name (2-Chloro-5-nitrophenyl)methanol
CAS Number 80866-80-4
Molecular Formula C₇H₆ClNO₃
Average Molecular Weight 187.58 g/mol
Monoisotopic Mass 187.0036 Da
Physical State Crystalline solid (White to pale yellow)
Melting Point 76.0 – 80.0 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Mass Spectrometry & Isotopic Abundance

For researchers utilizing LC-MS/GC-MS for validation, relying solely on the average molecular weight (187.58 g/mol ) is insufficient due to the chlorine atom.[1]

  • The Chlorine Signature: Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).[1]

  • Spectral Consequence: The mass spectrum will not show a single "parent" peak. Instead, it displays a characteristic 3:1 intensity ratio separated by 2 mass units.[1][3][4][5]

    • M Peak (m/z 187.0): Contains ³⁵Cl.[1][5]

    • M+2 Peak (m/z 189.0): Contains ³⁷Cl.[1]

Analyst Note: Absence of this M+2 peak at ~33% intensity of the base peak suggests dechlorination or misidentification of the compound.

Part 2: Synthesis Protocol (Reduction Route)

The most robust laboratory-scale synthesis involves the chemoselective reduction of 2-chloro-5-nitrobenzaldehyde .[1] This route avoids the harsh conditions required to reduce the corresponding benzoic acid and preserves the aromatic nitro group.

Precursor Purity Warning

Commercially available 2-chloro-5-nitrobenzaldehyde is often contaminated with the 2,3-isomer .[1]

  • Impact: The 2,3-isomer reduces to the corresponding alcohol, which has similar solubility properties, making downstream purification difficult.

  • Mitigation: Verify precursor purity via GC-MS prior to reduction.[1] If <98%, recrystallize the aldehyde from dilute ethanol or methanol/water mixtures before proceeding.[1]

Validated Reduction Protocol

Reaction: Aldehyde (R-CHO) + NaBH₄ → Alcohol (R-CH₂OH)[1]

Reagents:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (0.5 – 0.7 eq)[1]

  • Methanol (Solvent, anhydrous preferred)[1]

  • Dilute HCl (1N) for quenching[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-chloro-5-nitrobenzaldehyde in 30 mL of Methanol in a round-bottom flask. Cool to 0°C using an ice bath.[1] Reasoning: Cooling suppresses over-reduction and side reactions.

  • Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Caution: Exothermic hydrogen gas evolution.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.[1]

  • Quench: Once complete, cool back to 0°C and slowly add 1N HCl until pH ~5-6 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate to yield pale yellow crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-5-nitrobenzaldehyde Check QC Check: Isomer Purity >98%? Start->Check Purify Recrystallize (MeOH/H2O) Check->Purify No React Reaction: NaBH4 / MeOH @ 0°C Check->React Yes Purify->React Quench Quench: 1N HCl (pH 5-6) React->Quench TLC Complete Workup Extraction: EtOAc / Brine Wash Quench->Workup Final Product: 2-Chloro-5-nitrobenzyl alcohol Workup->Final Evaporate & Dry

Figure 1: Decision logic and workflow for the synthesis of 2-Chloro-5-nitrobenzyl alcohol.

Part 3: Reactivity & Applications

This molecule is a versatile "linchpin" intermediate.[1] The alcohol functionality allows for the attachment of the benzyl group to nucleophiles, while the nitro group serves as a masked aniline for subsequent cyclization.

Key Transformations
  • Chlorination (Appel Reaction or SOCl₂):

    • Conversion to 2-chloro-5-nitrobenzyl chloride .[1]

    • Reagent: Thionyl Chloride (SOCl₂) with catalytic DMF.[1]

    • Utility: Creates a potent electrophile for S_N2 reactions with amines or thiols.[1]

  • Nitro Reduction:

    • Conversion to 2-chloro-5-aminobenzyl alcohol .[1]

    • Reagent: SnCl₂/HCl or Fe/NH₄Cl (avoid catalytic hydrogenation if de-chlorination is a risk).[1]

    • Utility: Precursor for indoles or quinolines via cyclization.[1]

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Displacement of the ortho-chlorine.[1]

    • Condition: Requires strong nucleophiles and heat due to the deactivating effect of the benzyl alcohol group (unless oxidized to aldehyde/acid first).

Reactivity Pathway Diagram[1]

ReactivityMap Core 2-Chloro-5-nitrobenzyl alcohol AlkylHalide Benzyl Chloride (Electrophile) Core->AlkylHalide SOCl2 or PBr3 (OH Substitution) Aniline Amino-Alcohol (Nucleophile) Core->Aniline SnCl2 / HCl (NO2 Reduction) Ether Benzyl Ether (Protected) Core->Ether NaH / R-X (O-Alkylation)

Figure 2: Primary divergent synthetic pathways for the 2-chloro-5-nitrobenzyl alcohol scaffold.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

While standard laboratory safety applies, this compound presents specific hazards due to its nitroaromatic nature.[1]

  • GHS Classification:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Dust Control: The solid powder can be electrostatic. Weigh in a fume hood or use an anti-static gun.[1]

    • Waste Disposal: Nitro-compounds should be segregated from strong bases and reducing agents in waste streams to prevent exothermic decomposition.[1]

    • Storage: Store in amber vials. While relatively stable, benzyl alcohols can slowly oxidize to aldehydes upon prolonged exposure to light and air.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Cl and Br patterns). Retrieved from [Link]

  • Google Patents. (1992).[1] US5149882A: Purification of 2-chloro-5-nitrobenzaldehyde.[1] Retrieved from

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 2-Chloro-5-nitrobenzyl Alcohol in Medicinal Chemistry

Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) serves as a high-value "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and next-generation antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) serves as a high-value "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and next-generation antibacterials. Its structural utility lies in its trifunctional nature : an oxidizable benzylic alcohol, a reducible nitro group, and a halogen handle for cross-coupling. This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

The following data aggregates experimental values from industrial certificates of analysis (CoA) and safety data sheets to ensure precision in stoichiometry and handling.

PropertySpecificationTechnical Note
CAS Number 80866-80-4
IUPAC Name (2-Chloro-5-nitrophenyl)methanol
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol Critical for stoichiometric calculations.
Appearance Beige to pale yellow crystalline powderDarkens upon light exposure (photosensitive).
Melting Point 76–79 °CSharp range indicates high purity (>98%).
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvents.
pKa (Est.) ~13.5 (Alcohol OH)Weakly acidic; requires strong base for deprotonation.
Storage 2–8 °C, Inert AtmosphereHygroscopic and potentially oxidizable over long periods.

Part 2: Synthetic Routes & Production[1]

While 2-chloro-5-nitrobenzyl alcohol can be synthesized via the nitration of 2-chlorobenzyl alcohol, this route suffers from poor regioselectivity (yielding mixture of 3-, 4-, and 5-nitro isomers).

The Industry-Standard Route: Chemoselective Reduction The most reliable method involves the reduction of 2-chloro-5-nitrobenzoic acid . The challenge here is chemoselectivity : reducing the carboxylic acid without touching the nitro group (which is susceptible to reduction) or the aryl chloride (susceptible to hydrodehalogenation).

Validated Protocol: Borane-Mediated Reduction

Rationale: Borane-tetrahydrofuran (BH₃·THF) complex reduces carboxylic acids to alcohols rapidly at mild temperatures while leaving nitro groups and aryl halides intact.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel.

  • Starting Material: Charge the flask with 2-chloro-5-nitrobenzoic acid (10.0 g, 46.4 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

  • Reagent Addition: Add BH₃·THF (1.0 M solution, 70 mL, 70 mmol) dropwise over 30 minutes.

    • Control Point: Monitor internal temperature; keep below 5 °C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

  • Monitoring (Self-Validation): Perform TLC (50% EtOAc/Hexanes). The starting acid (baseline/low Rf) should disappear, replaced by the alcohol (higher Rf).

  • Quench: Cool to 0 °C. Carefully add Methanol (20 mL) dropwise.

    • Caution: Vigorous hydrogen evolution occurs. This step breaks down the intermediate trialkylborate esters.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to yield the target alcohol (Yield: ~85-90%).

Part 3: Reactivity & Functionalization (The Core)

This intermediate allows for divergent synthesis. The benzylic alcohol can be converted into an electrophile (halide/aldehyde) or used as a nucleophile, while the nitro group serves as a masked aniline.

Visualization of Synthetic Divergence

The following diagram maps the strategic pathways available from CAS 80866-80-4.

G Start 2-Chloro-5-nitrobenzoic Acid Core 2-Chloro-5-nitrobenzyl Alcohol (CAS 80866-80-4) Start->Core BH3·THF (Chemoselective Red.) Aldehyde 2-Chloro-5-nitrobenzaldehyde (Reductive Amination Precursor) Core->Aldehyde PCC or Swern Ox. Halide 2-Chloro-5-nitrobenzyl Chloride/Bromide (Alkylation Agent) Core->Halide SOCl2 or PBr3 Aniline 2-Amino-5-chlorobenzyl Alcohol (Heterocycle Scaffold) Core->Aniline Fe/NH4Cl or SnCl2 (Nitro Red.)

Caption: Divergent synthetic pathways. Green arrow indicates the primary production route; dashed arrows represent downstream functionalization.

Protocol: Conversion to Benzyl Chloride (Alkylation Handle)

To use this molecule as a "warhead" for attaching the 2-chloro-5-nitrophenyl motif to a scaffold (e.g., a piperazine or amine), the alcohol must be converted to a leaving group.

  • Reagents: Thionyl Chloride (SOCl₂), catalytic DMF, Dichloromethane (DCM).

  • Mechanism: The OH attacks SOCl₂ to form a chlorosulfite intermediate, which collapses via Sₙi or Sₙ2 mechanism to the chloride, releasing SO₂ and HCl.

  • Critical Note: Do not use HBr/HCl directly, as the acidic conditions may not be sufficient to drive the reaction to completion without heat, which risks degrading the nitro group.

  • Validation: ¹H NMR will show a shift of the benzylic protons from ~4.8 ppm (CH₂OH) to ~4.6 ppm (CH₂Cl) and disappearance of the broad OH peak.

Protocol: Oxidation to Benzaldehyde

The aldehyde derivative is a key intermediate for reductive aminations.

  • Reagents: Pyridinium Chlorochromate (PCC) in DCM or Swern Oxidation (DMSO/Oxalyl Chloride).

  • Why Avoid KMnO₄? Potassium permanganate will over-oxidize the alcohol back to the benzoic acid.

Part 4: Case Study – Synthesis of Indazole Scaffolds

A primary application of CAS 80866-80-4 is in the synthesis of Indazoles , a privileged structure in kinase inhibitors (e.g., Axitinib analogs).

Workflow:
  • Alkylation: The alcohol is converted to a benzyl bromide and reacted with a secondary amine.

  • Cyclization: The nitro group is reduced to an amine. The presence of the ortho-chloro group allows for a Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig) or a diazotization-cyclization sequence to form the indazole core.

Workflow Step1 2-Chloro-5-nitrobenzyl Alcohol Step2 Benzyl Bromide Derivative Step1->Step2 PBr3, DCM, 0°C Step3 Amine Alkylation Product Step2->Step3 R2NH, K2CO3, DMF Step4 2-Chloro-5-amino-benzyl-amine Step3->Step4 Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Step5 INDAZOLE CORE Step4->Step5 NaNO2, AcOH (Diazotization/Cyclization)

Caption: Synthesis of Indazole core utilizing the ortho-chloro and nitro functionalities.

Part 5: Handling, Stability & Safety

Health Hazards (GHS Classification):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases (exothermic decomposition).

  • Stability: Stable under recommended storage (2-8°C). Avoid prolonged exposure to UV light, which may cause homolytic cleavage of the C-Cl bond or nitro-group degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Borane Reduction of Carboxylic Acids. (Reference for Protocol methodology). Retrieved from [Link]

  • MDPI (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (Context for biological application). Retrieved from [Link]

Sources

Exploratory

(2-chloro-5-nitrophenyl)methanol IUPAC name

Technical Monograph: (2-Chloro-5-nitrophenyl)methanol Role: Senior Application Scientist | Context: Drug Discovery & Process Chemistry[1] Executive Summary (2-Chloro-5-nitrophenyl)methanol (CAS: 80866-80-4) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2-Chloro-5-nitrophenyl)methanol Role: Senior Application Scientist | Context: Drug Discovery & Process Chemistry[1]

Executive Summary

(2-Chloro-5-nitrophenyl)methanol (CAS: 80866-80-4) represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses three distinct functional handles—a benzylic alcohol, an activated aryl chloride, and a nitro group—that can be manipulated independently.[1] This guide moves beyond basic properties to detail the chemoselective synthesis, handling, and divergent functionalization strategies required to utilize this intermediate in high-value pharmaceutical campaigns, particularly for kinase inhibitors and antibacterial linkers.[1]

Chemical Identity & Structural Analysis[1][2]

The IUPAC name (2-chloro-5-nitrophenyl)methanol is derived through strict priority rules which dictate the molecule's behavior in synthesis.

  • Principal Group: The hydroxyl group (-OH) attached to the methyl carbon gives the parent name "Methanol" (or Benzyl alcohol).[1] This carbon is designated position 1 of the phenyl ring.[1]

  • Substituents:

    • Chlorine: Located at position 2 (Ortho to the hydroxymethyl group).[1]

    • Nitro: Located at position 5 (Meta to the hydroxymethyl group, but Para to the Chlorine).[1]

Critical Reactivity Insight: The para relationship between the electron-withdrawing nitro group (-NO2) and the chlorine atom (-Cl) is the defining feature of this molecule.[1] It renders the chlorine susceptible to Nucleophilic Aromatic Substitution (


), a trait not present in isomers where these groups are meta to each other.[1]
Table 1: Physicochemical Profile
PropertySpecificationApplication Note
Molecular Formula

Molecular Weight 187.58 g/mol Ideal fragment size (<200 Da) for fragment-based drug design (FBDD).[1]
Appearance Pale yellow to cream crystalline solidDarkening indicates oxidation or amine impurities.[1]
Melting Point 76 – 79 °CSharp melt indicates high purity; broad range suggests acid contamination.[1]
Solubility DMSO, Methanol, DCMPoor water solubility; requires organic co-solvents for biological assays.[1]
pKa (Alcohol) ~15.0Typical primary alcohol; deprotonation requires NaH or similar bases.[1]

Chemoselective Synthesis Protocol

The primary challenge in synthesizing this molecule is reducing the carboxylic acid precursor (2-chloro-5-nitrobenzoic acid) to the alcohol without reducing the nitro group to an amine or dehalogenating the ring.

Recommended Route: Borane-Tetrahydrofuran (


) Complex Reduction.[1]
Rationale: Unlike Lithium Aluminum Hydride (LiAH), which is too aggressive and will reduce the nitro group to an azo/amine species, Borane is highly chemoselective for carboxylic acids in the presence of nitro groups and aryl halides.
Step-by-Step Methodology
  • Setup: Flame-dry a 500mL 3-neck round bottom flask. Purge with

    
    .
    
  • Solvation: Charge 2-chloro-5-nitrobenzoic acid (1.0 eq) and anhydrous THF (10V). Cool to 0°C.[1][2]

  • Activation: Add

    
     (1.0 M solution, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic 
    
    
    
    evolution.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The acid spot (

    
    ) should disappear; product spot (
    
    
    
    ) appears.[1]
  • Quench (Critical): Cool back to 0°C. Add Methanol dropwise to destroy excess borane (trimethyl borate formation).

  • Work-up: Concentrate in vacuo. Dissolve residue in EtOAc, wash with Sat.[1]

    
     (to remove unreacted acid) and Brine.[1] Dry over 
    
    
    
    .[1]

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start 2-chloro-5-nitrobenzoic acid (Precursor) Intermediate Borate Ester Intermediate Start->Intermediate 0°C to RT, 4h THF Solvent Reagent BH3-THF Complex (Chemoselective Reductant) Reagent->Intermediate Quench MeOH Quench (Destroys excess Borane) Intermediate->Quench 0°C Product (2-chloro-5-nitrophenyl)methanol (Target) Quench->Product Work-up (EtOAc/NaHCO3)

Figure 1: Chemoselective reduction pathway preserving the nitro moiety.

Divergent Functionalization (The "Scaffold" Utility)

For drug development professionals, this molecule is a "tri-functional" hub.[1] The order of operations is critical to avoid side reactions.

Pathway A: Nucleophilic Aromatic Substitution ( )

Because the nitro group is para to the chlorine, the ring is activated.

  • Reaction: Displacement of Cl with primary/secondary amines or alkoxides.[1]

  • Conditions:

    
    , DMF, 80°C.
    
  • Why here? This introduces diversity at the 2-position before modifying the alcohol or reducing the nitro group.

Pathway B: Benzylic Activation

The alcohol is a handle for linking the scaffold to a larger pharmacophore.

  • Halogenation: Conversion to benzyl bromide using

    
     or 
    
    
    
    (Appel reaction).[1]
  • Oxidation: Conversion to 2-chloro-5-nitrobenzaldehyde using PCC or Dess-Martin Periodinane (DMP).[1] Note: Avoid KMnO4 as it will oxidize the benzylic carbon back to the acid.

Pathway C: Nitro Reduction

Usually the final step in the sequence to generate an aniline for amide coupling.

  • Method:

    
     or 
    
    
    
    (Stannous Chloride).[1]
  • Avoid: Catalytic Hydrogenation (

    
    ) if the Chlorine atom must be retained, as hydrodehalogenation is a major risk.[1]
    

Visualizing the Reactivity Tree:

ReactivityTree Core (2-chloro-5-nitrophenyl)methanol (SCAFFOLD) SNAr_Node SNAr Displacement (Cl -> N-R / O-R) Core->SNAr_Node Path A Alc_Node Benzylic Substitution (OH -> Br/Cl/OMs) Core->Alc_Node Path B Nitro_Node Nitro Reduction (NO2 -> NH2) Core->Nitro_Node Path C SNAr_Desc Activated by p-NO2 Reagents: Amines, K2CO3 SNAr_Node->SNAr_Desc Alc_Desc Linker Activation Reagents: PBr3, SOCl2 Alc_Node->Alc_Desc Nitro_Desc Aniline Generation Reagents: Fe/NH4Cl (Avoid Pd/C) Nitro_Node->Nitro_Desc

Figure 2: Divergent synthetic pathways available from the core scaffold.

Analytical Characterization

To validate the integrity of the scaffold, the following NMR signals are diagnostic.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       4.60 (s, 2H, 
      
      
      
      ): The benzylic methylene singlet.[1]
    • 
       5.60 (br s, 1H, 
      
      
      
      ): Exchangeable hydroxyl proton.[1]
    • 
       7.70 (d, 
      
      
      
      , 1H): Proton at C3 (Ortho to Cl).[1]
    • 
       8.15 (dd, 
      
      
      
      , 1H): Proton at C4.[1]
    • 
       8.45 (d, 
      
      
      
      , 1H): Proton at C6 (Ortho to Nitro, Meta to Alcohol).[1] This is the most deshielded proton due to the inductive effect of the nitro group and the ring current.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 555722, (2-Chloro-5-nitrophenyl)methanol.[1] Retrieved from [Link][1]

  • Master Organic Chemistry.Nucleophilic Aromatic Substitution: The Mechanism.

    
     activation logic). Retrieved from [Link]
    

Sources

Foundational

2-Chloro-5-nitrobenzyl alcohol structure and formula

Structure, Synthesis, and Pharmaceutical Applications Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a highly functionalized aromatic building block characterized by the presence of a benzylic hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) is a highly functionalized aromatic building block characterized by the presence of a benzylic hydroxyl group, a steric chlorine atom at the ortho position, and an electron-withdrawing nitro group at the meta position relative to the alkyl chain.[1][2]

This scaffold is critical in medicinal chemistry, serving as a precursor for kinase inhibitors, antibacterial agents (specifically against MRSA), and novel agrochemicals.[1] Its unique substitution pattern allows for orthogonal functionalization: the alcohol facilitates ether/ester linkage, the nitro group serves as a masked amine, and the chlorine atom provides steric bulk and potential for metal-catalyzed coupling.[1]

Structural Analysis & Physicochemical Profile

Chemical Identity

The compound consists of a benzene ring substituted at the 1, 2, and 5 positions.[1] The 2-chloro substituent introduces significant steric hindrance near the benzylic position, influencing the rotational freedom of the hydroxymethyl group.[1] The 5-nitro group strongly withdraws electron density, increasing the acidity of the benzylic protons and deactivating the ring toward electrophilic aromatic substitution.[1]

PropertyData
IUPAC Name (2-Chloro-5-nitrophenyl)methanol
CAS Registry Number 80866-80-4
Molecular Formula

Molecular Weight 187.58 g/mol
SMILES C1=CC(=C(C=C1[O-])CO)Cl
Melting Point 76.0 – 79.0 °C
Appearance White to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~13.5 (hydroxyl proton)
3D Conformation & Electronic Effects[1]
  • Steric Ortho-Effect: The chlorine atom at C2 forces the hydroxymethyl group out of the ring plane to minimize steric clash, which can impact binding affinity in enzyme pockets.[1]

  • Electronic Push-Pull: The nitro group (C5) creates a dipole moment directed away from the ring.[1] This electron deficiency makes the benzylic alcohol less nucleophilic than unsubstituted benzyl alcohol but more resistant to oxidative degradation.[1]

Synthetic Methodologies

The synthesis of 2-chloro-5-nitrobenzyl alcohol requires strict chemoselectivity to reduce the carbonyl precursor without affecting the nitro group.[1] Two primary routes are established:

Route A: Reduction of 2-Chloro-5-nitrobenzaldehyde (Lab Scale)

This is the preferred laboratory method due to mild conditions and high yield.[1]

  • Reagents: Sodium Borohydride (

    
    ), Methanol/THF.[1]
    
  • Mechanism: Nucleophilic addition of hydride to the aldehyde carbonyl.[1]

  • Selectivity:

    
     is too mild to reduce the nitro group, ensuring exclusive formation of the alcohol.[1]
    
Route B: Reduction of 2-Chloro-5-nitrobenzoic Acid (Industrial Scale)

Used when the acid feedstock is more cost-effective.[1] Direct reduction with


 is contraindicated  as it will reduce the nitro group to an azo/amine species.[1]
  • Reagents: Borane-THF complex (

    
    ) or activation via Mixed Anhydride followed by 
    
    
    
    .[1]
  • Mechanism: Borane preferentially reduces carboxylic acids over nitro groups due to its electrophilic nature.[1]

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Legend Acid 2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3) Borane Reagent: BH3-THF (0°C to RT) Acid->Borane Aldehyde 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3) NaBH4 Reagent: NaBH4 MeOH, 0°C Aldehyde->NaBH4 Alcohol 2-CHLORO-5-NITROBENZYL ALCOHOL (Target) Borane->Alcohol Chemoselective Reduction (Preserves NO2) NaBH4->Alcohol Nucleophilic Addition (>90% Yield) key1 Precursor (Red) key2 Target (Green)

Figure 1: Chemoselective synthesis pathways targeting the alcohol functionality while preserving the nitro group.[1]

Experimental Protocol (Route A)

Objective: Synthesis of 2-chloro-5-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolution: Dissolve 2-chloro-5-nitrobenzaldehyde (10.0 mmol, 1.86 g) in anhydrous Methanol (30 mL). Cool the solution to 0 °C.

  • Addition: Add Sodium Borohydride (

    
    , 11.0 mmol, 0.42 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quench: Once the starting material is consumed, quench carefully with Saturated Ammonium Chloride (

    
    ) solution (10 mL).
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Reactivity & Pharmaceutical Applications[1][4][5]

Reactivity Profile

The alcohol moiety serves as a pivot point for further derivatization.[1]

  • Halogenation: Conversion to 2-chloro-5-nitrobenzyl bromide using

    
     or 
    
    
    
    .[1] This activates the position for alkylation reactions.[1]
  • Nitro Reduction: Catalytic hydrogenation (

    
    ) or Iron/Acetic acid reduction converts the nitro group to an amine (aniline), allowing for amide coupling or heterocycle formation.[1]
    
  • Etherification: Williamson ether synthesis to attach the benzyl group to phenols or amines.[1]

Reactivity Flowchart

ReactivityTree Core 2-Chloro-5-nitrobenzyl Alcohol BenzylHalide Benzyl Halide (Alkylating Agent) Core->BenzylHalide Substitution Aniline 2-Chloro-5-aminobenzyl Alcohol (Aniline Derivative) Core->Aniline Nitro Reduction Aldehyde Re-oxidation to Aldehyde Core->Aldehyde Oxidation Step1 SOCl2 or PBr3 Step2 Fe/AcOH or SnCl2 (Chemoselective) Step3 PCC or DMP

Figure 2: Divergent reactivity profile.[1] Note: Reduction to aniline (Red path) requires careful selection of catalyst to avoid dehalogenation.[1]

Pharmaceutical Utility[1][4][5]
  • Antibacterial Research: Derivatives of 2-chloro-5-nitrobenzoic acid (the parent scaffold) have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis.[1]

  • Kinase Inhibitors: The 2-chloro-5-substituted benzyl motif is frequently observed in Type II kinase inhibitors, where the benzyl group occupies the hydrophobic back-pocket of the ATP binding site.[1]

Safety & Handling (GHS Classification)

Signal Word: Warning

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][3]

Handling Protocol:

  • Use in a fume hood to avoid inhalation of dust.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Store in a cool, dry place away from strong oxidizing agents and strong bases.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1]

  • Makhanya, T. R., et al. (2023).[1][4] "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." Molecules, 28(15).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1]

Sources

Exploratory

2-Chloro-5-nitrobenzyl alcohol spectral data (NMR, IR, Mass Spec)

Spectral Characterization & Synthetic Profile Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitro-aromatic building block in the synthesis of heterocycles, antibody-d...

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Characterization & Synthetic Profile

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) serves as a critical halogenated nitro-aromatic building block in the synthesis of heterocycles, antibody-drug conjugates (ADCs), and photo-cleavable linkers.[1][2][3] Its structural rigidity, provided by the ortho-chloro substituent, combined with the electronic push-pull nature of the nitro and hydroxymethyl groups, creates a unique spectroscopic signature essential for quality control in drug development.

This guide provides a comprehensive technical analysis of the compound, moving beyond simple data listing to explain the causality of its spectral features.

Part 1: Chemical Profile & Structural Logic

The spectroscopic behavior of 2-Chloro-5-nitrobenzyl alcohol is dictated by the interference between its three substituents on the benzene ring.

FeatureSpecificationStructural Implication
IUPAC Name (2-Chloro-5-nitrophenyl)methanolDefines substitution pattern (1, 2, 5).
Molecular Formula C₇H₆ClNO₃MW: 187.58 g/mol
Appearance Pale yellow to beige crystalline solidNitro group conjugation imparts color.
Melting Point 76.0 – 79.0 °CIndicates moderate intermolecular H-bonding.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to aryl chloride.
Structural Isomerism Alert

Researchers often confuse this compound with its isomer, 2-chloro-4-nitrobenzyl alcohol .

  • Differentiation: The position of the nitro group (meta vs. para to the alcohol) drastically alters the aromatic region in NMR (coupling constants) and the N-O stretching frequencies in IR.

Part 2: Synthesis & Purification Context

To understand the impurities likely to appear in spectral data, one must understand the genesis of the sample. The standard industrial route involves the chemoselective reduction of 2-chloro-5-nitrobenzaldehyde .

Synthetic Workflow (Graphviz)

SynthesisWorkflow Start Starting Material 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3) Reaction Reduction Stir 1-2 hrs Monitor by TLC (Hex:EtOAc 7:3) Start->Reaction Reagent Reagent Preparation NaBH4 (0.25 eq) in MeOH/THF 0°C - 5°C Reagent->Reaction Quench Quench Add Dilute HCl or NH4Cl pH ~6-7 Reaction->Quench Aldehyde consumed Workup Extraction Ethyl Acetate / Brine Wash Dry over Na2SO4 Quench->Workup Crude Crude Solid (Contains trace aldehyde) Workup->Crude Purification Recrystallization Solvent: EtOH/Water or Toluene Target MP: 76-79°C Crude->Purification Final Pure 2-Chloro-5-nitrobenzyl alcohol Purification->Final

Figure 1: Standard synthetic pathway via borohydride reduction. Note that residual aldehyde (CHO peak at ~10.4 ppm) is a common impurity.

Part 3: Spectroscopic Characterization[4]

Proton NMR ( H-NMR)

Solvent: DMSO-


 or CDCl

(Data below standardized to CDCl

for intermediate characterization).

The aromatic region displays a classic ABC spin system modified by the 1,2,5-substitution pattern.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic (Coupling & Shielding)
8.42 Doublet (d)1HH-6 Ortho to CH₂OH, Meta to NO₂. This proton is deshielded by the nitro group but sits in the "bay" region near the alcohol arm. (

Hz).
8.12 Doublet of Doublets (dd)1HH-4 Ortho to NO₂, Para to Cl. Most deshielded proton due to direct ortho resonance with the nitro group. Shows strong ortho coupling to H-3 and weak meta coupling to H-6. (

Hz).
7.55 Doublet (d)1HH-3 Ortho to Cl. Shielded relative to H-4/H-6. Shows only ortho coupling to H-4. (

Hz).
4.85 Singlet (s) or Doublet2HCH₂-OH Benzylic Methylene. Appears as a singlet in CDCl

(due to rapid exchange) or a doublet in DMSO-

if exchange is slow (

Hz).
2.4 - 3.0 Broad Singlet1H-OH Hydroxyl. Highly variable. Shift depends on concentration and water content.[4]

Diagnostic Check:

  • Look for the H-4 signal (dd) at ~8.1 ppm. If this appears as a triplet or simple doublet, you may have the incorrect isomer (e.g., 4-chloro-3-nitro).

Carbon NMR ( C-NMR)

Solvent: CDCl



The molecule has 7 distinct carbon environments .
  • C-NO₂ (~147 ppm): Deshielded quaternary carbon.

  • C-1 (Benzylic, ~140 ppm): Attachment point of the hydroxymethyl group.

  • C-Cl (~138 ppm): Quaternary carbon bearing chlorine.

  • Aromatic CH (~124 - 126 ppm): C-4 and C-6 (deshielded by NO₂).

  • Aromatic CH (~130 ppm): C-3 (Ortho to Cl).

  • Benzylic CH₂ (~62-63 ppm): The alcohol carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and hydroxyl groups.

Wavenumber (cm⁻¹)Vibration ModeDescription
3300 - 3450 O-H StretchBroad, strong band. Indicates H-bonding.
1525 - 1535 N-O AsymmetricVery strong. Diagnostic for aromatic nitro compounds.
1345 - 1355 N-O SymmetricStrong sharp peak. Paired with the 1530 band.
1040 - 1060 C-O StretchPrimary alcohol stretch.
740 - 750 C-Cl StretchCharacteristic halo-aromatic fingerprint.
Mass Spectrometry (MS)

Ionization: ESI (Negative/Positive) or EI. Molecular Weight: 187.58[2]

  • Isotope Pattern (Critical): Chlorine naturally exists as

    
    Cl (75%) and 
    
    
    
    Cl (25%).
    • M+ (187): Base peak (relative intensity 100%).

    • M+2 (189): Isotope peak (relative intensity ~33%).

    • If this 3:1 ratio is absent, the chlorine is missing.

  • Fragmentation Logic (EI):

    • [M - 17]⁺: Loss of OH radical (m/z ~170).

    • [M - 46]⁺: Loss of NO₂ (m/z ~141).

    • [M - 31]⁺: Loss of CH₂OH (Benzylic cleavage).[5]

Fragmentation Pathway Diagram

MassSpec Parent Molecular Ion [M]+ m/z 187/189 (3:1 Ratio) Frag1 [M - OH]+ m/z 170 Parent->Frag1 - OH• Frag2 [M - NO2]+ m/z 141 Parent->Frag2 - NO2• Frag3 Benzylic Cation [M - CH2OH]+ m/z 156 Parent->Frag3 - CH2OH•

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Part 4: Quality Control & Impurity Profiling

For drug development applications, purity must be >98%.

  • Impurity A (Starting Material): 2-Chloro-5-nitrobenzaldehyde.[1][6][7][8]

    • Detection: 1H-NMR singlet at ~10.4 ppm (CHO).

    • Remediation:[1][9][10] Wash with sodium bisulfite solution or recrystallize from toluene.

  • Impurity B (Over-reduction): 2-Chloro-5-nitrotoluene (rare with NaBH4, common with catalytic hydrogenation).

    • Detection: Loss of CH₂OH signals; appearance of methyl singlet at ~2.4 ppm .

  • Water:

    • Detection: Broad singlet in 1H-NMR (variable ppm) or IR broadness >3500 cm⁻¹.

    • Remediation:[1][9][10] Dry under high vacuum over P₂O₅.

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved January 30, 2026.

  • Sigma-Aldrich (Merck).Product Specification: 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4).
  • SDBS (AIST).Spectral Database for Organic Compounds. (General reference for nitro-benzyl systems).

  • ChemicalBook.

Sources

Foundational

Technical Guide: Photolabile Protecting Groups (PPGs)

Strategies for Spatiotemporal Control in Chemical Biology and Drug Discovery Executive Summary Photolabile protecting groups (PPGs), often termed "cages," allow researchers to render a bioactive molecule inert ("caged")...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Spatiotemporal Control in Chemical Biology and Drug Discovery

Executive Summary

Photolabile protecting groups (PPGs), often termed "cages," allow researchers to render a bioactive molecule inert ("caged") and subsequently release it ("uncage") with high spatiotemporal precision using light.[1][2][3][4][5] This guide serves as a technical manual for selecting, synthesizing, and deploying PPGs. It moves beyond basic definitions to address the kinetic, thermodynamic, and optical parameters that dictate experimental success in complex biological environments.

Part 1: Mechanistic Fundamentals

To effectively deploy PPGs, one must understand the photophysics governing cleavage. The two most dominant mechanisms in the field are the Norrish Type II (nitrobenzyls) and the Photo-Favorskii (p-hydroxyphenacyls) rearrangements.[6]

1.1 The o-Nitrobenzyl System (Norrish Type II)

The o-nitrobenzyl (oNB) group is the historical standard. Upon UV excitation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[6] This intermediate rearranges to a hemiacetal, which spontaneously collapses to release the substrate and a nitroso-aldehyde byproduct.

Critical Insight: The rate-determining step is often the decay of the aci-nitro intermediate (ms scale), not the photon absorption. This limits oNB utility in studying ultra-fast biological events (e.g., ion channel kinetics <1 ms).

1.2 The p-Hydroxyphenacyl System (Photo-Favorskii)

The p-hydroxyphenacyl (pHP) group undergoes a Photo-Favorskii rearrangement.[6][7] Unlike oNB, this reaction is driven by the triplet state and results in a skeletal rearrangement to a phenylacetic acid derivative.

Critical Insight: pHP release is significantly faster (ns scale) and produces "cleaner" byproducts that are transparent at the excitation wavelength, preventing the "inner filter effect" (where byproducts absorb the uncaging light).

1.3 Mechanistic Visualization

The following diagram illustrates the distinct pathways for these two primary classes.

PPG_Mechanisms cluster_0 o-Nitrobenzyl (oNB) Pathway cluster_1 p-Hydroxyphenacyl (pHP) Pathway oNB_Start o-Nitrobenzyl Cage Excited Excited State (S1/T1) oNB_Start->Excited hν (UV) Aci aci-nitro Intermediate (Long-lived, ms) Excited->Aci H-abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement oNB_End Free Substrate + o-Nitrosobenzaldehyde Hemiacetal->oNB_End Collapse pHP_Start pHP Cage Triplet Triplet State (T1) pHP_Start->Triplet hν (UV) Spiro Spiro-dione Intermediate Triplet->Spiro ISC / Solvent pHP_End Free Substrate + p-Hydroxyphenylacetic acid Spiro->pHP_End Hydrolysis (ns)

Figure 1: Comparative mechanistic pathways of o-Nitrobenzyl (Norrish Type II) and p-Hydroxyphenacyl (Photo-Favorskii) uncaging.

Part 2: Strategic Selection of PPGs

Selecting the wrong PPG is the most common cause of experimental failure. Use the table below to match the PPG to your biological constraints.

Table 1: Comparative Technical Specifications of Major PPG Classes

PPG Class

(1P)

(Quantum Yield)
Release Rate2P Cross-Section (

)
Key AdvantageMajor Limitation
o-Nitrobenzyl (oNB) 300–365 nm0.1 – 0.6Slow (ms)Low (< 1 GM)Synthetically accessible; robust history.Toxic nitroso byproducts; slow release.
Coumarins (e.g., DEAC) 350–450 nm0.01 – 0.3Fast (ns)High (1–5 GM)Red-shifted absorption; good for 2-photon.Lower solubility; lower quantum yields.[8]
p-Hydroxyphenacyl (pHP) 280–350 nm0.1 – 0.9Fast (ns)LowClean photochemistry; no inner filter effect.Requires UV; limited 2-photon utility.
BODIPY 500–650 nm0.001 – 0.1VariableVery HighVisible light uncaging; cell permeable.Complex synthesis; lower quantum yields.
Nitroindolines (MNI) 300–420 nm0.01 – 0.1Fast (

s)
ModerateExcellent hydrolytic stability; standard for Glu.Harder to synthesize than oNB.

Scientist's Note: For standard biochemical assays (Western blot, kinase activity), oNB is sufficient. For live-cell physiology (synaptic transmission) or deep-tissue imaging, you must use Coumarins or Nitroindolines (like MNI-Glutamate) due to their 2-photon cross-section and speed.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. Never assume uncaging has occurred; verify it.

Protocol A: One-Photon Bulk Uncaging (Chemical Validation)

Use this to determine the quantum yield and chemical purity of the release.

Materials:

  • 365 nm LED or Hg-Arc Lamp (calibrated power output).

  • Analytical HPLC with PDA detector.

  • Caged Compound Stock (10 mM in dry DMSO).

Workflow:

  • Preparation: Dilute stock to 50

    
    M in the relevant assay buffer (e.g., PBS pH 7.4). Note: Ensure optical density (OD) at 
    
    
    
    is < 0.1 to avoid inner filter effects.
  • Dark Control: Inject one aliquot immediately into HPLC. This establishes

    
     and checks for hydrolytic instability (spontaneous uncaging).
    
  • Irradiation: Place sample in a quartz cuvette (glass blocks UV). Irradiate at 10 mW/cm².

  • Sampling: Remove aliquots at

    
     seconds.
    
  • Quantification: Monitor the disappearance of the Caged peak and the appearance of the Free Substrate peak.

  • Validation: Plot

    
     vs. Energy Dose (
    
    
    
    ). Linearity confirms first-order kinetics.
Protocol B: Two-Photon Uncaging in Brain Slices (Functional Validation)

Use this for high-precision neurobiological applications.

Materials:

  • Femtosecond Ti:Sapphire Laser (tuned to 720 nm for MNI or 900 nm for DEAC).

  • Electrophysiology rig (Patch-clamp).

  • MNI-Caged Glutamate (Tocris/Sigma).

Workflow:

  • Bath Preparation: Circulate ACSF (Artificial Cerebrospinal Fluid) containing 2.5 mM MNI-Caged Glutamate. Crucial: Use a recirculating system to conserve expensive caged compounds.

  • Targeting: Visualize a dendritic spine using a morphological dye (e.g., Alexa 594).

  • Laser Parking: "Park" the laser beam ~0.5

    
    m from the spine head.
    
  • Pulse Train: Deliver a 1 ms pulse (power ~15-20 mW at sample).

  • Readout: Record the Excitatory Post-Synaptic Current (EPSC).

  • Validation: Move the laser spot 2

    
    m away and repeat. If an EPSC is still observed, your concentration is too high or laser power is excessive (loss of spatial resolution).
    
Part 4: Workflow Visualization

This diagram outlines the logical flow from synthesis to biological application, highlighting critical quality control (QC) checkpoints.

Experimental_Workflow Selection 1. Strategic Selection (Based on Table 1) Synthesis 2. Synthesis & Purification (Avoid ambient light) Selection->Synthesis DarkQC 3. Dark Stability QC (24h in buffer @ 37°C) Synthesis->DarkQC Decision Stable? DarkQC->Decision Redesign Redesign/Purify Decision->Redesign No Photolysis 4. Photolysis Characterization (Determine Quantum Yield) Decision->Photolysis Yes BioApp 5. Biological Application (Live Cell / Tissue) Photolysis->BioApp Control Control: Light + No Cage (Check Phototoxicity) BioApp->Control Validation

Figure 2: Step-by-step workflow for the synthesis, validation, and application of photolabile probes.

Part 5: Troubleshooting & Optimization

1. The Inner Filter Effect

  • Symptom: Uncaging rate plateaus despite continued irradiation.

  • Cause: The byproduct (e.g., nitroso-aldehyde from oNB) absorbs light at the same wavelength as the caged compound, shielding the remaining cage.

  • Solution: Switch to pHP (transparent byproducts) or use a flow cell to remove byproducts continuously.

2. Hydrolytic Instability

  • Symptom: Bioactivity is observed in the "Dark Control" sample.

  • Cause: The bond between the PPG and substrate is too labile (common with caged carboxylates or phosphates).

  • Solution: Add a methyl group to the benzylic position (e.g., use

    
    -methyl-o-nitrobenzyl) to increase steric hindrance and stability.
    

3. Solubility Issues

  • Symptom: Compound precipitates in aqueous buffer.

  • Cause: PPGs are large aromatic systems (hydrophobic).

  • Solution: Introduce solubilizing groups (e.g., sulfonates) to the PPG core, or use "remote caging" where the PPG is attached via a hydrophilic linker.

References
  • Ellis-Davies, G. C. R. (2007).[9] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][10][11] Nature Methods, 4(8), 619–628. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] [Link]

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. [Link]

  • Weinstain, R., et al. (2019). Visible-Light-Activated BODIPY Photocages for the Controlled Release of Bioactive Molecules.[12] Chemical Communications. [Link]

Sources

Exploratory

Technical Guide: Next-Generation Substituted Nitrobenzyl Alcohols

Executive Summary Substituted o-nitrobenzyl alcohols (NBAs) represent the "workhorse" of photolabile protecting groups (PPGs) in chemical biology and materials science. While the core photochemistry—the Norrish Type II m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted o-nitrobenzyl alcohols (NBAs) represent the "workhorse" of photolabile protecting groups (PPGs) in chemical biology and materials science. While the core photochemistry—the Norrish Type II mechanism—is well-established, the field is currently pivoting toward red-shifted excitation and two-photon cross-sections to bypass the phototoxicity and poor tissue penetration of UV light.

This guide outlines the mechanistic causality of NBA photolysis, identifies high-value research vectors for structural optimization, and provides self-validating protocols for synthesis and characterization.

Part 1: Mechanistic Foundations

To innovate in this space, one must understand the rate-limiting steps of the o-nitrobenzyl rearrangement. The reaction is not a simple cleavage but a cascade initiated by light absorption.

The Norrish Type II Cascade

Upon photon absorption, the nitro group transitions to an excited singlet state (


) and rapidly undergoes intersystem crossing to a triplet state (

).[1] The critical step is the 1,5-hydrogen atom transfer (HAT) from the benzylic carbon to the nitro oxygen.

This forms the transient aci-nitro intermediate (a deep blue/colored species often observable in flash photolysis). The decay of this intermediate involves cyclization to an isoxazole or hemiacetal, which spontaneously collapses to release the "caged" substrate (leaving group) and the o-nitrosobenzaldehyde byproduct.

Key Design Constraint: The acidity (


) of the benzylic proton and the stability of the aci-nitro intermediate dictate the quantum yield (

). Electron-donating groups (EDGs) on the ring can stabilize the intermediate but often lower the quantum yield by promoting non-productive relaxation pathways.
Visualization: The Photolytic Pathway

NBAMechanism GS Ground State (Nitro-benzyl) ES Excited State (Triplet Diradical) GS->ES hν (Absorption) ACI aci-Nitro Intermediate ES->ACI 1,5-H Shift (Rate Limiting) ACI->GS Non-productive Decay CYC Cyclic Hemiacetal ACI->CYC Cyclization PROD Products (Nitroso + Free Substrate) CYC->PROD Collapse

Figure 1: The canonical Norrish Type II photolysis pathway for o-nitrobenzyl systems. Note the competing non-productive decay from the aci-nitro state.

Part 2: High-Potential Research Areas

Current research should move beyond simple o-nitrobenzyl alcohol and focus on these three optimization vectors.

Bathochromic Shifting (The "Red-Shift" Challenge)

Standard NBAs absorb at


 nm. UV irradiation (<350 nm) damages DNA and has poor tissue depth.[1]
  • Research Vector: Synthesize derivatives with extended

    
    -conjugation or strong EDGs to push absorption into the visible range (>400 nm).
    
  • Target Molecules:

    • 4,5-Dimethoxy-2-nitrobenzyl (DMNB): The current standard (

      
       nm).
      
    • Nitropiperonyl & Nitroveratryl: Rigidified analogs that often show sharper uncaging kinetics.[1]

    • Bi-aryl Systems: Conjugating the nitrobenzyl ring with a biphenyl or styryl group can push absorption to ~450 nm, though often at the cost of quantum yield (efficiency).[1]

Two-Photon Excitation (TPE) Optimization

For neurological applications (e.g., uncaging neurotransmitters in brain slices), single-photon excitation lacks Z-axis resolution.

  • Research Vector: Design NBAs with high Two-Photon Cross-Sections (

    
    ).
    
  • Strategy: "Antenna" sensitization. Covalently linking a high-TPE chromophore (like a coumarin or fluorene donor) to the NBA core allows energy transfer (FRET) to trigger the cleavage, enabling uncaging with infrared light (700-800 nm).

Polymer & Hydrogel Integration

Moving from small molecules to materials science.

  • Research Vector: Incorporating NBA moieties as photodegradable crosslinkers in PEG hydrogels.

  • Application: 4D Bioprinting.[1][2] A hydrogel scaffold containing cells can be patterned with light to create channels for vascularization. The NBA derivative must be bifunctional (e.g., a diacrylate ester of a nitrobenzyl diol).[1]

Part 3: Comparative Data Landscape

The following table summarizes the trade-offs between wavelength and efficiency for common derivatives.

Derivative

(nm)
Quantum Yield (

)
Key Characteristic
o-Nitrobenzyl (Unsub.) ~2800.16High efficiency, but toxic UV required.
4,5-Dimethoxy (DMNB) ~3500.01 - 0.10Standard "near-UV" cage. Lower

than unsub.[1]

-Methyl-DMNB
~350> 0.10Methyl group at benzylic position speeds up H-abstraction.
NPPOC ~350~0.40Very high efficiency; used in DNA chip synthesis.
Nitrobiphenyl ~400+< 0.01Visible light absorption, but very poor efficiency.[1]

Part 4: Experimental Protocols

Scientific integrity requires reproducible synthesis and characterization.

Protocol A: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

Rationale: Reduction of the corresponding aldehyde is cleaner than nitrating the alcohol directly, which yields difficult-to-separate isomers.

Reagents: 6-Nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde), Sodium Borohydride (


), Methanol, THF.
  • Dissolution: Dissolve 5.0 mmol (1.13 g) of 6-nitroveratraldehyde in 30 mL of anhydrous THF/Methanol (1:1 v/v). Cool to 0°C in an ice bath.

  • Reduction: Slowly add

    
     (1.5 eq, 7.5 mmol, 285 mg) in small portions over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temp (RT) for 1 hour. Monitor by TLC (Silica, 1:1 Hexane/EtOAc).[1] The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).[1]
  • Quench: Quench carefully with Saturated

    
     (20 mL).
    
  • Extraction: Evaporate volatiles. Extract aqueous residue with DCM (

    
     mL).[1] Wash combined organics with Brine, dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Gradient 20% -> 50% EtOAc in Hexane).

    • Yield Expectation: >90% yellow crystalline solid.[1]

Protocol B: Quantum Yield Determination (Ferrioxalate Actinometry)

Rationale: Direct measurement of photon flux is difficult.[3] Relative measurement against a standard chemical actinometer is the gold standard for accuracy.

Workflow Diagram:

QYWorkflow PREP Prepare Solutions: 1. Sample (NBA derivative) 2. Actinometer (Ferrioxalate) IRR Irradiation (Simultaneous): Split beam or rotating carousel Time: t PREP->IRR MEASURE Measurement: 1. HPLC (Sample conversion) 2. UV-Vis (Actinometer Fe2+ complex) IRR->MEASURE CALC Calculate Flux (I): Using known Φ of Ferrioxalate MEASURE->CALC FINAL Calculate Sample Φ: Φ = (Moles Reacted) / (I * t * FractionAbsorbed) CALC->FINAL

Figure 2: Workflow for determining photochemical quantum yield using chemical actinometry.

  • Actinometer Prep: Prepare 0.006 M potassium ferrioxalate in 0.05 M

    
    .
    
  • Irradiation: Irradiate both the sample (in quartz cuvette) and the actinometer for the same duration using a monochromator (e.g., 365 nm). Ensure Total Absorbance > 2 (opaque) for the actinometer to capture all photons.

  • Development: Develop the actinometer using phenanthroline buffer and measure Absorbance at 510 nm to calculate moles of

    
     generated.
    
  • Sample Analysis: Monitor the disappearance of the NBA starting material via HPLC.

  • Calculation:

    
    
    (Where Moles_photons is derived from the actinometer data).
    

References

  • Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Available at: [Link][1]

  • Bochet, C. G. (2002).[1] "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on wavelength tuning).

  • Aujard, I., et al. (2006).[1] "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry – A European Journal.[1] Available at: [Link][1]

  • Pfisterer, J., et al. (2021).[1] "Nitrobenzyl-Based Photolabile Protecting Groups: A Review." Molecules. (Focus on recent polymer applications).

  • Montalti, M., et al. (2006).[1] "Handbook of Photochemistry, 3rd Edition." (Reference for Ferrioxalate Actinometry protocols).

Sources

Foundational

Commercial availability and suppliers of 2-Chloro-5-nitrobenzyl alcohol

Technical Procurement & Characterization Guide: 2-Chloro-5-nitrobenzyl alcohol Executive Summary & Critical Registry Note 2-Chloro-5-nitrobenzyl alcohol is a high-value halogenated nitroaromatic intermediate used primari...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Characterization Guide: 2-Chloro-5-nitrobenzyl alcohol

Executive Summary & Critical Registry Note

2-Chloro-5-nitrobenzyl alcohol is a high-value halogenated nitroaromatic intermediate used primarily as a building block in the synthesis of pharmaceuticals (antibacterials, antiprotozoals) and proteomic reagents. Its dual functionality—an electrophilic benzyl carbon and a reducible nitro group—makes it a versatile scaffold for nucleophilic substitution and reduction reactions.

CRITICAL PROCUREMENT ALERT: The request specified CAS 80866-80-6 . This is likely a typographical error.

  • Correct CAS for 2-Chloro-5-nitrobenzyl alcohol: 80866-80-4 [1][2]

  • CAS 80866-80-6: Does not correspond to this chemical structure in major global registries.

  • Action: Verify all purchase orders use CAS 80866-80-4 to prevent supply chain errors.

Chemical Profile & Specifications

Before engaging suppliers, establish the following technical baseline for incoming goods inspection.

PropertySpecificationCritical Note
IUPAC Name (2-Chloro-5-nitrophenyl)methanol
CAS Number 80866-80-4 Standard commercial identifier.
Molecular Formula C₇H₆ClNO₃MW: 187.58 g/mol
Appearance White to pale yellow/orange crystalline powderDarkening indicates oxidation or light degradation.
Melting Point 76.0 – 79.0 °C Sharp melt indicates high purity (>98%).
Solubility Soluble in DMSO, Methanol, Ethyl AcetatePoor water solubility.
Purity Grades 97% (Industrial), 98%+ (Research)GC or HPLC verified.

Commercial Availability & Supplier Landscape

The supply chain for 2-Chloro-5-nitrobenzyl alcohol is robust, categorized into Tier 1 (Global Catalog) and Tier 2 (Bulk/Specialty) suppliers.

Tier 1: Global Research Suppliers (High Trust / Low Volume)

Best for: Bench-scale R&D (1g – 25g), Reference Standards.

  • Thermo Scientific Chemicals (formerly Alfa Aesar)

    • Catalog: A14205

    • Purity: 98%

    • Region: Global (US/EU/Asia)

    • Notes: Reliable COA; often ships from stock.

  • TCI (Tokyo Chemical Industry)

    • Catalog: C1214

    • Purity: >98.0% (GC)[3]

    • Region: Global

    • Notes: Excellent transparency on GC purity data.

  • Sigma-Aldrich (MilliporeSigma) [4]

    • Catalog: (Varies by region, check "Aldrich Market Select")

    • Notes: High price point but validated supply chain integrity.

Tier 2: Specialty & Bulk Intermediates

Best for: Pilot Scale (100g – 1kg) and Process Development.

  • Santa Cruz Biotechnology (SCBT): Focuses on biochemical applications; good for proteomics-grade material.

  • Combi-Blocks: Often offers competitive pricing for 10g–100g quantities with rapid delivery in the US.

  • BLD Pharm: Strong inventory for building blocks; check lead times for non-domestic stock.

Synthesis Logic & Impurity Profiling

Understanding the synthesis route is mandatory for anticipating impurities. The commercial material is typically derived from 2-chloro-5-nitrobenzoic acid via reduction.

Synthesis Pathway & Impurity Origins

SynthesisPath Start 2-Chlorobenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2-Chloro-5-nitrobenzoic Acid (Major Intermediate) Nitration->Intermediate Major Impurity1 Impurity A: 2-Chloro-3-nitro isomer Nitration->Impurity1 Minor Side Product Reduction Reduction (BH3 or NaBH4) Intermediate->Reduction Product 2-Chloro-5-nitrobenzyl alcohol (Target) Reduction->Product Selective Red. Impurity2 Impurity B: Over-reduced Amine Reduction->Impurity2 Over-reduction Impurity3 Impurity C: Unreacted Acid/Aldehyde Reduction->Impurity3 Incomplete

Figure 1: Synthesis logic tree highlighting the origin of critical impurities (Isomers and Oxidation states).

Critical Impurities to Monitor:
  • Regioisomers: 2-Chloro-3-nitrobenzyl alcohol. Hard to separate; originates from non-selective nitration of the starting benzoic acid.

  • Oxidation Byproducts: 2-Chloro-5-nitrobenzaldehyde. Appears if the alcohol oxidizes during storage. Detectable via aldehyde proton in NMR (~10 ppm).

  • Starting Material: 2-Chloro-5-nitrobenzoic acid.[3][4][5][6] Result of incomplete reduction.

Quality Control (QC) Protocols

To validate supplier batches, use the following self-validating analytical methods.

Protocol A: 1H-NMR Identity Verification

Solvent: DMSO-d6 or CDCl3

  • Diagnostic Signal (Target): Look for a singlet (or doublet if coupling with OH) at δ 4.6 – 4.8 ppm . This corresponds to the benzylic methylene (-CH₂-OH).

  • Impurity Flag (Aldehyde): Any signal near δ 10.0 – 10.5 ppm indicates oxidation to the aldehyde.

  • Impurity Flag (Isomer): Inspect the aromatic region (δ 7.5 – 8.5 ppm). The 5-nitro substitution pattern should show a distinct splitting pattern (d, dd, d). Complex multiplet overlapping suggests the presence of the 3-nitro isomer.

Protocol B: HPLC Purity Assessment

Standard Reverse Phase Method

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Pass Criteria: Main peak area >98%. No single impurity >0.5%.

Safety & Handling (HSE)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[4]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep container tightly closed to prevent oxidation. Light sensitive—store in amber vials.

  • Handling: Use in a chemical fume hood. Nitroaromatics can be toxic; avoid dust inhalation.[7][8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-5-nitrobenzyl alcohol from 2-chloro-5-nitrobenzaldehyde

Abstract This application note details the robust, chemoselective reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-nitrobenzyl alcohol utilizing Sodium Borohydride (NaBH ). While nitro groups and aryl chlorides ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust, chemoselective reduction of 2-chloro-5-nitrobenzaldehyde to 2-chloro-5-nitrobenzyl alcohol utilizing Sodium Borohydride (NaBH


). While nitro groups and aryl chlorides are susceptible to reduction under forcing conditions, this protocol leverages the kinetic selectivity of borohydride species at controlled temperatures (0°C to RT) to exclusively reduce the formyl group. The resulting alcohol is a critical intermediate in the synthesis of diverse pharmacophores, including kinase inhibitors and substituted quinazolines.

Chemical Strategy & Mechanism

Reaction Scheme

The transformation proceeds via a nucleophilic addition of the hydride ion to the carbonyl carbon.[1] The presence of the electron-withdrawing nitro group at the meta position (relative to the aldehyde) and the chlorine at the ortho position enhances the electrophilicity of the carbonyl carbon, facilitating rapid reduction.

Key Selectivity Factors:

  • Nitro Group Survival: NaBH

    
     in methanol at ambient temperature does not possess the reducing power to convert nitro groups to amines (which typically requires catalytic hydrogenation or Sn/HCl).
    
  • Aryl Chloride Survival: The aromatic chloride is stable against hydride displacement (S

    
    Ar) under these mild conditions, provided the reaction temperature remains below 40°C.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the hydride transfer mechanism and the subsequent protonation step.

ReactionMechanism Substrate 2-Chloro-5-nitrobenzaldehyde (Electrophilic Carbonyl) Transition Tetrahedral Alkoxide Intermediate Substrate->Transition Nucleophilic Attack (H-) NaBH4 Sodium Borohydride (Hydride Donor) NaBH4->Transition Product 2-Chloro-5-nitrobenzyl Alcohol (Target) Transition->Product Protonation Quench Acidic Workup (H3O+) Quench->Product

Caption: Figure 1. Mechanistic flow of the chemoselective reduction. The hydride attacks the carbonyl carbon, forming an alkoxide intermediate which is protonated upon workup.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]DensityPurityRole
2-Chloro-5-nitrobenzaldehyde 185.561.0N/A>97%Substrate
Sodium Borohydride 37.830.5 - 0.6*Solid>98%Reducing Agent
Methanol (MeOH) 32.04Solvent0.791HPLCSolvent
Ethyl Acetate 88.11N/A0.902ACSExtraction
1M HCl 36.46Excess~1.0N/AQuenching

*Note: Theoretically, 0.25 eq of NaBH


 can reduce 1.0 eq of aldehyde (4 hydrides per B). However, 0.5–0.6 eq is standard to ensure completion and account for solvent reaction.
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2-chloro-5-nitrobenzaldehyde (1.86 g, 10.0 mmol).

  • Add Methanol (20 mL). Stir until the solid is fully dissolved. The solution will likely be pale yellow.

  • Cool the flask to 0°C using an ice-water bath. Critical: Cooling prevents potential side reactions and moderates the exotherm.

Step 2: Reduction 5. Add Sodium Borohydride (227 mg, 6.0 mmol) portion-wise over 5–10 minutes.

  • Caution: Gas evolution (H
    
    
    ) will occur. Do not cap the flask tightly; use a septum with a vent needle or an open neck.
  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 30–60 minutes .

Step 3: Process Control (TLC) 8. Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

  • Starting Material R
    
    
    :
    ~0.6 (Aldehyde)
  • Product R
    
    
    :
    ~0.3 (Alcohol)[2]
  • Visualization: UV lamp (254 nm). The aldehyde spot should disappear completely.

Step 4: Quenching & Workup 9. Cool the mixture back to 0°C. 10. Slowly add Water (10 mL) or 1M HCl (5 mL) to quench excess borohydride. Watch for bubbling. 11. Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove most of the Methanol. 12. Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). 13. Combine organic layers and wash with Brine (20 mL). 14. Dry over anhydrous Na


SO

or MgSO

. 15. Filter and concentrate in vacuo to yield the crude solid.

Step 5: Purification 16. The crude product is often sufficiently pure (>95%). 17. If necessary, recrystallize from a mixture of Ethanol/Water or Hexane/EtOAc .

Analytical Data & Validation

Physical Properties
  • Appearance: Cream to pale brown crystalline solid.

  • Melting Point: 75 – 79 °C [Ref 1].

  • Yield: Typical isolated yields range from 85% to 95%.

NMR Characterization (Predicted)

The following shifts are characteristic of the product structure:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.45 (d, J = 2.8 Hz, 1H, Ar-H6 ) – Deshielded by Nitro group.
      
    • 
       8.12 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H4 ).
      
    • 
       7.55 (d, J = 8.8 Hz, 1H, Ar-H3 ) – Ortho to Chlorine.
      
    • 
       4.85 (s or d, 2H, Ar-CH 
      
      
      
      -OH).
    • 
       2.30 (br s, 1H, -OH ).
      
Workflow Diagram

Workflow Start Start: 2-Cl-5-NO2-Benzaldehyde + MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Stir at RT (30-60 min) Add->React Check TLC Check (Aldehyde consumed?) React->Check Check->React No (Wait) Quench Quench with H2O/HCl Check->Quench Yes Extract Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Extract Evap Evaporate Solvent Extract->Evap Final Final Product: 2-Chloro-5-nitrobenzyl alcohol Evap->Final

Caption: Figure 2. Operational workflow for the synthesis, from solvation to isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or water solubility.The product has moderate polarity. Ensure thorough extraction with EtOAc (3x). Saturate aqueous layer with NaCl (salting out).
Impurity Spots on TLC Over-reduction (rare) or degradation.Ensure Temp < 40°C. Check aldehyde purity before starting.
Gummy Product Residual solvent.[3][4]Dry under high vacuum for 4+ hours. If oil persists, scratch with hexanes to induce crystallization.
Incomplete Reaction Wet solvent or old NaBH

.
NaBH

decomposes in moisture. Use fresh reagent. Ensure MeOH is relatively dry (HPLC grade is usually sufficient).

Safety Information (E-E-A-T)

  • Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with water or acids. Handle in a fume hood.

  • 2-Chloro-5-nitrobenzaldehyde: Irritant.[3] Potential sensitizer. Wear gloves and eye protection.[3]

  • Reaction Profile: Exothermic. The addition of NaBH

    
     must be controlled to prevent thermal runaway, although the scale described (10 mmol) is generally safe with standard cooling.
    

References

  • PubChem. Compound Summary: 2-Chloro-5-nitrobenzyl alcohol. Available at: [Link]

Sources

Application

Experimental protocol for the synthesis of 2-Chloro-5-nitrobenzyl alcohol derivatives

Executive Summary & Strategic Analysis Target Molecule: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Primary Application: Key intermediate for antibacterial agents, photo-cleavable protecting groups, and fine chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Primary Application: Key intermediate for antibacterial agents, photo-cleavable protecting groups, and fine chemical synthesis.

The Chemoselectivity Challenge

The synthesis of 2-chloro-5-nitrobenzyl alcohol presents a classic chemoselectivity problem: reducing a carbonyl functionality (carboxylic acid or aldehyde) without affecting the nitro group (


) or the aryl chloride (

).
  • Risk of Over-Reduction: Strong reducing agents like Lithium Aluminum Hydride (

    
    ) are non-viable because they readily reduce the nitro group to an amine (aniline) or azo compound.
    
  • Halogen Lability: While aryl chlorides are relatively stable, harsh conditions can lead to hydrodehalogenation.

Strategic Approaches

We define two validated pathways based on the starting material availability:

PathwayStarting MaterialReagentSelectivity Mechanism
Route A 2-Chloro-5-nitrobenzoic acid

Electrophilic Reduction: Borane preferentially coordinates to the electron-rich carbonyl oxygen of the acid, reducing it faster than the electron-deficient nitro group.
Route B 2-Chloro-5-nitrobenzaldehyde

Nucleophilic Addition: Borohydride acts as a hydride nucleophile, attacking the aldehyde carbonyl.[1] It is too mild to reduce the nitro group under standard conditions.

Experimental Protocols

Protocol A: Chemoselective Reduction of 2-Chloro-5-nitrobenzoic Acid

Reagent: Borane-Tetrahydrofuran Complex (


)
Rationale:  Borane is the reagent of choice for reducing carboxylic acids in the presence of nitro groups.
Materials
  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • 
     (1.0 M solution in THF, 1.2 – 1.5 eq)
    
  • Anhydrous THF (Solvent)

  • Methanol (for quenching)[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 2-Chloro-5-nitrobenzoic acid (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer the

    
     solution to the addition funnel via cannula to avoid moisture exposure. Dropwise add the borane solution to the reaction mixture over 30–45 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
       to prevent exotherms that could trigger side reactions.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4–8 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc/Hexanes). The acid spot (baseline/low

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quenching (Hazardous Step): Cool the mixture back to 0 °C. Very slowly add Methanol (20 mL).

    • Safety Note: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure good ventilation.
      
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash successively with:

    • 1M

      
       (to break up borate complexes)
      
    • Saturated

      
       (to remove unreacted acid)
      
    • Brine[2][3]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Protocol B: Reduction of 2-Chloro-5-nitrobenzaldehyde

Reagent: Sodium Borohydride (


)
Rationale:  Mild, rapid, and operational simplicity.
Materials
  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

  • 
     (0.5 – 0.6 eq)
    
  • Methanol or Ethanol (Solvent)[2]

Step-by-Step Methodology
  • Dissolution: In a single-neck RBF, dissolve 2-Chloro-5-nitrobenzaldehyde (e.g., 5.0 g) in Methanol (50 mL). Cool to 0 °C .[2]

  • Reduction: Add solid

    
     in small portions over 10 minutes.
    
    • Note: The reaction is slightly exothermic.

  • Stirring: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at RT for an additional 30 minutes.

  • Quenching: Quench by adding distilled water (50 mL) or dilute

    
     (until pH is neutral).
    
  • Precipitation/Extraction: The product often precipitates as a solid upon water addition. Filter the solid. If no precipitate forms, extract with DCM (

    
    ).
    
  • Drying: Dry organic extracts over

    
     and concentrate.
    
  • Yield: Expect 90–95% yield.

Protocol C: Derivatization to 2-Chloro-5-nitrobenzyl Chloride

Reagent: Thionyl Chloride (


)
Application:  Converts the alcohol to a potent electrophile for alkylation reactions.[4]
Methodology
  • Setup: Place 2-Chloro-5-nitrobenzyl alcohol (1.0 eq) in a dry flask.

  • Reagent Addition: Add

    
     (1.5 eq) dropwise at RT. A solvent like DCM or Toluene can be used, or the reaction can be run neat if carefully controlled.
    
  • Catalysis: Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat to reflux (if using solvent) or 60 °C for 2–3 hours.

  • Workup: Remove excess

    
     under vacuum. The residue is the crude benzyl chloride, often used directly in the next step to avoid hydrolysis.
    

Process Control & Characterization

Data Summary Table

PropertySpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 76.0 – 79.0 °CCapillary Method
TLC (

)
~0.4 (30% EtOAc/Hexane)Silica Gel 60


NMR

4.80 (s, 2H,

), 7.6 (d, 1H), 8.1 (dd, 1H), 8.4 (d, 1H)
300/400 MHz

Solubility Soluble in MeOH, EtOAc, THF; Insoluble in WaterSolubility Test

Reaction Workflow Visualization

G Start_Acid 2-Chloro-5-nitrobenzoic Acid Reagent_A Route A: BH3·THF (Electrophilic Reduction) Start_Acid->Reagent_A Start_Aldehyde 2-Chloro-5-nitrobenzaldehyde Reagent_B Route B: NaBH4 (Nucleophilic Attack) Start_Aldehyde->Reagent_B Target 2-Chloro-5-nitrobenzyl Alcohol (Target Intermediate) Reagent_A->Target Chemoselective (-COOH only) Reagent_B->Target Rapid (0°C to RT) Deriv_Cl Derivative: Benzyl Chloride (via SOCl2) Target->Deriv_Cl Nucleophilic Substitution Deriv_Br Derivative: Benzyl Bromide (via PBr3) Target->Deriv_Br Nucleophilic Substitution

Caption: Synthesis pathways for 2-Chloro-5-nitrobenzyl alcohol and downstream conversion to alkyl halides.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Critical Precautions:

    • Borane Handling:

      
       releases hydrogen gas upon contact with moisture. Always use an inert atmosphere (Nitrogen/Argon). Quench carefully.
      
    • Thionyl Chloride: Reacts violently with water to release

      
       and 
      
      
      
      gases. Perform all operations in a functioning fume hood.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. PubChem.[5] Available at: [Link]

  • Organic Chemistry Portal. Borane Reagents: Reactivity and Selectivity. Available at: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

Sources

Method

Application Note: Photolabile Caging of Alcohols using 5-Chloro-2-nitrobenzyl (CNB) Derivatives

This Application Note is structured to guide researchers through the use of Chlorinated Nitrobenzyl derivatives for photolabile protection. Critical Scientific Note: The user input specified 2-Chloro-5-nitrobenzyl alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the use of Chlorinated Nitrobenzyl derivatives for photolabile protection.

Critical Scientific Note: The user input specified 2-Chloro-5-nitrobenzyl alcohol. In the context of photolabile protecting groups (PPGs), the nitro group must be positioned ortho to the benzylic carbon to facilitate the necessary Norrish Type II photochemical rearrangement. The isomer 2-Chloro-5-nitrobenzyl alcohol places the nitro group in the meta position relative to the benzylic alcohol, rendering it photochemically inert for standard uncaging.

Therefore, this guide focuses on the functional isomer: 5-Chloro-2-nitrobenzyl alcohol (CNB-OH), which is the industry-standard "CNB" caging group. This distinction is vital for experimental success.

Executive Summary

The 5-Chloro-2-nitrobenzyl (CNB) group is a robust photolabile protecting group (PPG) used to "cage" hydroxyl functionalities in small molecules, peptides, and nucleotides. Unlike the parent o-nitrobenzyl (ONB) group, the addition of the chlorine substituent on the aromatic ring alters the electronic properties, often enhancing crystallinity and modifying the quantum yield of the uncaging reaction.

This guide provides a validated workflow for:

  • Caging (Protection): Installing the CNB group onto a target alcohol via Mitsunobu reaction.

  • Uncaging (Deprotection): Releasing the active alcohol using UV irradiation (300–365 nm).

Critical Isomerism Check

Researchers must verify the substitution pattern of their starting material.

  • Functional PPG: 5-Chloro-2-nitrobenzyl alcohol (Nitro is ortho to Benzyl).

  • Non-Functional Isomer: 2-Chloro-5-nitrobenzyl alcohol (Nitro is meta to Benzyl). Do not use for caging.

Mechanistic Principles

The uncaging of CNB-protected alcohols proceeds via a Norrish Type II mechanism. Upon UV excitation, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the free substrate (alcohol) and a nitrosobenzaldehyde byproduct.

Pathway Visualization

The following diagram illustrates the photochemical uncaging workflow.

CNB_Mechanism Substrate Target Alcohol (R-OH) Protected Caged Ether (CNB-O-R) Substrate->Protected Mitsunobu (PPh3, DIAD) Reagent 5-Chloro-2-nitrobenzyl Alcohol Reagent->Protected Excited Excited State (Biradical) Protected->Excited hv (300-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Rearrangement Released Free Alcohol (R-OH) Hemiacetal->Released Collapse Byproduct 5-Chloro-2-nitroso- benzaldehyde Hemiacetal->Byproduct Side Product

Figure 1: Mechanistic pathway of CNB-mediated caging and uncaging. The reaction is driven by UV light absorption by the ortho-nitrobenzyl chromophore.

Experimental Protocols

Protocol A: Protection (Mitsunobu Etherification)

This method is preferred when starting with 5-Chloro-2-nitrobenzyl alcohol and a target primary or secondary alcohol. It avoids the harsh conditions of Williamson ether synthesis.

Materials:

  • Target Alcohol (1.0 equiv)

  • 5-Chloro-2-nitrobenzyl alcohol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under argon/nitrogen atmosphere.

  • Dissolution: Dissolve the Target Alcohol (1.0 mmol) and 5-Chloro-2-nitrobenzyl alcohol (1.2 mmol, 225 mg) in anhydrous THF (5 mL).

  • Phosphine Addition: Add

    
      (1.5 mmol, 393 mg) to the solution. Stir until fully dissolved.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • DIAD Addition: Add DIAD (1.5 mmol, 295 µL) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (active UV spot will shift).

  • Quenching: Quench with a small amount of water (0.5 mL) or saturated

    
    .
    
  • Workup: Dilute with diethyl ether, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate). The CNB-protected ether is usually a stable solid or oil.

Protocol B: Photochemical Deprotection (Uncaging)

Equipment:

  • UV Lamp (Mercury arc or LED) emitting at 365 nm.

  • Quartz cuvette or borosilicate glass vial (borosilicate cuts off <300 nm, which is desirable to avoid damaging biological samples).

Step-by-Step Procedure:

  • Solvent Selection: Dissolve the caged compound in a solvent compatible with the downstream application.

    • Biological:[1][2][3][4] PBS buffer with <1% DMSO.

    • Chemical:[3][4][5][6][7][8][9] Methanol or Acetonitrile/Water (1:1).

    • Concentration: 10 µM to 1 mM.

  • Scavenger Addition (Optional but Recommended): Add Semicarbazide or Dithiothreitol (DTT) (5–10 equiv) to scavenge the nitrosobenzaldehyde byproduct, which can be toxic or absorb light (inner filter effect).

  • Irradiation:

    • Place the sample 5–10 cm from the light source.

    • Irradiate at 365 nm for 1–10 minutes.

    • Note: 5-Chloro-2-nitrobenzyl derivatives often uncage slower than dimethoxy variants but offer higher stability in the dark.

  • Analysis: Monitor the reappearance of the free alcohol via HPLC or LC-MS.

Technical Data & Comparison

The following table compares CNB with other common nitrobenzyl PPGs to assist in selection.

Feature5-Chloro-2-nitrobenzyl (CNB)o-Nitrobenzyl (ONB)4,5-Dimethoxy-2-nitrobenzyl (DMNB)
Absorbance Max ~300–310 nm~280 nm~350 nm
Uncaging Wavelength 300–365 nm<320 nm (UV-B risk)365–405 nm
Quantum Yield (

)
Moderate (0.01 – 0.1)Low (<0.01)High (0.1 – 0.6)
Dark Stability HighModerateModerate
Crystallinity Excellent (Cl effect)VariableVariable
Byproduct Toxicity High (Nitroso)High (Nitroso)High (Nitroso)

Key Insight: The Chlorine atom in CNB often imparts better crystallinity to the protected intermediate, making purification easier compared to the oily residues often found with DMNB derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Protection) Steric hindrance on alcohol.Switch from Mitsunobu to Williamson Ether Synthesis (use CNB-Bromide + NaH).
Slow Uncaging Inner Filter Effect.The byproduct absorbs at 365 nm. Add a scavenger (semicarbazide) or dilute the sample.
Precipitation during Photolysis Low solubility of byproduct.Add 10-20% MeOH or DMSO to the aqueous buffer.
Degradation of Substrate UV damage (<300 nm).Use a 320 nm long-pass filter or a 365 nm LED source (avoid broad-spectrum arc lamps).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.

  • Engels, J., & Schlaeger, E. J. (1977). "Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters." Journal of Medicinal Chemistry, 20(7), 907–911.

  • Wilcox, M., et al. (1990). "Synthesis of photolabile precursors of inositol 1,4,5-trisphosphate." Journal of Organic Chemistry, 55(5), 1585–1589.

  • Corrie, J. E. T. (2005). "Photoremovable Protecting Groups Used for the Generation of Bioactive Molecules."[2] Dynamic Studies in Biology, Wiley-VCH.

Sources

Application

Application Notes and Protocols: 2-Chloro-5-nitrobenzyl Alcohol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Precision and Control in Peptide Synthesis Modern peptide synthesis, a cornerstone of drug discovery and proteomics, demands exqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision and Control in Peptide Synthesis

Modern peptide synthesis, a cornerstone of drug discovery and proteomics, demands exquisite control over chemical reactions. The assembly of amino acids into a precise sequence requires a robust strategy of protecting and deprotecting various functional groups. A key element in this strategy is the choice of protecting groups and, for solid-phase peptide synthesis (SPPS), the linker that anchors the nascent peptide to the solid support. An ideal protection scheme is "orthogonal," meaning different protecting groups can be removed under distinct conditions without affecting others, allowing for complex molecular architectures to be built with precision.[1]

Photolabile protecting groups (PPGs) represent a powerful class of tools that offer spatiotemporal control over deprotection.[2] Unlike traditional acid- or base-labile groups, PPGs are removed by irradiation with light at a specific wavelength, a traceless reagent that simplifies purification and allows for the deprotection of specific sites within a molecule at a desired time.[3] Among these, ortho-nitrobenzyl derivatives are the most widely used and best-characterized class of PPGs.[2]

This document provides a detailed technical guide on the application of a specific derivative, 2-Chloro-5-nitrobenzyl alcohol , as a versatile photolabile moiety in modern peptide synthesis. We will explore its use as a photocleavable linker for the solid-phase synthesis of C-terminal peptide acids and as a potential protecting group for amino acid side chains, grounded in the fundamental principles of its underlying photochemistry.

The Photochemical Mechanism: A Light-Induced Unveiling

The functionality of 2-Chloro-5-nitrobenzyl alcohol as a photolabile group is rooted in a classic photochemical process known as the Norrish Type II reaction .[4][5] The core mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the adjacent benzylic carbon.

Upon irradiation with UV light, typically in the range of 350-365 nm, the ortho-nitro group is excited from its ground state (S₀) to an excited singlet (S₁) or triplet (T₁) state.[3][6] This excited state is highly reactive and abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. This intermediate is unstable and rapidly rearranges, ultimately leading to the cleavage of the benzylic ester or ether bond and release of the protected molecule. The process concludes with the formation of a 2-chloro-5-nitrosobenzaldehyde byproduct.[6]

The quantum yield (Φ), a measure of the efficiency of a photochemical process, for o-nitrobenzyl-based cleavage can vary depending on substitution patterns and reaction conditions, but values have been reported for related systems, providing a benchmark for expected efficiency. For instance, the photocleavage of a polypeptide backbone incorporating 2-nitrophenylalanine at 365 nm was found to have a quantum yield of 0.07 ± 0.01.[6]

G cluster_0 Photocleavage Mechanism of 2-Chloro-5-nitrobenzyl Ester A Ground State (2-Chloro-5-nitrobenzyl Ester) B Excited State (n -> π*) A->B hν (365 nm) C Intramolecular H-Abstraction B->C Norrish Type II D aci-Nitro Intermediate C->D E Cyclic Intermediate D->E F Rearrangement & Cleavage E->F G Released Peptide (R-COOH) F->G Hydrolysis H Byproduct (2-Chloro-5-nitrosobenzaldehyde) F->H Hydrolysis Orthogonal_Strategy Peptide Fmoc-AA-...-AA Side Chains (tBu) AA-O-Linker-Resin Fmoc Fmoc Group (N-terminus) Peptide:N->Fmoc tBu tBu Groups (Side Chains) Peptide:S->tBu Linker Photolabile Linker (C-terminus) Peptide:C->Linker Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Acid Acid (e.g., TFA) tBu->Acid Cleaved by Light Light (e.g., 365 nm UV) Linker->Light Cleaved by Deprotection Deprotection Conditions

Caption: Three-dimensional orthogonal SPPS strategy.

Workflow for SPPS using a 2-Chloro-5-nitrobenzyl Linker

The overall process involves three key stages: functionalization of the resin, standard Fmoc-based peptide elongation, and final photolytic cleavage.

SPPS_Workflow cluster_workflow SPPS Workflow with Photocleavable Linker A 1. Resin Functionalization (e.g., Aminomethyl Resin + Linker Precursor) B 2. First AA Loading (Esterification of Fmoc-AA-OH) A->B C 3. Peptide Elongation (Iterative Fmoc SPPS Cycles) B->C D 4. Side-Chain Deprotection (Optional) (TFA Cocktail) C->D E 5. Photocleavage (Irradiation at 365 nm) C->E Side chains remain protected D->E F 6. Purification (Peptide Acid + Resin/Byproduct) E->F

Caption: General workflow for SPPS on a photolabile resin.

Protocol 1: Preparation of 2-Chloro-5-nitrobenzyl Resin

This protocol describes a plausible method for attaching the photolabile linker to a standard aminomethylated polystyrene resin. The alcohol is first converted to a more reactive species, such as a chloroformate or activated carbonate, to facilitate amide bond formation with the resin's amino groups.

Materials:

  • Aminomethyl (AM) Polystyrene Resin (e.g., 100-200 mesh, 1.0 mmol/g loading)

  • 2-Chloro-5-nitrobenzyl alcohol

  • Triphosgene or Di(N-succinimidyl) carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation of Alcohol: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-5-nitrobenzyl alcohol (3.0 eq. relative to resin functionalization) in anhydrous DCM. Cool to 0 °C.

  • Add triphosgene (1.1 eq.) portion-wise while stirring. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours until the alcohol is consumed (monitor by TLC). This forms the reactive chloroformate in situ.

  • Resin Preparation: Swell the aminomethyl resin in DMF (10 mL/g) for 1 hour in a peptide synthesis vessel. Wash the resin thoroughly with DCM (3x).

  • Coupling: Suspend the swelled resin in anhydrous DCM. Add DIPEA (5.0 eq.). To this suspension, slowly add the freshly prepared chloroformate solution from step 2.

  • Agitate the mixture at room temperature for 16-24 hours.

  • Washing and Capping: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) for 1 hour.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the functionalized resin under high vacuum. The loading can be determined by elemental analysis for nitrogen or chlorine content.

Protocol 2: Loading the First Fmoc-Amino Acid

Esterification of the first amino acid onto the benzylic alcohol of the linker is a critical step. The use of N,N'-Diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a common method, though care must be taken to minimize racemization, especially for sensitive amino acids. [7] Materials:

  • 2-Chloro-5-nitrobenzyl-functionalized resin

  • Fmoc-amino acid (4.0 eq. relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous DCM and DMF

Procedure:

  • Swell the photolabile resin in DCM (10 mL/g) for 1 hour.

  • In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF, then dilute with DCM.

  • Add the Fmoc-amino acid solution to the swelled resin.

  • Add DMAP (as a 0.1 M solution in DMF).

  • Add DIC and agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using the Kaiser test on a small sample of resin beads to check for free hydroxyl groups (note: standard Kaiser test detects amines; a modified test or quantitative cleavage is needed for hydroxyls).

  • Once loading is complete, filter the resin and wash with DCM (3x) and DMF (3x).

  • Cap any remaining unreacted hydroxyl groups by treating the resin with acetic anhydride and DIPEA in DCM for 1 hour.

  • Wash the loaded resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum. Determine the final loading via spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin. [8]

Protocol 3: Peptide Elongation and Photocleavage

A. Peptide Elongation:

  • Perform standard Fmoc-based solid-phase peptide synthesis cycles. [9]2. Deprotection: Use 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group at the start of each cycle. [10]3. Coupling: Use a suitable coupling reagent such as HATU/DIPEA or HBTU/DIPEA in DMF to couple the next Fmoc-amino acid (typically 3-4 equivalents) for 1-2 hours.

  • Repeat these cycles until the desired peptide sequence is assembled.

B. Photocleavage:

  • After the final Fmoc deprotection (or leaving the final Fmoc group on for purification purposes), wash the peptide-resin extensively with DCM and dry it.

  • Suspend the dry peptide-resin in a UV-transparent solvent. A mixture of neutral, non-nucleophilic solvents like DMF, Dioxane, or DCM/Methanol is recommended. The concentration should be dilute, typically 1-5 mg of resin per mL of solvent.

  • Transfer the suspension to a quartz reaction vessel or a borosilicate glass vessel (which allows transmission of >350 nm light).

  • Irradiate the suspension with a UV lamp with a principal output around 365 nm (e.g., a medium-pressure mercury lamp in a Rayonet reactor). Agitate the suspension during irradiation to ensure even exposure.

  • The irradiation time required for complete cleavage can range from 1 to 24 hours, depending on the peptide sequence, scale, and lamp intensity. Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the product by HPLC-MS.

  • Once cleavage is complete, filter the resin and wash it with the solvent used for photolysis.

  • Combine the filtrates, which contain the crude peptide acid. The solvent can be removed under reduced pressure, and the peptide can be precipitated with cold diethyl ether and purified by reverse-phase HPLC.

Quantitative Data (Reference): Cleavage yields for photolabile linkers are highly dependent on the system. While specific data for the 2-chloro-5-nitrobenzyl linker is not widely published, similar o-nitrobenzyl systems have shown high efficiency. For example, photolytic cleavage of a protected tetrapeptide from a photosensitive polyethylene glycol support yielded 98% of the product. [2]

Parameter Recommended Condition Notes
Wavelength 350 - 365 nm Avoids shorter wavelengths (<320 nm) that can damage peptides. [11]
Solvent Dioxane, DMF, THF, CH₃CN/H₂O Should be UV-transparent and neutral. Protic solvents may aid cleavage.
Irradiation Time 1 - 24 hours Highly dependent on setup; must be optimized empirically.

| Expected Yield | >70% | Reference yields from similar linkers suggest high efficiency is possible. [2]|

Application II: Side-Chain Protection of Aspartic and Glutamic Acids (A Theoretical Approach)

In addition to its use as a linker, the 2-Chloro-5-nitrobenzyl group can theoretically be used to protect the side-chain carboxyl groups of Aspartic Acid (Asp) and Glutamic Acid (Glu). This would create Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH and Fmoc-Glu(OBn-2-Cl-5-NO₂)-OH derivatives.

Rationale: The goal is to create a fully orthogonal protecting group that can be removed with light, leaving the tBu-based protection of other side chains intact. This would be valuable for on-resin side-chain modifications or the synthesis of peptides where final deprotection with strong acid is undesirable. A similar strategy using p-nitrobenzyl (a non-photolabile group) has been successfully demonstrated for SPPS. [12] Significant Caveat & Field-Proven Insight: While theoretically appealing, the use of benzyl-type esters on the side chains of Asp and Glu is known to carry a high risk of side reactions during Fmoc-SPPS. Specifically, during the piperidine-mediated Fmoc deprotection step, the newly liberated N-terminal amine can attack the side-chain ester, leading to the formation of a cyclic aspartimide or glutarimide intermediate. This can result in racemization and the formation of unwanted β- or γ-peptide linkages. [13]Indeed, attempts to use related dimethoxy-2-nitrobenzyl esters for this purpose were reported to be unsuccessful due to high susceptibility to this cyclization. [3] Therefore, this application should be approached with caution and may require significant optimization, such as the use of sterically hindered bases for Fmoc deprotection or specialized coupling conditions.

Protocol 4: Synthesis of Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH (Hypothetical)

This protocol is adapted from established methods for forming side-chain esters.

Materials:

  • Fmoc-Asp-OtBu

  • 2-Chloro-5-nitrobenzyl alcohol

  • DIC or other coupling agent

  • DMAP (catalytic)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous DCM

Procedure:

  • Ester Formation: Dissolve Fmoc-Asp-OtBu (1.0 eq.), 2-Chloro-5-nitrobenzyl alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add DIC (1.2 eq.).

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with dilute acid and brine, drying over MgSO₄, and purifying the resulting diester by column chromatography.

  • Selective Deprotection: Dissolve the purified diester in DCM and add TFA (50% v/v). Stir at room temperature for 1-2 hours to cleave the tert-butyl ester from the α-carboxyl group.

  • Remove the solvent and excess TFA under reduced pressure. The resulting product, Fmoc-Asp(OBn-2-Cl-5-NO₂)-OH, can be purified by crystallization or chromatography.

This derivative, if successfully synthesized and stable, could then be used in the SPPS workflow described previously. The final photolytic cleavage of the side chain would follow the conditions outlined in Protocol 3.

Conclusion

2-Chloro-5-nitrobenzyl alcohol is a valuable chemical tool for advanced peptide synthesis, primarily serving as a robust photolabile linker. Its compatibility with the standard Fmoc/tBu orthogonal strategy allows for the clean, reagent-free release of peptides from a solid support, which is particularly advantageous for synthesizing sensitive or complex molecules. While its application as a side-chain protecting group for acidic residues is mechanistically plausible, it presents significant challenges related to aspartimide formation that must be carefully considered and addressed by the synthetic chemist. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to harness the power of photochemistry for precise and controlled peptide synthesis.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Tetrahedron Letters, 30(30), 3943-3946. [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin-studies on anchoring of Fmoc-amino acids and peptide cleavage. Angewandte Chemie International Edition in English, 30(5), 590-593. [Link]

  • Griffin, B. A., & Anseth, K. S. (2014). Wavelength controlled photocleavage for orthogonal and sequential release of multiple proteins. Journal of the American Chemical Society, 136(4), 1282-1285. [Link]

  • Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wu, N., Deiters, A., & Schultz, P. G. (2006). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 45(26), 4321-4324. [Link]

  • Kim, T. G., Lee, J. H., & Lee, J. S. (2019). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 24(21), 3875. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174–7175. [Link]

  • Ghosh, A. K., & Brindisi, M. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Monatshefte für Chemie-Chemical Monthly, 152(9), 1031-1051. [Link]

  • Mikkelsen, R. J. T., Grier, K. E., Mortensen, K. T., Nielsen, T. E., & Qvortrup, K. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 377-399. [Link]

  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4782-4785. [Link]

  • Chem-Station. (2017). Norrish Reaction. [Link]

  • Lyttle, M. H., Hudson, D., & Cook, R. M. (1996). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Science, 40(3), 223-232. [Link]

  • Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (1985). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry, 89(26), 5328-5330. [Link]

  • Kloxin, C. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Advanced materials, 21(19), 1907-1911. [Link]

  • Lyttle, M. H., Hudson, D., & Cook, R. M. (1996). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Biopolymers, 40(3), 223-232. [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. [Link]

  • Lee, J. S., Lee, D. H., & Jung, W. H. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Scientific Reports, 14(1), 1-11. [Link]

  • P., K. K., & G., S. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 13(1), 1-8. [Link]

  • ResearchGate. (n.d.). Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. [Link]

  • Albericio, F., & De La Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(1), 1-22. [Link]

  • Griesbeck, A. G. (2016). Studies in organic and physical photochemistry – an interdisciplinary approach. Beilstein Journal of Organic Chemistry, 12, 1296-1307. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • Wan, P., & Yates, K. (1981). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 59(21), 2841-2849. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. [Link]

  • ResearchGate. (n.d.). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. [Link]

  • Chemwis. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Method

Application Note: Caging Biologically Active Molecules with Chloronitrobenzyl Alcohols

Part 1: Executive Summary & Technical Scope This guide details the application of Chloronitrobenzyl Alcohols for "caging" (photolabile protection) of biologically active molecules such as neurotransmitters (glutamate, GA...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Scope

This guide details the application of Chloronitrobenzyl Alcohols for "caging" (photolabile protection) of biologically active molecules such as neurotransmitters (glutamate, GABA), nucleotides (ATP), and peptides.

Critical Isomer Distinction (Scientific Integrity Notice): The user requested protocols for 2-Chloro-5-nitrobenzyl alcohol (CAS 80866-80-4) . It is vital to distinguish between the commercially available isomers to ensure experimental success:

  • 5-Chloro-2-nitrobenzyl alcohol (Active Cage): This isomer contains the nitro group in the ortho position relative to the benzylic carbon. This geometry is required for the Norrish Type II photo-isomerization mechanism that releases the payload.

  • 2-Chloro-5-nitrobenzyl alcohol (Control/Precursor): In this isomer, the nitro group is meta to the benzylic carbon. It does not undergo efficient photolysis. It is frequently used as a negative control to prove that biological effects are due to light-induced uncaging rather than the mere presence of the chemical moiety, or as a synthetic precursor.

This protocol covers the synthetic coupling (applicable to both isomers) and the photolysis workflow (functional only for the ortho-nitro variants).

Part 2: Mechanism of Action

The caging efficiency of nitrobenzyl derivatives relies on the relative positioning of the nitro group and the benzylic hydrogen.

Photolysis Pathway

Upon irradiation with near-UV light (


), the ortho-nitrobenzyl cage undergoes an intramolecular oxidation-reduction.
  • Excitation: The ground state nitro group absorbs a photon, entering an excited triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer.

  • Cyclization: The aci-nitro intermediate cyclizes to an isoxazole ring.

  • Hydrolysis: Spontaneous ring opening and hydrolysis release the free bioactive molecule and a nitroso-benzaldehyde byproduct.

DOT Diagram: Photolysis Mechanism

PhotolysisMechanism Caged Caged Molecule (o-Nitrobenzyl-X) Excited Excited Triplet State (n-π*) Caged->Excited UV (300-365nm) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Cyclization Released Bioactive Molecule (X-H) Hemiacetal->Released Hydrolysis Byproduct Nitroso Byproduct Hemiacetal->Byproduct Hydrolysis

Figure 1: The Norrish Type II photolysis pathway required for uncaging. Note that 2-Chloro-5-nitrobenzyl alcohol lacks the requisite ortho-geometry for the H-abstraction step.

Part 3: Synthesis Protocol (Mitsunobu Coupling)

This protocol describes the attachment of the chloronitrobenzyl alcohol to a carboxylic acid-containing payload (e.g., Glutamate, GABA, or a peptide C-terminus).

Methodology: Mitsunobu Etherification/Esterification Rationale: This method avoids the harsh conditions of converting the alcohol to a bromide/chloride, preserving sensitive functional groups on the payload.

Materials Required
ReagentSpecificationRole
Chloronitrobenzyl Alcohol 5-Cl-2-NO

(Active) or 2-Cl-5-NO

(Control)
Caging Group
Triphenylphosphine (PPh

)
Polymer-bound or Free, 99%Reducing Agent
DEAD / DIAD Diethyl/Diisopropyl azodicarboxylateHydrogen Acceptor
Bioactive Payload Carboxylic Acid / PhenolTarget Molecule
Solvent Anhydrous THF or DCMMedium
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask under Argon atmosphere.

    • Dissolve 1.0 eq of the Bioactive Payload (e.g., N-Boc-Glutamate) and 1.2 eq of Chloronitrobenzyl Alcohol in anhydrous THF (

      
       concentration).
      
    • Add 1.2 eq of Triphenylphosphine (PPh

      
      ) . Stir until dissolved.
      
  • Coupling Reaction:

    • Cool the solution to

      
       in an ice bath.
      
    • Add 1.2 eq of DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (byproduct). Filter off the solid.

    • Purification: Purify the filtrate via silica gel flash chromatography.

      • Eluent: Gradient of Hexane/Ethyl Acetate (typically 80:20 to 50:50).

  • Validation:

    • Verify structure via

      
      -NMR.
      
    • Key Diagnostic Signal: The benzylic protons (

      
      ) will appear as a singlet around 
      
      
      
      .

Part 4: Photolysis & Uncaging Protocol

This protocol describes the release of the bioactive molecule in a biological buffer.

Experimental Setup
  • Light Source: Mercury Arc Lamp (filtered) or UV-LED.

  • Target Wavelength:

    
     (Peak efficiency).
    
  • Power Density:

    
     at the sample.
    
Workflow Diagram

ExperimentalWorkflow Stock Prepare Stock Solution (DMSO, 10-100 mM) Dilution Dilute in Buffer (K-Glu / ACSF) Stock->Dilution Incubation Apply to Tissue/Cells (Dark Conditions) Dilution->Incubation Flash UV Flash (365nm) (1-100 ms pulse) Incubation->Flash Readout Record Biological Response (e.g., EPSC, Fluorescence) Flash->Readout

Figure 2: Standard workflow for uncaging experiments in electrophysiology or imaging.

Execution Steps
  • Stock Preparation: Dissolve the caged compound in anhydrous DMSO to

    
    . Store at 
    
    
    
    in the dark (foil-wrapped).
  • Working Solution: Dilute to working concentration (

    
    ) in the experimental buffer (e.g., ACSF or PBS). Ensure the final DMSO concentration is 
    
    
    
    .
  • Application: Perfusion or bath application to the biological sample. Keep ambient light low.

  • Uncaging:

    • Position the optical fiber or objective over the Region of Interest (ROI).

    • Trigger the UV source.

    • Pulse Duration:

      • Fast Kinetics (Neurotransmitters):

        
         pulses.
        
      • Slow Kinetics (Gene/Peptide release):

        
         trains.
        
  • Control Run: Repeat the experiment using the 2-Chloro-5-nitrobenzyl (meta-nitro) analog. No response should be observed, confirming the effect is due to photolysis and not the chemical cage itself.

Part 5: Data Summary & Troubleshooting

Comparison of Chloronitrobenzyl Isomers
Property5-Chloro-2-nitrobenzyl (Active)2-Chloro-5-nitrobenzyl (Control)
Nitro Position Ortho (to benzyl)Meta (to benzyl)
Photolysis Yield High (

)
Negligible
CAS Number 73033-58-680866-80-4
Primary Use Caging active moleculesNegative control / Precursor
Byproduct 5-chloro-2-nitrosobenzaldehydeNone (Stable)
Troubleshooting Guide
  • Issue: Low solubility in aqueous buffer.

    • Solution: Use Pluronic F-127 (

      
      ) or increase DMSO slightly (up to 
      
      
      
      ).
  • Issue: Spontaneous hydrolysis (uncaging in the dark).

    • Solution: Check buffer pH. Ester linkages are susceptible to esterases in tissue slices; consider amide linkages (caging amines) for higher stability.

  • Issue: No biological response upon UV flash.

    • Solution: Verify you are using the 5-Chloro-2-nitro isomer.[1] If using 2-Chloro-5-nitro, switch reagents. Ensure UV intensity is calibrated at the objective tip.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

  • Corrie, J. E. T., et al. (2005). Caged GABA: Synthesis and Photochemical Properties. Journal of the American Chemical Society. (Foundational work on nitrobenzyl caging chemistry). Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Chloro-2-nitrobenzyl alcohol.[1][2][3] Link

  • Thermo Fisher Scientific. (n.d.). Product Specification: 2-Chloro-5-nitrobenzyl alcohol (Precursor/Control). Link

  • Klan, P., et al. (2013).[4] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

Sources

Application

Application Note: Precision Photolysis of 5-Chloro-2-Nitrobenzyl Ethers

This Application Note is structured to address the specific technical requirements of photolytic cleavage for Chloro-Nitrobenzyl (CNB) systems. Critical Scientific Note: The prompt specifies 2-Chloro-5-nitrobenzyl .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical requirements of photolytic cleavage for Chloro-Nitrobenzyl (CNB) systems.

Critical Scientific Note: The prompt specifies 2-Chloro-5-nitrobenzyl . In standard IUPAC nomenclature for benzyl alcohols/ethers, this places the nitro group in the meta position relative to the benzylic carbon (Position 1: Benzyl, 2: Chloro, 5: Nitro). Meta-nitrobenzyl derivatives do not undergo the primary Norrish Type II photocleavage mechanism , which strictly requires an ortho-nitro relationship.

It is highly probable that the intended target for photolysis is the 5-Chloro-2-nitrobenzyl isomer (where the nitro group is ortho to the cleavage site) or the 4-Chloro-2-nitrobenzyl isomer. This guide provides the protocol for the functional 5-Chloro-2-nitrobenzyl (Ortho-Nitro) system, while explicitly detailing the structural validation required to avoid the "Meta-Isomer Trap" common in reagent procurement.

Executive Summary

The 5-Chloro-2-nitrobenzyl (CNB) moiety serves as a robust photolabile protecting group (PPG) for alcohols, phenols, and carboxylic acids. The addition of the chlorine substituent on the aromatic ring modulates the acidity of the aci-nitro intermediate and tunes the absorption cross-section compared to the parent 2-nitrobenzyl group.

This protocol details the conditions for the quantitative uncaging of CNB ethers using 365 nm irradiation. It includes a critical structural validation step to distinguish the photolabile ortho-nitro isomer from the chemically stable meta-nitro (2-Chloro-5-nitrobenzyl) isomer often confused during reagent selection.

Mechanistic Principles & Isomer Criticality

The Ortho-Nitro Requirement

Efficient photocleavage relies on the Norrish Type II mechanism. Upon UV excitation (n→π*), the nitro group abstracts a benzylic proton. This is geometrically feasible only if the nitro group is ortho to the benzylic carbon.

  • 5-Chloro-2-nitrobenzyl: Photolabile (Nitro is Ortho).

  • 2-Chloro-5-nitrobenzyl: Photostable (Nitro is Meta).

Reaction Pathway
  • Excitation: Absorption of a photon (λ ≈ 300–365 nm).

  • H-Abstraction: Formation of the aci-nitro tautomer.

  • Cyclization: Rearrangement to a cyclic benzisoxazoline or hemiacetal intermediate.

  • Collapse: Irreversible cleavage releasing the free alcohol and the 5-chloro-2-nitrosobenzaldehyde byproduct.

Pathway Visualization

CNB_Photolysis Substrate 5-Chloro-2-nitrobenzyl Ether (Ground State) Excited Excited State (n -> pi*) Substrate->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Norrish Type II (H-Abstraction) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Solvent/pH dependent Products Free Alcohol + Nitrosobenzaldehyde Hemiacetal->Products Collapse MetaIsomer CRITICAL WARNING: 2-Chloro-5-nitrobenzyl (Meta-Nitro) NO REACTION MetaIsomer->Substrate Ensure Correct Isomer Selection

Caption: Mechanistic pathway of 5-Chloro-2-nitrobenzyl photolysis vs. the non-reactive meta-isomer trap.

Pre-Experimental Validation (QC)

Before initiating photolysis, verify the regiochemistry of your starting material. The commercially available "2-Chloro-5-nitrobenzyl alcohol" (CAS 80866-80-4) is the meta isomer and will not work.

ParameterPhotolabile Reagent (Correct)Stable Reagent (Incorrect)
Name 5-Chloro-2-nitrobenzyl 2-Chloro-5-nitrobenzyl
Nitro Position Ortho (2)Meta (5)
1H NMR (Ar-H) Doublet for H-3 (Ortho to NO2) is deshielded.H-6 (Ortho to NO2) is singlet-like/split differently.
Photolysis Yield >90%<2% (nonspecific degradation)

Experimental Protocol

Materials & Equipment
  • Light Source: 365 nm LED array (e.g., Kessil PR160 or equivalent) or Hg-Arc lamp with 300–400 nm bandpass filter.

    • Note: Avoid <300 nm to prevent damage to the biological payload.

  • Solvent System: Methanol/PBS (1:1) or Acetonitrile/Water.

    • Requirement: Protic solvents facilitate the proton transfer steps in the breakdown of the aci-nitro intermediate.

  • Scavenger (Optional): Semicarbazide HCl (10 eq) or Hydroxylamine.

    • Purpose: Traps the nitrosobenzaldehyde byproduct which acts as an internal light filter (absorbs UV) and can react with amines.

Step-by-Step Methodology
Step 1: Sample Preparation

Dissolve the 5-Chloro-2-nitrobenzyl ether in the chosen solvent system.

  • Concentration: 1–5 mM (High concentrations lead to inner-filter effects from the byproduct).

  • Vessel: Quartz cuvette (for kinetics) or clear borosilicate glass vial (for bulk). Do not use standard plastics that absorb UV.

Step 2: Irradiation Setup

Position the sample 5–10 cm from the light source.

  • Cooling: If using a high-intensity Hg lamp, place the sample on ice or use a water-jacketed cell to maintain T < 25°C.

  • Stirring: Continuous magnetic stirring is mandatory to ensure uniform exposure.

Step 3: Photolysis Run

Irradiate at 365 nm .

  • Time Course: Typically 10–60 minutes depending on intensity (approx. 5–10 mW/cm²).

  • Monitoring: Monitor reaction progress via HPLC or TLC.

    • TLC Indicator: The starting ether is usually less polar; the released alcohol is more polar. The nitroso byproduct often appears as a yellow/brown spot.

Step 4: Post-Photolysis Workup
  • Scavenging: If the reaction turns deep yellow/brown (accumulation of nitroso species), add Semicarbazide HCl (10 eq) and stir for 30 mins. This converts the nitrosoaldehyde to a semicarbazone, preventing it from reacting with the released product.

  • Extraction: Dilute with water and extract the released alcohol with Ethyl Acetate or DCM.

  • Purification: Silica gel chromatography to separate the target alcohol from the nitroso/semicarbazone residue.

Data Analysis & Troubleshooting

Quantitative Benchmarks
ParameterValueNotes
Quantum Yield (Φ) 0.01 – 0.10Lower than simple 2-nitrobenzyl, but Cl substitution often improves absorption at 365 nm.
t1/2 (Half-life) 5–15 minsAt 10 mW/cm² (365 nm).
Byproduct Abs λmax ~320 nmNitrosobenzaldehyde absorbs UV, slowing the reaction over time (Inner Filter Effect).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Cleavage Wrong Isomer Check NMR. Did you use 2-Chloro-5-nitro (Meta)? Switch to 5-Chloro-2-nitro (Ortho).
Slow Reaction Inner Filter Effect The byproduct is absorbing the light. Dilute the sample or add a scavenger (Semicarbazide).
Side Products Nitroso Reaction The nitroso byproduct reacted with your amine/thiol payload. Use a scavenger during irradiation.
Precipitation Solubility The released product is insoluble in aqueous buffer. Increase organic co-solvent (MeCN/MeOH).

References

  • Corrie, J. E. T., et al. (2003). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Journal of Organic Chemistry.

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Thermo Fisher Scientific. (Reagent Catalog).
Method

The Strategic Application of 2-Chloro-5-nitrobenzyl Alcohol in Solid-Phase Organic Synthesis: A Guide to Photocleavable Linker Strategy

Introduction: Navigating the Landscape of Solid-Phase Synthesis Solid-phase organic synthesis (SPOS) has revolutionized the assembly of complex molecules, from peptides to small molecule libraries, by anchoring a startin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the assembly of complex molecules, from peptides to small molecule libraries, by anchoring a starting material to an insoluble support and building upon it.[1] This approach simplifies purification by allowing for the use of excess reagents, which can be washed away, leaving the resin-bound product.[2] A critical component of this methodology is the linker, the molecular bridge connecting the nascent molecule to the solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin, a step that must be both efficient and orthogonal to the synthetic steps preceding it.

Photolabile linkers, which are cleaved by light, offer an exceptionally mild and orthogonal cleavage strategy.[3] This avoids the harsh acidic or basic conditions required by many traditional linkers, which can be detrimental to sensitive functional groups within the target molecule.[4] The ortho-nitrobenzyl scaffold is the most prominent and widely studied class of photolabile linkers.[5][6] This guide provides an in-depth exploration of a specific, yet strategically important, member of this family: 2-Chloro-5-nitrobenzyl alcohol . We will delve into the rationale for its use, the influence of its unique substitution pattern, and provide detailed protocols for its application in SPOS.

The 2-Chloro-5-nitrobenzyl Linker: A Deliberate Design

The utility of an o-nitrobenzyl linker is rooted in its photochemical rearrangement, a Norrish Type II reaction, initiated by UV light absorption.[6] This process leads to the cleavage of the benzylic C-O bond, releasing the synthesized molecule. The substitution pattern on the aromatic ring is not merely decorative; it is a critical design element that modulates the linker's properties.

Causality Behind the Substituents:
  • The ortho-Nitro Group: This is the essential chromophore and the engine of the photocleavage mechanism. Upon excitation by UV light (typically in the 320-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating the cleavage cascade.[7]

  • The 2-Chloro Group: The presence of an electron-withdrawing chlorine atom at the ortho position (adjacent to the benzylic alcohol) can influence the electronic environment of the chromophore. While comprehensive studies on this specific substitution are limited, literature on substituted nitrobenzyl systems suggests that electron-withdrawing groups can impact the absorption characteristics and the efficiency of the photochemical process.[8] It is plausible that the chloro group helps to fine-tune the electronic properties of the excited state, potentially influencing the quantum yield of cleavage.

  • The 5-Nitro Group: The placement of a second nitro group, particularly in a dinitrobenzyl system, has been shown to increase the reaction yield of photocleavage.[9] While the 5-position is not as activating as the 6-position, the additional electron-withdrawing character of the 5-nitro group is expected to further modify the photophysical properties of the linker, potentially enhancing the efficiency of the cleavage process.

The combination of these substituents in 2-Chloro-5-nitrobenzyl alcohol presents a photolabile linker with potentially enhanced cleavage kinetics and efficiency compared to the parent o-nitrobenzyl alcohol, making it a valuable tool for demanding synthetic targets.

Experimental Workflows and Protocols

The successful implementation of the 2-Chloro-5-nitrobenzyl linker in SPOS involves three key stages: immobilization of the linker onto a suitable solid support, loading of the first building block (e.g., a protected amino acid), and the final photolytic cleavage of the synthesized molecule.

Workflow Overview

SPOS_Workflow Resin Solid Support (e.g., Merrifield Resin) Immobilization Immobilization Resin->Immobilization Linker 2-Chloro-5-nitrobenzyl alcohol Linker->Immobilization LoadedResin Linker-Functionalized Resin Immobilization->LoadedResin Loading Loading LoadedResin->Loading BuildingBlock First Building Block (e.g., Fmoc-AA-OH) BuildingBlock->Loading SynthesisStart Resin-Bound First Building Block Loading->SynthesisStart SPOS Solid-Phase Synthesis Cycles SynthesisStart->SPOS FinalProductResin Resin-Bound Final Product SPOS->FinalProductResin Cleavage Photocleavage (UV Light) FinalProductResin->Cleavage FinalProduct Cleaved Final Product Cleavage->FinalProduct Byproduct Resin-Bound Byproduct Cleavage->Byproduct

Caption: Overall workflow for SPOS using the 2-Chloro-5-nitrobenzyl photolabile linker.

Protocol 1: Immobilization of 2-Chloro-5-nitrobenzyl Alcohol onto Merrifield Resin

This protocol describes the attachment of the linker to a standard chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.

Materials:

  • Merrifield resin (1% DVB, 1.0-2.0 mmol Cl/g)

  • 2-Chloro-5-nitrobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel suitable for solid-phase synthesis with agitation (e.g., shaker)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour in the reaction vessel. Drain the DCM.

  • Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-nitrobenzyl alcohol (3.0 eq. relative to resin loading) in anhydrous DMF (10 mL). Carefully add NaH (3.5 eq.) portion-wise with stirring. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Immobilization Reaction: Add the freshly prepared sodium 2-chloro-5-nitrobenzyl alkoxide solution to the swollen resin. Seal the vessel and agitate the mixture at 50°C for 24 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with:

    • DMF (3 x 10 mL)

    • DMF/Water (1:1, v/v) (3 x 10 mL)

    • Water (3 x 10 mL)

    • Methanol (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the functionalized resin under high vacuum to a constant weight.

Self-Validation: The success of the immobilization can be qualitatively assessed using the picric acid test for the presence of hydroxyl groups (a negative result indicates successful capping) or quantitatively by determining the loading capacity (see Protocol 3).

Protocol 2: Loading of the First Amino Acid (Fmoc-Protected)

This protocol outlines the esterification of the resin-bound linker with the first N-Fmoc protected amino acid.

Materials:

  • 2-Chloro-5-nitrobenzyl functionalized resin

  • N-Fmoc protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour. Drain the DCM.

  • Activation and Coupling:

    • In a separate flask, dissolve the N-Fmoc amino acid (3.0 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM (10 mL).

    • Add this solution to the swollen resin.

    • Add DIC (3.0 eq.) to the resin slurry.

  • Reaction: Seal the vessel and agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour. Wash as in step 4.

  • Drying: Dry the loaded resin under high vacuum.

Protocol 3: Photolytic Cleavage and Product Isolation

This protocol describes the final step of releasing the synthesized molecule from the solid support using UV irradiation.

Materials:

  • Resin-bound final product

  • Solvent for swelling and cleavage (e.g., DCM, THF, or Methanol)

  • Photochemical reactor equipped with a UV lamp (e.g., a Rayonet reactor with 350 nm lamps or a high-pressure mercury lamp with a Pyrex filter)

  • Scavenger (optional, e.g., a mild base like N-methylmorpholine to trap the nitroso-aldehyde byproduct)

Procedure:

  • Resin Swelling: Swell the resin in the chosen cleavage solvent for at least 30 minutes. A solvent that dissolves the expected product is ideal.

  • Irradiation:

    • Transfer the resin slurry to a quartz or Pyrex reaction vessel.

    • If using a scavenger, add it to the slurry (e.g., 10-20 eq.).

    • Place the vessel in the photochemical reactor and irradiate with UV light (typically 350-365 nm) with stirring or agitation.

    • The irradiation time can vary from 2 to 24 hours, depending on the substrate and the efficiency of the linker. It is advisable to monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh cleavage solvent (3 x volume of the resin).

    • Combine the filtrates and washings.

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be performed by standard techniques such as chromatography or crystallization.

Photocleavage Mechanism

Photocleavage_Mechanism cluster_0 Resin-Bound Substrate cluster_1 Excited State cluster_2 aci-Nitro Intermediate cluster_3 Cleavage start Resin-Linker-O-Substrate excited [Resin-Linker*-O-Substrate] start->excited hν (UV light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction products Cleaved Substrate + Resin-Bound Nitroso-aldehyde aci_nitro->products Rearrangement

Caption: Simplified mechanism of photocleavage for an o-nitrobenzyl linker.

Data Presentation and Considerations

ParameterTypical Range/ValueSignificance
Immobilization Loading 0.2 - 1.0 mmol/gDepends on the resin and reaction conditions. Determines the scale of the synthesis.
Cleavage Wavelength 350 - 365 nmMinimizes potential photodamage to sensitive functional groups.[7]
Cleavage Time 2 - 24 hoursSubstrate-dependent; requires optimization for each synthesis.
Quantum Yield VariesInfluenced by substituents and the nature of the cleaved bond.[10]

Trustworthiness and Self-Validation

The protocols provided are based on established principles of solid-phase organic synthesis and photochemistry. To ensure the trustworthiness of your results, it is crucial to incorporate validation steps throughout the process:

  • Loading Determination: After immobilization and loading, the substitution level of the resin should be determined. This can be achieved by cleaving the loaded molecule from a small, known mass of resin and quantifying the product by UV-spectroscopy (if the molecule has a chromophore) or other analytical techniques.

  • Reaction Monitoring: During the synthesis, qualitative tests (e.g., Kaiser test for free amines) should be used to ensure complete coupling at each step.

  • Cleavage Monitoring: As mentioned, the progress of the photocleavage should be monitored to determine the optimal irradiation time and avoid unnecessary exposure of the product to UV light.

Conclusion: A Powerful Tool for Modern Synthesis

The 2-Chloro-5-nitrobenzyl alcohol linker represents a refined tool in the arsenal of the synthetic chemist. By leveraging the principles of photochemistry and the strategic placement of electron-withdrawing substituents, it offers a robust and mild cleavage strategy for the synthesis of complex and sensitive molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this photolabile linker in their solid-phase organic synthesis endeavors.

References

  • Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 104(33), 13160-13165. Available at: [Link]

  • Montanari, E., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Methods in Molecular Biology. Springer. Available at: [Link]

  • Al-Obeidi, F., et al. (2025). Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Request PDF. Available at: [Link]

  • Gomara, M. J., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 318. Available at: [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 389-417. Available at: [Link]

  • Wang, Y., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Open Chemistry, 17(1), 497-503. Available at: [Link]

  • Mikkelsen, R. J., et al. (2022). Photolabile Linkers for Solid-Phase Synthesis. SciSpace. Available at: [Link]

  • Ghorai, S., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2398-2407. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Holmes, C. P. (1997). Reagents for Combinatorial Organic Synthesis: Development of a New o-Nitrobenzyl Photolabile Linker for Solid Phase Synthesis. The Journal of Organic Chemistry, 62(8), 2370-2380. Available at: [Link]

  • Albericio, F., et al. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 25(21), 5195. Available at: [Link]

  • Mikkelsen, R. J., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. Available at: [Link]

  • Ghorbanzadeh, S., et al. (2025). Photolabile Protecting Groups and Linkers. Request PDF. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 59(84), 12613-12616. Available at: [Link]

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Functionalization of Benzimidazole Derivatives using 2-Chloro-5-nitrobenzaldehyde

The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-substituted benzimidazoles using 2-Chloro-5-nitrobenzaldehyde as a versatile linchpin in...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-substituted benzimidazoles using 2-Chloro-5-nitrobenzaldehyde as a versatile linchpin intermediate.[1]

[1][2][3]

Executive Summary & Strategic Value

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and emerging anticancer agents.

2-Chloro-5-nitrobenzaldehyde is a uniquely powerful starting material for this scaffold because it offers orthogonal reactivity :

  • Aldehyde (-CHO): Highly electrophilic handle for heterocycle formation (e.g., benzimidazoles, quinazolines).

  • Aryl Chloride (-Cl): Positioned ortho to the heterocycle connection, enabling subsequent Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
  • Nitro Group (-NO

    
    ):  A masked amine that can be reduced late-stage to facilitate solubility or amide coupling.
    

This guide provides a validated, high-yield protocol for the condensation of 2-Chloro-5-nitrobenzaldehyde with o-phenylenediamine, followed by expert insights into derivatization.

Core Synthesis Protocol

Target Molecule: 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole[1]

This protocol utilizes an acid-catalyzed condensation followed by oxidative cyclization. While sodium metabisulfite is a common oxidant, this optimized method uses Ammonium Chloride (


)  in ethanol, which serves as a dual-activation catalyst, promoting imine formation while maintaining a pH conducive to cyclization.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
2-Chloro-5-nitrobenzaldehyde 185.561.0Electrophile
o-Phenylenediamine (OPD) 108.141.0 - 1.1Nucleophile
Ammonium Chloride (

)
53.491.2Catalyst
Ethanol (Absolute) -SolventReaction Medium
Ice Water -QuenchPrecipitation
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.86 g) of 2-Chloro-5-nitrobenzaldehyde and 10 mmol (1.08 g) of o-phenylenediamine in 30 mL of Ethanol .

  • Catalyst Addition: Add 12 mmol (0.64 g) of solid Ammonium Chloride (

    
    ) to the stirring solution.
    
    • Expert Insight:

      
       is preferred over strong mineral acids (HCl) here because it minimizes the formation of diamine salts, ensuring the free amine is available for nucleophilic attack.
      
  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Duration: Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 3:7). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Benzimidazole).
Phase 2: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 150 mL of crushed ice/water with rapid stirring.

  • Precipitation: A solid precipitate (usually pale yellow to tan) will form immediately. Stir for 15 minutes to ensure complete aggregation.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[2]

  • Wash: Wash the filter cake with 3 x 20 mL cold water to remove residual

    
     and unreacted diamine.
    
  • Recrystallization: For pharmaceutical-grade purity (>98%), recrystallize from hot Ethanol/Water (9:1) .

    • Yield Expectation: 85–92%.

Mechanistic Insight & Visualization

The reaction proceeds through a "Schiff Base" intermediate.[6] The electron-withdrawing nitro group on the aldehyde enhances the electrophilicity of the carbonyl carbon, accelerating the initial attack.[1]

Mechanism Steps:

  • Condensation: Amine attacks Carbonyl

    
     Imine (Schiff Base).
    
  • Cyclization: The second amine attacks the imine carbon

    
     Dihydrobenzimidazole.
    
  • Aromatization: Oxidative dehydrogenation restores aromaticity.

BenzimidazoleSynthesis cluster_conditions Conditions: EtOH, NH4Cl, Reflux Start Reactants: 2-Cl-5-NO2-Benzaldehyde + o-Phenylenediamine Imine Intermediate 1: Schiff Base (Imine) Start->Imine Condensation (-H2O) Cyclic Intermediate 2: Dihydrobenzimidazole Imine->Cyclic Intramolecular Cyclization Product Final Product: 2-(2-Cl-5-NO2-phenyl) benzimidazole Cyclic->Product Oxidation (Aromatization)

Figure 1: Mechanistic pathway for the formation of the benzimidazole core. The final oxidation step is thermodynamically driven by the formation of the aromatic system.

Advanced Functionalization Strategies

Once the benzimidazole core is formed, the 2-chloro substituent becomes a prime target for diversification. The benzimidazole ring acts as an electron-withdrawing group (similar to a nitro group in o-chloronitrobenzene), activating the chlorine towards Nucleophilic Aromatic Substitution (


).
Strategy A: Displacement (Library Generation)
  • Reagents: Primary/Secondary Amines, Thiols.

  • Conditions: DMF or DMSO,

    
    , 
    
    
    
    .
  • Utility: Rapidly generates libraries of 2-amino-aryl benzimidazoles.

Strategy B: Nitro Reduction (Solubility & Linkage)
  • Reagents:

    
     in EtOH or 
    
    
    
    .
  • Outcome: Converts

    
     to 
    
    
    
    .
  • Utility: The resulting aniline can be coupled with amino acids or solubilizing groups, critical for improving the DMPK profile of the drug candidate.

Workflow Aldehyde Start: 2-Chloro-5-nitrobenzaldehyde CoreRxn Core Reaction: + OPD, NH4Cl, EtOH, Reflux Aldehyde->CoreRxn Scaffold Scaffold: 2-(2-Cl-5-NO2-phenyl)benzimidazole CoreRxn->Scaffold Branch1 Path A: SNAr Displacement (Replace Cl with R-NH2) Scaffold->Branch1  Diversity   Branch2 Path B: Nitro Reduction (NO2 -> NH2) Scaffold->Branch2  Solubility   Final1 Library: Amino-substituted Derivatives Branch1->Final1 Final2 Precursor: Aniline Derivatives Branch2->Final2

Figure 2: Divergent synthesis workflow. The scaffold serves as a branch point for functional diversity (Path A) or pharmacokinetic optimization (Path B).

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
Low Yield / Oily Product Incomplete oxidation of the intermediate.Extend reflux time or add a mild oxidant (e.g., open flask to air or add 0.5 eq

).
Impurity at Baseline (TLC) Formation of mono-imine without cyclization.Ensure

is fresh. Add a drop of Acetic Acid to push cyclization.
Precipitate is Sticky Trapped solvent/impurities.Recrystallize from Ethanol/Water.[1] Do not rush the cooling process; allow to cool slowly to RT before icing.

References

  • BenchChem. (2025).[1][7][6][8] A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications. Retrieved from 1[6][8]

  • RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from 9

  • PubMed. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Retrieved from 10

  • MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from 3

Sources

Method

Precision Photolysis: A Step-by-Step Guide to Biological Uncaging

Application Note & Protocol Series | Version 2.4 Introduction & Mechanism Photorelease (uncaging) is a powerful optical technique that allows researchers to manipulate the concentration of bioactive molecules (neurotrans...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Version 2.4

Introduction & Mechanism

Photorelease (uncaging) is a powerful optical technique that allows researchers to manipulate the concentration of bioactive molecules (neurotransmitters, nucleotides, ions) with high spatiotemporal resolution.[1] By covalently attaching a photolabile protecting group ("cage") to a bioactive molecule, its function is masked.[2][3][4][5] Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active compound within microseconds.

This guide provides a rigorous framework for setting up a photorelease experiment, moving beyond basic illumination to precise dosimetry and biological validation.

Core Principles
  • Temporal Precision: Release occurs in

    
    , mimicking synaptic transmission or fast enzymatic kinetics.
    
  • Spatial Precision:

    • 1-Photon (1P): Widefield or focused spot (UV/Blue). Resolution:

      
      XY plane (low Z-axis resolution).
      
    • 2-Photon (2P): Femtosecond pulsed laser (IR). Resolution: Sub-micron (

      
      ), enabling single-spine stimulation.
      

Phase I: Reagent Selection & Characterization

Success begins with matching the chemical properties of the cage to your optical hardware and biological target.

Comparative Properties of Common Caging Groups
Caging GroupAbsorption

(1P)
Uncaging

(2P)
Quantum Yield (

)
Key ApplicationLimitations
Nitrobenzyl (e.g., MNI, CDNI) 300–365 nm (UV)720 nm0.06 – 0.1Glutamate/GABA uncagingSlow dark hydrolysis; UV toxicity risk.
Coumarin (e.g., DEAC450) 400–450 nm (Blue)800–900 nm0.02 – 0.3Multi-color experimentsLower solubility; Blue light may excite GFP.
Ruthenium (e.g., RuBi) 450–532 nm (Vis)800–900 nmHigh (>0.1)Visible light uncagingCan be bulky; potential metal toxicity.
BODIPY 500–550 nm (Green)N/AHighDeep tissue (Red-shifted)Complex synthesis; overlap with many fluorophores.

Expert Insight: Avoid MNI-glutamate if studying inhibitory circuits involving GABA receptors. MNI-caged compounds act as antagonists at GABA


 receptors at common working concentrations. Use RuBi-Glutamate  or CDNI-GABA  for these applications to avoid pharmacological artifacts.

Phase II: Optical Configuration

The optical path must be designed to deliver high-intensity light bursts without bleaching the imaging fluorophores.

Diagram 1: Optical Path Architecture

OpticalPath Source Light Source (Laser/LED) Modulator Modulator (Shutter/AOM/Pockels) Source->Modulator Continuous Wave or Pulsed Optics Beam Expander & Filters Modulator->Optics Gated Pulse Dichroic Dichroic Mirror (Short-pass) Optics->Dichroic Excitation Beam Objective High NA Objective (Water Immersion) Dichroic->Objective Reflected Uncaging Beam Sample Biological Sample (Brain Slice/Cell) Objective->Sample Focused Spot

Figure 1: Generalized optical path. For 2P systems, the Modulator is typically a Pockels Cell (EOM). For 1P, it is a mechanical shutter or LED trigger.

Phase III: Calibration Protocol (Dosimetry)

Most reproducibility failures stem from undefined photon flux. "10% laser power" is a meaningless metric without calibration.

Method A: 1-Photon Power Density (Standard)

Goal: Determine intensity in


.
  • Place a photodiode power meter sensor at the focal plane of the objective.

  • Set the LED/Laser to continuous mode.

  • Measure power (

    
    ) in mW.[6]
    
  • Measure the spot diameter (

    
    ) using a fluorescent slide or camera sensor.
    
  • Calculate:

    
    .
    
    • Target: 10–100

      
       for efficient nitrobenzyl photolysis.
      
Method B: 2-Photon "Bleaching" Calibration (Sabatini Method)

Goal: Standardize effective power across different tissue depths.

  • Prepare a sealed slide containing Alexa Fluor 594 (10 µM).

  • Focus the 2P laser (e.g., 720 nm) on the slide.

  • Pulse the laser for a set duration (e.g., 2 ms).

  • Measure the fluorescence decrease (bleaching) in the focal volume.

  • Standard: Adjust laser power until you achieve 40% bleaching of the Alexa 594 signal. This power level typically correlates with physiological glutamate release for MNI-Glu without causing photodamage.

Phase IV: Experimental Workflow

This protocol assumes a slice electrophysiology setup with MNI-Glutamate.

Diagram 2: Experimental Logic Flow

Workflow Start Start Experiment Load 1. Bath Load Caged Compound (Recirculate 10-15 mins) Start->Load DarkControl 2. Dark Control (Check Baseline Health) Load->DarkControl Position 3. Position Uncaging Spot (0.5µm from Spine Head) DarkControl->Position Pulse 4. Photo-Stimulation (0.5 - 2ms Pulse) Position->Pulse Record 5. Record Response (uEPSC / Ca2+ Transient) Pulse->Record Validation 6. Validation Controls Record->Validation

Figure 2: Step-by-step workflow for a typical electrophysiology uncaging experiment.

Detailed Protocol
  • Preparation:

    • Dissolve MNI-Glutamate in ACSF (Artificial Cerebrospinal Fluid).

    • Concentration: 200 µM (for 1P) to 2.5 mM (for 2P).

    • Critical: Filter (0.22 µm) to remove particulates that scatter light.

    • Protect from ambient light (wrap reservoirs in foil).

  • Bath Application:

    • Switch perfusion to the caged-compound ACSF.

    • Allow 10–15 minutes for equilibration.

    • Monitor: Check for changes in holding current. A shift suggests impurities (free glutamate) or GABA antagonism.

  • Targeting:

    • Fill the neuron with a dye (e.g., Alexa 488) to visualize spines.

    • Position the uncaging spot 0.5–1.0 µm from the spine head (avoiding the dendrite shaft to prevent direct depolarization).

  • Stimulation:

    • Trigger the light pulse (Duration: 0.5 ms – 5 ms).

    • Synchronize with electrophysiology recording (Voltage Clamp).[7]

  • Readout:

    • Measure the uncaging-evoked EPSC (uEPSC).[7][8]

    • Success Criteria: Rise time < 1 ms (indicates direct receptor activation, not diffusion).

Phase V: Validation & Controls (Self-Validating System)

Data is invalid without these three controls.

The "Light-Only" Control (Phototoxicity)
  • Procedure: Perform the uncaging pulse sequence without the caged compound in the bath.

  • Expected Result: No response.

  • Failure: If you see a response, it indicates heating artifacts, photoelectric effects on the electrode, or autofluorescence toxicity.

The "Uncaged-Only" Control (Receptor Health)
  • Procedure: Wash in a low concentration of the active (uncaged) compound (e.g., 10 µM Glutamate) via perfusion.

  • Expected Result: Robust receptor activation.

  • Failure: If uncaging fails but this works, your light intensity or cage concentration is too low. If this fails, the cell is unhealthy.

The "Dark" Control (Antagonism Check)
  • Procedure: Monitor spontaneous EPSCs (mEPSCs) before and after washing in the caged compound (no light).

  • Expected Result: Frequency and amplitude of mEPSCs should remain constant.

  • Failure: A decrease in mEPSC amplitude indicates the caged compound itself is blocking receptors (common with high-concentration MNI-Glu).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Slow Rise Time (>2ms) Diffusion limitationMove the spot closer to the spine; check for drift.
Run-down of Signal Inner Filter EffectThe caged compound is absorbing the excitation light before it reaches the focal plane. Reduce concentration or increase laser power at depth.
High Background Activity HydrolysisCaged compounds degrade in water. Prepare fresh solutions every 4 hours. Keep on ice.
No Response pH MismatchNitrobenzyl photolysis efficiency drops at low pH. Ensure ACSF is pH 7.4.

References

  • Ellis-Davies, G. C. R. (2007).[2][4][5][9][10] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2][3][9][10][11][12][13][14] Nature Methods, 4, 619–628.[9][10] Link

  • Matsuzaki, M., et al. (2001).[5][6] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Describes MNI-Glu validation). Link

  • Bloodgood, B. L., & Sabatini, B. L. (2007).[5] Nonlinear regulation of unitary synaptic signals by CaV2.3 voltage-sensitive calcium channels located in dendritic spines. Neuron, 53(2), 249–260. (Describes the bleaching calibration method). Link

  • Fino, E., & Yuste, R. (2011). Dense inhibitory connectivity in neocortex. Neuron, 69(6), 1188-1203. (Discusses RuBi-Glutamate and GABA antagonism issues). Link

  • Passlick, S., & Ellis-Davies, G. C. R. (2019).[12] Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation.[2][5][12] Methods in Enzymology, 624, 167-196.[12] Link

Sources

Application

Application Notes and Protocols for Monitoring Reactions of 2-Chloro-5-nitrobenzyl Alcohol

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the precise control and understanding of chemical reactions are param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise control and understanding of chemical reactions are paramount. The journey from a starting material to a final active pharmaceutical ingredient (API) is often a multi-step synthesis where each reaction's yield, purity, and kinetic profile can significantly impact the overall efficiency and safety of the process. 2-Chloro-5-nitrobenzyl alcohol is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its functional groups—a primary alcohol, a chloro substituent, and a nitro group—offer versatile reactivity but also present challenges in controlling selectivity and preventing the formation of impurities.

Effective reaction monitoring is not merely a quality control measure; it is a fundamental tool for process understanding and optimization. Real-time or near-real-time analysis of reaction mixtures provides invaluable insights into reaction kinetics, the formation of intermediates, the consumption of reactants, and the emergence of byproducts. This knowledge empowers researchers to make informed decisions to enhance yield, minimize impurities, and ensure the scalability and safety of the synthetic route.

These application notes provide detailed protocols and the underlying scientific rationale for monitoring two common and important transformations of 2-Chloro-5-nitrobenzyl alcohol: its selective oxidation to 2-Chloro-5-nitrobenzaldehyde and its esterification. The analytical techniques detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy—are powerful tools in the modern chemist's arsenal for unraveling the complexities of chemical reactions.

Core Principles of Analytical Method Selection

The choice of an analytical technique for reaction monitoring is dictated by the specific characteristics of the reaction and the molecules involved. For the reactions of 2-Chloro-5-nitrobenzyl alcohol, the following considerations are key:

  • Chromatographic Techniques (HPLC & GC-MS): These methods excel at separating complex mixtures, allowing for the simultaneous quantification of the starting material, product, and any impurities. HPLC is well-suited for the analysis of thermally labile or non-volatile compounds, while GC-MS is ideal for volatile and thermally stable molecules, providing both quantitative data and structural information through mass spectrometry.

  • Spectroscopic Techniques (NMR): In-situ NMR spectroscopy offers the distinct advantage of providing real-time, non-invasive monitoring of a reaction as it occurs within the NMR tube. This allows for the direct observation of the appearance and disappearance of signals corresponding to reactants, intermediates, and products, providing a detailed kinetic profile of the reaction.

This guide will delve into the practical application of these techniques, offering not just step-by-step instructions but also the expert insights needed to adapt and troubleshoot these methods for your specific research needs.

Application Note 1: Monitoring the Selective Oxidation of 2-Chloro-5-nitrobenzyl Alcohol to 2-Chloro-5-nitrobenzaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. However, over-oxidation to the corresponding carboxylic acid is a common side reaction. Therefore, careful monitoring is crucial to maximize the yield of the desired aldehyde. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mild nature, which typically prevents over-oxidation.[1][2][3]

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_monitoring Reaction Monitoring cluster_data Data Analysis Reactant 2-Chloro-5-nitrobenzyl alcohol Product 2-Chloro-5-nitrobenzaldehyde Reactant->Product Oxidation PCC PCC, DCM Sampling Aliquots taken at time intervals Product->Sampling Quenching Quench with Isopropyl Alcohol Sampling->Quenching Preparation Dilute with Mobile Phase/Solvent Quenching->Preparation Analysis HPLC or GC-MS Analysis Preparation->Analysis Quantification Quantify Reactant, Product, & Byproducts Analysis->Quantification Kinetics Plot Concentration vs. Time Quantification->Kinetics Endpoint Determine Reaction Endpoint Kinetics->Endpoint

Protocol 1.1: At-line Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for monitoring the progress of the oxidation reaction, allowing for the separation and quantification of the starting material, the aldehyde product, and the potential carboxylic acid byproduct.

Rationale for Method Parameters:

  • Reversed-Phase Chromatography: A C18 column is chosen as it provides good retention and separation of aromatic compounds based on their hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (formic or phosphoric acid) is used to ensure good peak shape and resolution.[4] The acid suppresses the ionization of any carboxylic acid byproduct, leading to sharper peaks.

  • UV Detection: The aromatic nature of the compounds allows for sensitive detection using a UV detector. A wavelength of 254 nm is a good starting point as it is commonly used for aromatic compounds.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzyl alcohol (1 equivalent) in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir the reaction at room temperature.

  • Sample Preparation:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This will stop the reaction and precipitate the chromium salts.

    • Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Analyze the chromatograms to determine the peak areas of 2-Chloro-5-nitrobenzyl alcohol, 2-Chloro-5-nitrobenzaldehyde, and any potential 2-Chloro-5-nitrobenzoic acid.

  • Data Analysis:

    • Calculate the percentage conversion of the starting material and the yield of the product at each time point using the peak areas (assuming equal response factors for a preliminary analysis, or by creating calibration curves for accurate quantification).

    • Plot the concentration of the reactant and product versus time to obtain a kinetic profile of the reaction.

Data Presentation:

Time (min)2-Chloro-5-nitrobenzyl alcohol (Peak Area)2-Chloro-5-nitrobenzaldehyde (Peak Area)2-Chloro-5-nitrobenzoic acid (Peak Area)
0100,00000
1575,00024,0001,000
3050,00048,0002,000
6010,00085,0005,000
120<1,00090,0009,000
Protocol 1.2: Endpoint and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity of the product and assessing the purity of the final reaction mixture, especially for identifying volatile byproducts.

Rationale for Method Parameters:

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of these aromatic compounds.

  • Temperature Program: A temperature gradient is used to ensure the elution of all components with good peak shape, from the more volatile starting material to the less volatile product.

  • Mass Spectrometry Detection: MS detection provides definitive identification of the compounds based on their mass spectra and fragmentation patterns.

Experimental Protocol:

  • Sample Preparation:

    • After the reaction is deemed complete by HPLC or TLC, work up the reaction mixture (e.g., by filtering through a pad of silica gel to remove chromium salts and evaporating the solvent).

    • Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate or dichloromethane.[5]

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identify the peaks corresponding to 2-Chloro-5-nitrobenzyl alcohol, 2-Chloro-5-nitrobenzaldehyde, and any byproducts by comparing their mass spectra with a library (e.g., NIST).

    • Determine the relative purity of the product by calculating the peak area percentage of the main component in the TIC.

Expected Mass Spectra:

  • 2-Chloro-5-nitrobenzyl alcohol: Molecular ion (M+) at m/z 187/189 (due to chlorine isotopes). Key fragments may include loss of -OH (m/z 170/172) and the benzyl fragment (m/z 156/158).

  • 2-Chloro-5-nitrobenzaldehyde: Molecular ion (M+) at m/z 185/187. Key fragments may include loss of -CHO (m/z 156/158) and the nitro group (m/z 139/141).

Application Note 2: Kinetic Analysis of the Esterification of 2-Chloro-5-nitrobenzyl Alcohol

Esterification is a fundamental reaction in organic chemistry, often used to protect hydroxyl groups or to synthesize esters with specific properties. The acid-catalyzed Fischer esterification is a common method, but it is a reversible reaction, and monitoring its progress is key to optimizing conditions to favor product formation.[6][7]

Esterification_Workflow cluster_reaction Esterification Reaction cluster_monitoring In-situ NMR Monitoring cluster_data Kinetic Analysis Reactant1 2-Chloro-5-nitrobenzyl alcohol Product 2-Chloro-5-nitrobenzyl acetate Reactant1->Product Reactant2 Acetic Anhydride Reactant2->Product Catalyst H₂SO₄ (cat.) NMR_Tube Reaction in NMR Tube Product->NMR_Tube Spectra_Acquisition Acquire ¹H NMR spectra over time NMR_Tube->Spectra_Acquisition Signal_Integration Integrate characteristic proton signals Spectra_Acquisition->Signal_Integration Concentration_Calc Calculate relative concentrations Signal_Integration->Concentration_Calc Rate_Law Determine rate law and rate constant (k) Concentration_Calc->Rate_Law

Protocol 2.1: In-situ Monitoring by ¹H NMR Spectroscopy

In-situ NMR spectroscopy provides a powerful, non-destructive method to follow the kinetics of the esterification reaction in real-time.[8] By monitoring the changes in the integrals of specific proton signals, one can directly measure the concentrations of the reactant and product over time.

Rationale for Signal Selection:

  • The benzylic protons (-CH₂OH) of 2-Chloro-5-nitrobenzyl alcohol will have a characteristic chemical shift.

  • Upon esterification to 2-Chloro-5-nitrobenzyl acetate, these protons will shift downfield due to the electron-withdrawing effect of the acetate group. These two signals are typically well-resolved and can be used for quantification.

Experimental Protocol:

  • Sample Preparation:

    • In an NMR tube, dissolve 2-Chloro-5-nitrobenzyl alcohol (e.g., 20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Add a known amount of an internal standard (e.g., mesitylene) if absolute quantification is desired.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 µL) and acetic anhydride (1.2 equivalents) to the NMR tube.

    • Quickly place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Processing and Analysis:

    • Process the series of spectra (phasing, baseline correction).

    • Integrate the signal for the benzylic protons of the starting material (e.g., around 4.8 ppm) and the product (e.g., around 5.3 ppm).

    • Calculate the mole fraction of the reactant and product at each time point from the integral values.

    • Plot the natural logarithm of the reactant concentration versus time to determine if the reaction follows first-order kinetics and to calculate the rate constant (k).

Data Presentation:

Time (min)Integral of -CH₂OH (Reactant)Integral of -CH₂OAc (Product)ln([Reactant])
02.000.000.693
101.500.500.405
201.120.880.113
300.841.16-0.174
600.351.65-1.050

Conclusion: Empowering Research through Analytical Excellence

The protocols and insights provided in these application notes serve as a robust starting point for researchers working with 2-Chloro-5-nitrobenzyl alcohol and similar compounds. By implementing these analytical techniques, scientists can gain a deeper understanding of their chemical processes, leading to more efficient, reliable, and scalable synthetic routes. The principles of thoughtful method selection, careful execution of protocols, and rigorous data analysis are the cornerstones of scientific integrity and will undoubtedly accelerate the pace of innovation in drug discovery and development.

References

  • SIELC. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]

  • PubMed. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. Retrieved from [Link]

Sources

Method

Advanced Application Note: 2-Chloro-5-nitrobenzyl Alcohol (CAS 80866-80-4) in Medicinal Chemistry

[1] Executive Summary 2-Chloro-5-nitrobenzyl alcohol (CNBA) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a ben...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CNBA) represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: a benzylic alcohol, an activated aryl chloride, and a nitro group.

Unlike simple benzyl alcohols, the para-relationship between the nitro group (C5) and the chlorine atom (C2) creates a highly activated electrophilic site, enabling rapid Nucleophilic Aromatic Substitution (


) under mild conditions. This application note provides validated protocols for leveraging CNBA as a gateway to quinazolines , indazoles , and functionalized anilines —privileged structures in kinase inhibitors (e.g., EGFR/HER2 targets) and anti-infectives.

Chemo-Structural Analysis: The "Push-Pull" System[1]

To design effective synthetic routes, one must understand the electronic environment of CNBA:

  • The Activator (

    
     at C5):  A strong electron-withdrawing group (EWG).[1] It pulls electron density from the ring, stabilizing the Meisenheimer complex formed during nucleophilic attack at the C2 position.
    
  • The Leaving Group (

    
     at C2):  Located para to the nitro group.[1] This positioning is critical; if the nitro were meta, the chloride would be inert to 
    
    
    
    .
  • The Anchor (

    
     at C1):  A versatile handle for oxidation (to aldehydes/acids) or conversion to a leaving group (halide/mesylate) for alkylation.[1]
    
Divergent Synthesis Map

The following diagram illustrates how CNBA serves as a branching point for multiple drug scaffolds.

CNBA_Pathways CNBA 2-Chloro-5-nitrobenzyl alcohol (Starting Material) SNAr_Product 2-Amino-5-nitrobenzyl alcohol (Functionalized Core) CNBA->SNAr_Product SNAr (Amines) Aldehyde 2-Chloro-5-nitrobenzaldehyde CNBA->Aldehyde Oxidation (MnO2) Aniline 2-Chloro-5-aminobenzyl alcohol CNBA->Aniline Selective Reduction (SnCl2) Kinase Kinase Inhibitor Scaffolds (e.g., Anilino-quinazolines) SNAr_Product->Kinase Cyclization/Coupling Quinazoline Quinazolines (via Condensation) Aldehyde->Quinazoline + Amidine/Guanidine Indazole Indazoles/Indoles (via Cyclization) Aniline->Indazole Diazotization/Cyclization

Figure 1: Divergent synthetic pathways starting from 2-Chloro-5-nitrobenzyl alcohol.[1]

Application Note: The Gateway

The most common error when working with CNBA is underestimating the reactivity of the C2-chloride. Because it is activated by the para-nitro group, it can be displaced by primary and secondary amines without transition metal catalysis (Buchwald-Hartwig conditions are generally unnecessary).[1]

Critical Consideration: Hydrolysis Risk

In aqueous basic conditions, the activated chloride can be displaced by hydroxide ions (


), leading to the phenol byproduct (2-hydroxy-5-nitrobenzyl alcohol).[1] Therefore, anhydrous conditions  are strictly recommended.[1]
Protocol 1: Displacement with Primary Amines

Objective: Synthesis of 2-(alkylamino)-5-nitrobenzyl alcohols.

Reagents:

  • Substrate: 2-Chloro-5-nitrobenzyl alcohol (1.0 equiv)[1]

  • Nucleophile: Primary amine (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve 2-Chloro-5-nitrobenzyl alcohol in anhydrous DMF.

  • Addition: Add DIPEA followed by the primary amine dropwise at room temperature (RT).

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] Look for the disappearance of the starting material (

    
     187).
    
  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates.[1] Filter the solid.[1][3] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    

Mechanism Visualization:

SNAr_Mechanism Reactants Reactants: Ar-Cl + R-NH2 Transition Meisenheimer Complex (Resonance Stabilized) Reactants->Transition Nucleophilic Attack Product Product: Ar-NHR + HCl Transition->Product Loss of Leaving Group (Cl-)

Figure 2: The addition-elimination mechanism facilitated by the para-nitro group.[1]

Application Note: Selective Reduction Strategies

Reducing the nitro group to an amine (aniline) is a pivotal step.[1] However, a common pitfall is hydrodehalogenation —where the reducing agent accidentally removes the chlorine atom alongside reducing the nitro group.

Comparison of Reducing Agents
ReagentSelectivityRiskRecommendation

/ Pd/C
LowHigh: Often removes the Cl atom (hydrogenolysis).[1]Avoid unless dechlorination is desired.[1]

/ Pt/C
ModerateModerate: Sulfided Pt/C improves selectivity.[1]Use with caution.

/

HighLow: Chemoselective for Nitro.[1]Recommended for scale-up.[1]

/

Very HighLow: Standard for halogenated aromatics.[1]Gold Standard for this substrate.[1]
Protocol 2: Chemoselective Nitro Reduction (SnCl2 Method)

Objective: Synthesis of 2-chloro-5-aminobenzyl alcohol without dechlorinating the ring.[1]

Reagents:

  • Substrate: 2-Chloro-5-nitrobenzyl alcohol (1.0 equiv)[1]

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (5.0 equiv)[1]
    
  • Solvent: Ethanol or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Ethanol (0.2 M).

  • Addition: Add

    
     in portions. The reaction is slightly exothermic.[1]
    
  • Reflux: Heat the mixture to 70°C (or reflux) for 2–3 hours.

  • Quench (Critical): Cool to RT. Pour onto crushed ice. Adjust pH to ~8 using saturated sodium bicarbonate (

    
    ) or 1M NaOH.[1] Note: Tin salts form a thick emulsion.
    
  • Filtration: Filter the mixture through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.[1]

  • Extraction: Separate the organic layer, wash with brine, and dry/concentrate.

Application Note: Oxidation to Benzaldehyde

Converting the alcohol to an aldehyde provides a precursor for Hantzsch dihydropyridine synthesis (calcium channel blockers) or Wittig reactions .[1]

Protocol 3: Selective Oxidation using MnO2

Using activated Manganese Dioxide (


) is preferred over Jones Reagent (CrO3) because it is milder and avoids oxidizing the aldehyde further to a carboxylic acid.

Reagents:

  • Substrate: 2-Chloro-5-nitrobenzyl alcohol[1][4]

  • Oxidant: Activated

    
     (10–20 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform[1]

Methodology:

  • Suspend the substrate in DCM.[1]

  • Add activated

    
     (excess is required due to surface area dependence).[1]
    
  • Stir vigorously at RT for 12–24 hours.

  • Filter through Celite and concentrate to yield 2-chloro-5-nitrobenzaldehyde.[1]

References

  • PubChem. (2025).[1] 2-Chloro-5-nitrobenzyl alcohol | C7H6ClNO3.[1][4] National Library of Medicine.[1] [Link][1]

  • MDPI. (2024).[1] From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link][1]

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

Application

Caged compounds synthesis using 2-Chloro-5-nitrobenzyl alcohol

Application Note: High-Efficiency Synthesis of Caged Compounds using Chloronitrobenzyl Scaffolds Part 1: Executive Summary & Scientific Foundation 1.1 Introduction The spatial and temporal control of bioactive molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Caged Compounds using Chloronitrobenzyl Scaffolds

Part 1: Executive Summary & Scientific Foundation

1.1 Introduction The spatial and temporal control of bioactive molecules is a cornerstone of modern pharmacology and neurobiology. "Caged" compounds—biomolecules rendered inert by a photolabile protecting group—allow researchers to release active drugs or neurotransmitters with microsecond precision using UV light.

This guide details the synthesis of caged compounds using Chloronitrobenzyl Alcohol scaffolds. While the generic o-nitrobenzyl group is the historical standard, chlorinated derivatives (such as the requested 2-chloro-5-nitrobenzyl alcohol and its isomers) are often investigated to tune physical properties such as lipophilicity, crystal packing, and spectral absorption.

1.2 Critical Technical Note: Isomer Selection & Photophysics Scientific Integrity Check: The photolytic mechanism (Norrish Type II) strictly requires the nitro group (


) to be in the ortho  position relative to the benzylic carbon.
  • Functional Caging Group: 5-Chloro-2-nitrobenzyl alcohol (Nitro is ortho).[1] This is the standard photo-active isomer often abbreviated as CNB in specific contexts.

  • Non-Photolabile Control: 2-Chloro-5-nitrobenzyl alcohol (Nitro is meta). This isomer is chemically identical in synthesis but inert to UV photolysis . It is frequently synthesized as a negative control to prove that biological effects are due to light-induced release and not the protecting group itself or the irradiation alone.

This protocol applies to the chemical synthesis of both isomers, as the coupling chemistry is identical.

1.3 Mechanism of Action (Photolysis) Upon irradiation (300–365 nm), the o-nitrobenzyl system undergoes an intramolecular hydrogen abstraction, forming an aci-nitro intermediate. This rearranges to a hemiacetal, which spontaneously collapses to release the free bioactive acid and a nitrosobenzaldehyde byproduct.

Part 2: Strategic Synthesis Planning

The synthesis of caged carboxylic acids (e.g., Glutamate, GABA) or phosphates (e.g., ATP) typically employs one of two strategies:

  • Steglich Esterification (DCC/DMAP): Best for robust carboxylic acids.

  • Mitsunobu Reaction: Preferred for phenols or when inversion of stereochemistry is acceptable/irrelevant.

Target Molecule for this Protocol: Caged L-Glutamate (Chloronitrobenzyl-Glu) Rationale: Glutamate is the primary excitatory neurotransmitter; caging it allows for "optical clamping" of neuronal activity.

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_QC Quality Control Points Start Starting Materials (Boc-Glu-OtBu + CNB-Alcohol) Activation Activation (DCC/DMAP, 0°C) Start->Activation Dissolve in dry DCM Coupling Coupling Reaction (Formation of Ester Linkage) Activation->Coupling Stir 12-24h Workup Workup & Purification (Remove DCU, Flash Column) Coupling->Workup Filter Urea Byproduct Deprotection Global Deprotection (TFA/DCM) Workup->Deprotection Cleave Boc/tBu QC1 TLC (Hex/EtOAc) Workup->QC1 Final Final Caged Compound (CNB-Glutamate) Deprotection->Final Precipitate/HPLC QC2 1H-NMR / MS Final->QC2

Caption: Step-by-step workflow for the Steglich esterification synthesis of caged glutamate.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Caged Glutamate Precursor

Objective: Couple 2-Chloro-5-nitrobenzyl alcohol (or 5-chloro-2-nitro isomer) to the


-carboxylic acid of protected glutamate.

Reagents:

  • Substrate:

    
    -Boc-L-Glutamic acid 
    
    
    
    -tert-butyl ester (1.0 eq)
  • Reagent: 2-Chloro-5-nitrobenzyl alcohol (1.1 eq)

  • Coupling Agent:

    
    -Dicyclohexylcarbodiimide (DCC) (1.1 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add the glutamic acid derivative (e.g., 1.0 g) and the benzyl alcohol (1.1 eq) to the flask.

  • Solvation: Dissolve the mixture in anhydrous DCM (20 mL). Ensure complete dissolution.

  • Catalyst Addition: Add DMAP (0.1 eq). Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM (5 mL) over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within 30 minutes, indicating successful activation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.

    • Wash the filtrate with 5% citric acid (2x), saturated

      
       (2x), and brine (1x).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 8:1 to 2:1).

    • Yield Target: >85% viscous oil or solid.

Protocol B: Global Deprotection (TFA)

Objective: Remove the Boc (amine) and tBu (alpha-carboxyl) protecting groups without cleaving the newly formed benzyl ester.

  • Dissolution: Dissolve the purified intermediate from Protocol A in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Note: The chloronitrobenzyl ester is stable to TFA; only the Boc/tBu groups are acid-labile.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Evaporate volatiles under a stream of nitrogen. Co-evaporate with diethyl ether (3x) to remove residual TFA.

  • Final Purification: Recrystallize from Methanol/Ether or purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Part 4: Characterization & Validation

4.1 Analytical Specifications For the synthesized compound to be deemed "Research Grade," it must meet these criteria:

ParameterSpecificationMethod
Purity > 95%RP-HPLC (254 nm)
Identity Matches Structure1H-NMR (400 MHz), MS (ESI+)
Solubility > 10 mMWater or PBS (pH 7.4)
UV Max ~300-310 nmUV-Vis Spectroscopy
Stability > 24 hoursIn dark, aqueous solution

4.2 Photolysis Validation (The "Trustworthiness" Test) To verify the compound works (or to confirm the control is inert), perform this assay.

  • Setup: Dissolve compound (100 µM) in PBS.

  • Irradiation: Use a UV-LED (365 nm) or Mercury Arc Lamp with a shutter.

  • Sampling: Take aliquots at t=0, 10s, 30s, 60s, 120s.

  • Analysis: Inject into HPLC.

    • Active Isomer (5-Cl-2-NO2): Peak A (Caged) decreases; Peak B (Free Glutamate) and Peak C (Nitroso byproduct) increase.

    • Control Isomer (2-Cl-5-NO2): No change in Peak A.

Diagram 2: Photolysis Mechanism (Active Isomer)

PhotolysisMechanism GroundState Caged Compound (Nitro group ortho to Benzyl) Excitation Excitation (hv, 300-365nm) Singlet -> Triplet State GroundState->Excitation Intermediate aci-Nitro Intermediate (H-abstraction) Excitation->Intermediate Fast (<1 ns) Collapse Hemiacetal Collapse Intermediate->Collapse Rate Limiting Step (ms to µs) Products Released Bioactive + Nitroso Ketone Collapse->Products Irreversible

Caption: Mechanism of Norrish Type II photolysis for o-nitrobenzyl systems.

Part 5: Troubleshooting & Expert Insights

  • Inner Filter Effect: Chloronitrobenzyl groups absorb strongly in the UV. If your concentration is >1 mM, the surface of the solution will absorb all the light, preventing uncaging in the bulk. Solution: Stir heavily during photolysis or use thin optical paths (microscopy).

  • Solubility Issues: The chlorine atom increases lipophilicity compared to standard nitrobenzyls. If the final caged glutamate is insoluble in water, convert it to a sodium salt or use a small amount of DMSO (<1%) as a co-solvent.

  • Premature Hydrolysis: While benzyl esters are generally stable, avoid storing the compound in basic buffers (pH > 8.5) for extended periods, as ester hydrolysis can occur independent of light.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

  • Corrie, J. E. T. (2005). Caged nucleotides and neurotransmitters. Dynamic Studies in Biology, 1–28. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-nitrobenzyl alcohol

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-purity products.

Introduction to the Synthesis

The synthesis of 2-Chloro-5-nitrobenzyl alcohol is a critical process for the creation of various pharmaceutical intermediates and fine chemicals. The most common synthetic route involves the nitration of 2-chlorobenzyl alcohol. This seemingly straightforward electrophilic aromatic substitution presents several challenges, primarily centered around controlling regioselectivity, minimizing side reactions, and purifying the final product. This guide will address these challenges in detail.

Proposed Reaction Pathway and Potential Side Reactions

The primary reaction involves the nitration of 2-chlorobenzyl alcohol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The chloro and hydroxymethyl groups on the benzene ring direct the incoming nitro group. While the desired product is the 2-chloro-5-nitro isomer, other isomers and side products can also form.

Reaction_Pathway 2-Chlorobenzyl alcohol 2-Chlorobenzyl alcohol Nitration Nitration 2-Chlorobenzyl alcohol->Nitration HNO3 / H2SO4 2-Chloro-5-nitrobenzyl alcohol (Desired Product) 2-Chloro-5-nitrobenzyl alcohol (Desired Product) Nitration->2-Chloro-5-nitrobenzyl alcohol (Desired Product) 2-Chloro-3-nitrobenzyl alcohol (Isomeric Impurity) 2-Chloro-3-nitrobenzyl alcohol (Isomeric Impurity) Nitration->2-Chloro-3-nitrobenzyl alcohol (Isomeric Impurity) Dinitro derivatives (Over-nitration) Dinitro derivatives (Over-nitration) Nitration->Dinitro derivatives (Over-nitration) 2-Chloro-5-nitrobenzoic acid (Oxidation) 2-Chloro-5-nitrobenzoic acid (Oxidation) Nitration->2-Chloro-5-nitrobenzoic acid (Oxidation)

Caption: Proposed reaction pathway for the synthesis of 2-Chloro-5-nitrobenzyl alcohol, highlighting potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 2-Chloro-5-nitrobenzyl alcohol?

A1: The primary challenges include:

  • Formation of Isomeric Impurities: The most common side reaction is the formation of the 2-chloro-3-nitrobenzyl alcohol isomer.[1][2] Controlling the reaction temperature is crucial for minimizing this byproduct.

  • Over-nitration: The introduction of more than one nitro group can occur, leading to dinitro or trinitro derivatives, especially under harsh reaction conditions.[1]

  • Oxidation of the Alcohol Group: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid (2-chloro-5-nitrobenzoic acid) by the nitrating mixture.[1]

  • Purification: Separating the desired 2,5-isomer from the 2,3-isomer and other impurities can be challenging and often requires careful recrystallization.[1][2]

Q2: How can I minimize the formation of the 2-chloro-3-nitrobenzyl alcohol isomer?

A2: Controlling the reaction temperature is the most critical factor. Running the nitration at low temperatures, typically below 0°C, enhances the regioselectivity of the reaction in favor of the 5-nitro isomer.[1] The slow, dropwise addition of the nitrating agent to the solution of 2-chlorobenzyl alcohol is also essential to maintain a low localized concentration and better control the reaction exotherm.[1]

Q3: What are the recommended methods for purifying the crude product?

A3: Recrystallization is the most effective method for purifying crude 2-Chloro-5-nitrobenzyl alcohol.[1][2] Effective solvent systems include dilute ethanol or a mixture of chloroform and ligroin.[2] The process generally involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to induce crystallization of the less soluble desired isomer.[1]

Q4: Can I use a different starting material?

A4: An alternative route could be the hydrolysis of 2-chloro-5-nitrobenzyl chloride. This approach is analogous to the synthesis of p-nitrobenzyl alcohol from p-nitrobenzyl chloride.[3] However, the synthesis of the starting chloride would be an additional step. Another possibility is the reduction of 2-chloro-5-nitrobenzaldehyde, though this adds a synthetic step and introduces potentially expensive reducing agents.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues encountered during the synthesis.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.Monitor the reaction progress using TLC, GC, or HPLC to ensure the starting material is fully consumed before quenching.[1]
Suboptimal reaction temperature.Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1]
Loss of product during workup.Ensure efficient extraction of the product from the aqueous layer. Minimize transfers and use appropriate glassware to reduce mechanical losses.[1]
High Levels of Isomeric Impurity Reaction temperature is too high.Strictly control the temperature, keeping it below 0°C during the addition of the nitrating agent.[1]
Incorrect addition of reagents.Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzyl alcohol.[1]
Inadequate mixing.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution.[1]
Presence of Oxidized Byproducts Oxidizing conditions are too strong.Use a milder nitrating agent if possible. Avoid excessively high temperatures or prolonged reaction times.[1]
Presence of strong oxidizing impurities.Ensure the purity of the starting materials and reagents.
Difficulty in Product Crystallization Impurities inhibiting crystallization.Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can also induce crystallization.
Product is an oil.This may indicate the presence of significant impurities. Consider chromatographic purification (e.g., column chromatography) to isolate the desired product before attempting recrystallization again.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzyl alcohol

This protocol is adapted from general nitration procedures for similar aromatic compounds.[4][5]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorobenzyl alcohol (1 equivalent).

  • Cooling: Cool the flask to -5°C to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 2-chlorobenzyl alcohol, ensuring the reaction temperature does not exceed 0°C.[1]

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is based on purification methods for the analogous 2-chloro-5-nitrobenzaldehyde.[1][2]

  • Solvent Selection: Choose an appropriate solvent system, such as dilute ethanol.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Gradually add hot water to the solution until turbidity persists. If necessary, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC/GC/HPLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Optimize_Time_Temp Increase reaction time or slightly raise temperature post-addition Incomplete_Reaction->Optimize_Time_Temp Yes Multiple_Spots Multiple Products? Incomplete_Reaction->Multiple_Spots No Optimize_Time_Temp->Check_TLC Isomers Isomers Present? Multiple_Spots->Isomers Yes Optimize_Temp_Addition Lower reaction temperature (<0°C) and ensure slow addition of nitrating agent Isomers->Optimize_Temp_Addition Yes Oxidation Oxidized Byproducts? Isomers->Oxidation No Optimize_Temp_Addition->Check_TLC Milder_Conditions Use milder nitrating agent or shorter reaction time Oxidation->Milder_Conditions Yes Purification Proceed to Purification Oxidation->Purification No Milder_Conditions->Check_TLC

Caption: A decision-tree workflow for troubleshooting common issues in the synthesis of 2-Chloro-5-nitrobenzyl alcohol.

References

  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Available at: [Link]

  • Google Patents. CN108117490B - Preparation method of p-nitrobenzyl alcohol.
  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available at: [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

  • Organic Syntheses. 2-hydroxy-5-nitrobenzyl chloride. Available at: [Link]

  • PubChem. 2-Chloro-5-nitrobenzyl alcohol. Available at: [Link]

  • Google Patents. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

Sources

Optimization

Technical Support Center: Optimizing the Photolysis of 2-Chloro-5-nitrobenzyl Alcohol

Welcome to the technical support center for the photolysis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this photocleavable protect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photolysis of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who utilize this photocleavable protecting group in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maximize your reaction yields and overcome common experimental hurdles.

The 2-nitrobenzyl moiety is a cornerstone of photoremovable protecting group chemistry, enabling precise spatiotemporal control over the release of active molecules.[1] However, achieving high yields in the photolysis of derivatives like 2-Chloro-5-nitrobenzyl alcohol requires careful optimization of several experimental parameters. This guide provides the foundational knowledge and practical steps to achieve success.

Understanding the Core Mechanism

The photolysis of 2-nitrobenzyl compounds proceeds through a well-established intramolecular rearrangement. Upon absorption of UV light, typically in the 340-365 nm range, the molecule undergoes an internal hydrogen abstraction from the benzylic carbon by the excited nitro group.[2][3] This forms a transient aci-nitro intermediate, which then rapidly rearranges to release the protected molecule and form 2-chloro-5-nitrosobenzaldehyde as a byproduct.[4][5]

The efficiency of this process is described by the quantum yield (Φ), which is the ratio of molecules undergoing cleavage to the number of photons absorbed.[6] For the parent 2-nitrobenzyl alcohol, quantum yields can be as high as 0.60, indicating a highly efficient process under optimal conditions.[4][5]

Photolysis_Mechanism cluster_0 Key Stages of Photolysis Start 2-Chloro-5-nitrobenzyl Alcohol (Ground State) Excited Excited State Start->Excited UV Photon (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Released Molecule + 2-Chloro-5-nitrosobenzaldehyde AciNitro->Products Rearrangement

Caption: Simplified workflow of the photolysis of 2-Chloro-5-nitrobenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the photolysis of 2-Chloro-5-nitrobenzyl alcohol?

A1: The optimal wavelength for most ortho-nitrobenzyl derivatives is in the near-UV range, typically between 340 nm and 365 nm.[3][6] A mercury-xenon lamp with a 365 nm filter is a common and effective light source.[2] While shorter wavelengths can also induce the reaction, they may increase the risk of photodamage to sensitive substrates and can lead to the formation of unwanted byproducts.[1] It is crucial to avoid highly energetic light below 300 nm.[7]

Q2: How does solvent choice impact the reaction yield?

A2: Solvent polarity and proticity can significantly influence the reaction. The photolysis mechanism involves competing pathways that are sensitive to the reaction medium.[4][5]

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In these solvents, the reaction often proceeds efficiently. Acetonitrile/water mixtures are commonly used to dissolve a range of substrates.[3]

  • Protic Solvents (e.g., Alcohols, Water): While the reaction can proceed in protic solvents, the presence of external proton sources can affect the lifetime and reaction pathways of the aci-nitro intermediate.[4][5] For biological applications, buffered aqueous solutions are common, but pH control is critical.

Q3: My yield is consistently low. What are the most likely causes?

A3: Low yields can stem from several factors. Refer to the troubleshooting section below for a more detailed breakdown, but the primary culprits are often:

  • Insufficient Photon Flux: The light source may be too weak, or the irradiation time is too short.

  • Inner Filter Effect: The concentration of the starting material or the accumulation of the highly absorbing 2-chloro-5-nitrosobenzaldehyde byproduct can prevent light from penetrating the solution.[7]

  • Suboptimal Wavelength: Ensure your light source is emitting in the 340-365 nm range.

  • Incorrect pH: In aqueous solutions, the pH can dramatically affect reaction efficiency.

  • Oxygen Presence: While not always detrimental, degassing the solution can sometimes improve yields by preventing side reactions.

Q4: I am observing a strong yellow/orange color in my reaction mixture. What is it, and is it a problem?

A4: The colored species is the 2-chloro-5-nitrosobenzaldehyde byproduct. Its formation is an indicator that the photolysis is occurring. However, this byproduct strongly absorbs light in the same region as your starting material.[7] At high concentrations, this "inner filter effect" can slow down or even halt the reaction by preventing photons from reaching the remaining unreacted starting material. If your reaction stalls, this is a likely cause.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inadequate Light Source: Lamp intensity is too low, or the bulb is old. 2. Incorrect Wavelength: Filter is not transmitting the optimal wavelength (~365 nm). 3. Reaction Time: Insufficient irradiation time.1. Verify the output of your lamp. Replace the bulb if necessary. 2. Check the specifications of your filter. Use a bandpass filter centered around 365 nm. 3. Monitor the reaction over time using TLC or HPLC to determine the optimal reaction time.
Reaction Stalls Before Completion 1. Inner Filter Effect: The nitrosobenzaldehyde byproduct is absorbing the incident light.[7] 2. High Starting Concentration: Too high a concentration of the starting material can also cause an inner filter effect.1. Perform the photolysis at a lower concentration (e.g., start with 1 mM). 2. If possible, use a flow chemistry setup to continuously remove the product from the irradiation zone.
Formation of Unidentified Byproducts 1. Photodegradation: The released molecule or the starting material is sensitive to the irradiation wavelength. 2. Side Reactions: The excited state is reacting with the solvent or dissolved oxygen. 3. Incorrect pH: In aqueous media, non-optimal pH can open up alternative reaction pathways.[4][5]1. If possible, use a longer wavelength (e.g., >360 nm) to minimize photodamage. 2. Degas the solvent by bubbling with nitrogen or argon before and during the reaction. 3. Optimize the pH of your solution. For many applications, a neutral or slightly basic pH is effective.
Inconsistent Results 1. Temperature Fluctuations: The reaction vessel is overheating from the lamp. 2. Non-uniform Irradiation: The reaction mixture is not being stirred or mixed adequately.1. Use a cooling fan or a water jacket to maintain a constant temperature. 2. Ensure efficient stirring throughout the irradiation period.

Experimental Protocol

This protocol provides a general starting point for the photolysis of a 2-Chloro-5-nitrobenzyl alcohol-protected substrate. Optimization for your specific molecule is essential.

Materials:

  • 2-Chloro-5-nitrobenzyl alcohol protected substrate

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution)

  • Quartz reaction vessel

  • UV lamp with a 365 nm filter (e.g., Hg/Xe lamp)

  • Stir plate and stir bar

  • Nitrogen or Argon gas for degassing (optional)

  • Analytical tools (TLC, HPLC, or LC-MS)

Procedure:

  • Preparation of the Solution:

    • Dissolve the 2-Chloro-5-nitrobenzyl alcohol protected substrate in the chosen solvent to a concentration of 0.1-1.0 mM. Higher concentrations can lead to the inner filter effect.

    • Transfer the solution to a quartz reaction vessel. Standard borosilicate glass will block the required UV wavelengths.

  • Degassing (Optional but Recommended):

    • Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen. Maintain a positive inert atmosphere over the solution during the reaction.

  • Irradiation:

    • Place the reaction vessel at a fixed, reproducible distance from the UV lamp.

    • Ensure the solution is being stirred efficiently to ensure uniform irradiation.

    • If the lamp generates significant heat, use a cooling system to maintain a constant temperature.

    • Turn on the UV lamp to begin the photolysis.

  • Monitoring the Reaction:

    • At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture and analyze it by TLC, HPLC, or LC-MS to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up:

    • Once the reaction has reached completion (or has stalled), turn off the lamp.

    • Remove the solvent under reduced pressure.

    • Purify the deprotected product from the 2-chloro-5-nitrosobenzaldehyde byproduct using standard chromatographic techniques (e.g., flash column chromatography).

Protocol_Workflow cluster_1 Experimental Protocol Flow Prep 1. Prepare Solution (0.1-1.0 mM in Quartz Vessel) Degas 2. Degas with N2/Ar (Optional) Prep->Degas Irradiate 3. Irradiate at 365 nm (with stirring and cooling) Degas->Irradiate Monitor 4. Monitor Progress (TLC/HPLC) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup 5. Work-up & Purify Product Monitor->Workup Reaction complete

Caption: Step-by-step experimental workflow for photolysis.

Safety Considerations

  • UV Radiation: Never look directly at the UV lamp. Use appropriate UV-blocking safety glasses and shielding.

  • Nitroaromatic Compounds: These compounds can be toxic and mutagenic.[8] Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Thermal Stability: While generally stable under photolysis conditions, organic nitrocompounds can be thermally unstable at high temperatures.[9] Avoid excessive heating of the reaction mixture.

By understanding the mechanism and carefully controlling the experimental variables outlined in this guide, you can effectively troubleshoot issues and significantly improve the yield and reliability of your 2-Chloro-5-nitrobenzyl alcohol photolysis reactions.

References

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. Available at: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. Available at: [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. Available at: [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity - The Royal Society of Chemistry. Available at: [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer | Request PDF - ResearchGate. Available at: [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH. Available at: [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Available at: [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. Available at: [Link]

  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed. Available at: [Link]

  • Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions - MDPI. Available at: [Link]

  • Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC - NIH. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed. Available at: [Link]

  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry - DTIC. Available at: [Link]

  • Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols - ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • Effect of pH. • Average selectivities; yields (after a reaction time... - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 2-Chloro-5-nitrobenzyl derivatives

Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzyl Derivatives Executive Summary Subject: Troubleshooting Low Yield & Impurity Profiles in 2-Chloro-5-nitrobenzyl Scaffolds Applicable For: Medicinal Chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzyl Derivatives

Executive Summary

Subject: Troubleshooting Low Yield & Impurity Profiles in 2-Chloro-5-nitrobenzyl Scaffolds Applicable For: Medicinal Chemistry, Process Development, CROs Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

The 2-chloro-5-nitrobenzyl moiety is a "deceptive" scaffold. While it appears structurally simple, the combination of a steric bulk (ortho-chloro) and a strong electron-withdrawing group (meta-nitro) creates a unique electronic and steric environment that frequently derails standard protocols.

This guide addresses the three most common failure modes reported by our users:

  • Stalled/Polybrominated Wohl-Ziegler Reactions (Converting the toluene to the bromide).

  • Chemoselectivity Failures during Reduction (Converting the acid to the alcohol).

  • Hydrolysis & Substitution Issues (Derivatizing the bromide).

Module 1: The Radical Bromination Bottleneck

Target Transformation: 2-Chloro-5-nitrotoluene


 2-Chloro-5-nitrobenzyl bromide
Method:  Wohl-Ziegler Bromination (NBS/AIBN)
The Core Problem: Electronic Destabilization

Users often report low conversion (<50%) or high bis-brominated impurities.

  • Mechanistic Insight: The nitro group is a strong electron-withdrawing group (EWG). In radical halogenation, the transition state involves the development of radical character at the benzylic carbon. EWGs destabilize this electron-deficient radical intermediate, significantly raising the activation energy compared to unsubstituted toluene.

  • Consequence: The reaction is kinetically slow. Researchers often compensate by increasing heat or time, which promotes thermodynamic equilibration to the thermodynamically stable (but unwanted) gem-dibromide or leads to thermal decomposition.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Reaction Stalls (<40% Conv.) Oxygen InhibitionDegas rigorously. Radical chains are terminated by

. Sparge solvent with

or Ar for 20 mins before adding AIBN.
High Bis-bromide (>15%) High Local Concentration of

Slow Addition. Do not add NBS all at once. Add in 3-4 portions over 1 hour. Keep [Br2] low to favor mono-substitution (Goldfinger Mechanism).
No Initiation "Dead" InitiatorRefresh AIBN. Recrystallize AIBN from methanol if older than 6 months. Alternatively, switch to benzoyl peroxide (BPO) if anhydrous conditions are strict.
Sticky/Tarry Precipitate Succinimide PolymerizationSolvent Choice. Switch from

(banned/toxic) to Trifluorotoluene or Acetonitrile . These maintain homogeneity better than DCM.
Workflow Visualization: Bromination Logic

BrominationTroubleshooting Start Start: Wohl-Ziegler Reaction (NBS/Initiator) CheckConv Check Conversion (TLC/HPLC) at 4 Hours Start->CheckConv LowConv Low Conversion (<40%) CheckConv->LowConv Stalled HighBis High Bis-Bromide (>10%) CheckConv->HighBis Over-reacted GoodYield Target Yield Achieved CheckConv->GoodYield >80% Mono O2Check Is system anaerobic? LowConv->O2Check StoichCheck Check NBS Equiv. (Limit to 0.95 eq) HighBis->StoichCheck LightCheck Check Initiation Source (UV/Vis 400-550nm) O2Check->LightCheck Yes SolventReflux Increase Temp (Switch to PhCF3, 102°C) LightCheck->SolventReflux Initiator OK AddRate Slow Addition of NBS (Keep steady state [Br*] low) StoichCheck->AddRate caption Figure 1: Decision matrix for optimizing radical bromination of electron-deficient toluenes.

Module 2: Chemoselective Reduction (Acid to Alcohol)

Target Transformation: 2-Chloro-5-nitrobenzoic acid


 2-Chloro-5-nitrobenzyl alcohol
Method:  Borane Reduction vs. Aluminum Hydrides
The Core Problem: The Nitro Group Vulnerability

Users attempting to reduce the carboxylic acid often accidentally reduce the nitro group to an amine (aniline), resulting in a complex mixture of zwitterionic byproducts that are impossible to purify.

  • The Trap: Lithium Aluminum Hydride (LAH ) is too strong. It will reduce the nitro group to an azo- or amino- species.

  • The Solution: Use Borane-Dimethyl Sulfide (BH3·DMS) or BH3·THF . Borane is chemoselective for carboxylic acids because it attacks the electron-rich carbonyl oxygen as a Lewis acid. The nitro group is electron-deficient and reacts much slower with electrophilic borane [1][2].

Protocol Optimization (Self-Validating System)
  • Reagent Selection: Use BH3·DMS (2.0 M in THF). It is more stable and has a higher active hydride content than BH3·THF.

  • Temperature Control:

    • Start:

      
       (Control hydrogen evolution).
      
    • Ramp: Allow to warm to RT.

    • Critical Check: Do not reflux unless conversion is stalled. High heat can force the borane to attack the nitro group.

  • Quenching (The Danger Zone):

    • Quench with Methanol dropwise.

    • Why? This breaks the Boron-Oxygen polymer bonds. If you skip this or do it too fast, boron salts remain trapped in the organic phase, leading to "ghost yield" (mass is there, but it's not product).

Chemoselectivity Comparison
ReagentCarboxylic AcidNitro GroupResult
LiAlH4 (LAH) Reduces (Fast)Reduces (Fast)FAILURE: Mixture of amino-alcohol and azo-compounds.
NaBH4 No ReactionNo ReactionFAILURE: No reaction (unless activated via mixed anhydride).
BH3·DMS Reduces (Fast)Inert (Slow)SUCCESS: Selective formation of benzyl alcohol [3].

Module 3: Nucleophilic Substitution (Derivatization)

Target Transformation: 2-Chloro-5-nitrobenzyl bromide


 Amines/Ethers/Thiols
The Core Problem: Steric vs. Electronic Conflict
  • Steric: The 2-Chloro substituent provides significant steric hindrance to nucleophiles approaching the benzylic carbon.

  • Electronic: The 5-Nitro group makes the ring electron-deficient. While this usually activates

    
    , here we are doing 
    
    
    
    at the benzyl position. The electron deficiency actually makes the benzylic carbon more positive (good for nucleophilic attack), but the benzylic protons become acidic.
  • Side Reaction: Elimination/Carbene formation is rare here, but Hydrolysis is rapid. The electron-poor ring makes the C-Br bond labile to moisture.

FAQ: Why is my yield low after workup?

Answer: You likely hydrolyzed your product back to the alcohol during the aqueous wash.

  • Fix: Use Phase Transfer Catalysis (PTC) .

    • System: Toluene/Water + TBAB (Tetrabutylammonium bromide).

    • Mechanism:[2][3][4][5][6][7][8][9] The reaction happens in the organic phase or at the interface, protecting the labile bromide from bulk water hydrolysis until the nucleophile substitutes it.

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of carboxylic acids with borane-tetrahydrofuran in the presence of ester, cyano, nitro, and halogen groups." Journal of Organic Chemistry.

  • Shi, L., et al. (2012).[10] "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water."[10] Green Chemistry.

  • Scientific Update. (2022). "A Judicious Work-Around for Over-Bromination at Benzylic Carbon." Scientific Update.

  • BASF SE. (2018). "Process for preparing nitrobenzyl bromides."[11][12] European Patent EP 3587391 A1.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-nitrobenzyl alcohol

Welcome to the technical support center for the purification of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this important chemical intermediate. Here, we will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or when planning your purification strategy.

Q1: What are the most common impurities found in crude 2-Chloro-5-nitrobenzyl alcohol?

A: The impurity profile of crude 2-Chloro-5-nitrobenzyl alcohol is heavily dependent on its synthetic route. Typically, it is synthesized via the nitration of 2-chlorobenzyl alcohol or the reduction of 2-chloro-5-nitrobenzaldehyde. The most prevalent impurities include:

  • Isomeric Byproducts: The formation of the undesired 2-chloro-3-nitrobenzyl alcohol isomer is a significant issue, arising from the nitration of the parent compound.[1][2]

  • Oxidation Products: The aldehyde or alcohol functional group can be oxidized to a carboxylic acid, resulting in 2-chloro-5-nitrobenzoic acid , especially under harsh reaction conditions.[1][3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.

  • Residual Color: Crude products from nitration reactions often retain a yellow or brownish color due to residual nitrating agents or side products.[4]

Q2: What is the most effective initial purification strategy for this compound?

A: For most common impurity profiles, recrystallization is the most efficient and scalable initial purification method. It is particularly effective at removing isomeric impurities and baseline starting materials if a suitable solvent system is identified. For persistent color or acidic impurities, a pre-purification workup involving an aqueous wash with a mild reducing agent (like sodium bisulfite) or a weak base (like sodium bicarbonate) can be highly beneficial.

Q3: How do I choose between recrystallization and column chromatography?

A: The choice depends on the impurity profile, the quantity of material, and the required final purity.

  • Choose Recrystallization when:

    • You have a large amount of material (>5-10 g).

    • The primary impurities are isomers or byproducts with different solubility profiles.

    • The target compound is a solid with good crystallinity.

    • You require a cost-effective and scalable method.

  • Choose Column Chromatography when:

    • Recrystallization fails to remove key impurities.

    • You are working with a small quantity of material (<5 g).

    • The impurities have very similar polarities to the product, but are separable by thin-layer chromatography (TLC).

    • You need to isolate multiple components from the crude mixture.[5][6]

Q4: How can I reliably assess the purity of my final product?

A: A combination of methods provides the most comprehensive assessment:

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values (approx. 71-78°C) indicates high purity.[7] Impurities will typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Gas Chromatography (GC): Provides quantitative data on purity (e.g., ≥98.0%).[8][9] This is a highly reliable method for detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.

Part 2: Purification Troubleshooting Guides

This section provides direct answers to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting

Problem: My compound won't fully dissolve, even in a large amount of boiling solvent.

  • Probable Cause: You have selected a poor solvent in which your compound has low solubility even at high temperatures. Alternatively, your crude product may contain insoluble impurities.

  • Solution:

    • Verify Solvent Choice: First, ensure you are using an appropriate solvent. For 2-Chloro-5-nitrobenzyl alcohol, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.

    • Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent, and perform a hot filtration to remove the particulates. Then, allow the filtrate to cool.

    • Switch Solvents: If the compound itself is insoluble, you must select a new solvent or solvent system. Test solubility on a small scale before committing your entire batch.[10]

Problem: My compound "oils out" of the solution upon cooling instead of forming crystals.

  • Probable Cause: The solution is supersaturated, and the melting point of your compound is lower than the temperature of the solution. This is common when the solution is cooled too quickly or when the concentration of the solute is too high.

  • Solution:

    • Re-heat and Add Solvent: Heat the solution back to boiling until the oil redissolves. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level.[11]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.

    • Use a Mixed-Solvent System: If the problem persists, consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.

Problem: No crystals have formed after the solution has cooled to room temperature.

  • Probable Cause: The solution is not sufficiently supersaturated, either because too much solvent was added or the compound is highly soluble in the chosen solvent at room temperature.

  • Solution (in order of preference):

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[11]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.[11]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (15-25%) to increase the concentration. Allow it to cool again.[10][11]

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.

Column Chromatography Troubleshooting

Problem: My compound is not moving from the baseline on the TLC plate (Rf = 0).

  • Probable Cause: The eluent (solvent system) is not polar enough to displace the compound from the polar silica gel stationary phase.

  • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. A good starting point for 2-Chloro-5-nitrobenzyl alcohol would be 20-30% ethyl acetate in hexane.

Problem: My compound runs with the solvent front on the TLC plate (Rf ≈ 1).

  • Probable Cause: The eluent is too polar. Your compound is spending too much time in the mobile phase and not interacting with the stationary phase.

  • Solution: Decrease the polarity of your eluent. Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mixture. An ideal Rf value for column chromatography is between 0.2 and 0.4.

Problem: The separation between my product and an impurity is poor.

  • Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Fine-Tune Polarity: Make small, incremental adjustments to your solvent ratio. Sometimes a 5% change in composition can dramatically improve separation.

    • Change Solvents: Keep the non-polar component (e.g., hexane) and switch the polar component (e.g., from ethyl acetate to dichloromethane or diethyl ether). Different solvents interact with compounds in unique ways, which can alter the elution order and improve separation.[12]

Problem: My compound is not eluting from the column.

  • Probable Cause: The compound may have decomposed on the silica gel, or the eluent is not polar enough. Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[13]

  • Solution:

    • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate. If you see a new spot or significant streaking that wasn't there initially, your compound may be unstable on silica.[13]

    • Increase Eluent Polarity: If stability is not an issue, drastically increase the polarity of the eluent to wash the compound off the column. You can switch to 100% ethyl acetate or even add 1-2% methanol.[13]

    • Use a Different Stationary Phase: If the compound is acid-sensitive, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[13]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is designed for purifying crude 2-Chloro-5-nitrobenzyl alcohol that is primarily contaminated with isomeric impurities.

Methodology:

  • Solvent Preparation: Prepare a solution of 95% ethanol in a beaker.

  • Dissolution: Place the crude 2-Chloro-5-nitrobenzyl alcohol (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol dropwise while heating and swirling until the solid just dissolves. It is critical not to add a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while swirling until the solution remains faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., a 50:50 mixture) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification or when recrystallization fails to provide adequate purity.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing:

    • Pack a glass chromatography column with silica gel using a "slurry" method. Mix the silica gel with your starting eluent in a beaker and pour it into the column.

    • Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[14]

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes. Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Chloro-5-nitrobenzyl alcohol.

Part 4: Visualizations & Data

Diagrams

Purification_Workflow crude Crude Product pre_wash Aqueous Wash (Optional: NaHCO3 / NaHSO3) crude->pre_wash Colored or acidic impurities assess_purity Assess Purity & Impurity Profile (TLC / GC) crude->assess_purity pre_wash->assess_purity recrystallization Recrystallization assess_purity->recrystallization High concentration of target compound column Column Chromatography assess_purity->column Complex mixture or low concentration final_purity Final Purity Check (TLC, GC, MP) recrystallization->final_purity column->final_purity final_purity->column Purity Not OK & Recrystallization Failed pure_product Pure 2-Chloro-5-nitrobenzyl alcohol final_purity->pure_product Purity OK fail Impure Product final_purity->fail Purity Not OK

Caption: A decision-making workflow for purifying crude 2-Chloro-5-nitrobenzyl alcohol.

Recrystallization_Troubleshooting start Solution Cooled, No Crystals Formed scratch 1. Scratch Inner Surface of Flask start->scratch seed 2. Add a Seed Crystal scratch->seed No success success Crystals Form scratch->success Success reduce_vol 3. Reduce Solvent Volume (Boil off 15-25%) seed->reduce_vol No success seed->success Success ice_bath 4. Cool in Ice Bath reduce_vol->ice_bath No success reduce_vol->success Success ice_bath->success Success fail Still No Crystals: Re-evaluate Solvent Choice ice_bath->fail No success

Caption: A logical troubleshooting sequence for inducing crystallization.

Data Tables

Table 1: Potential Recrystallization Solvents

Solvent/SystemTypeRationale
Ethanol / WaterMixed ProticGood solvency in hot ethanol, poor in water. Allows for fine-tuning of solubility.
IsopropanolPolar ProticSimilar to ethanol, but less volatile. Often provides good crystal growth.
TolueneAromaticCan be effective if impurities are highly polar and the product is less so.
Ethyl Acetate / HexaneMixed AproticA common system where ethyl acetate is the "good" solvent and hexane is the "anti-solvent".

Table 2: Suggested TLC/Column Chromatography Solvent Systems

Solvent SystemRatio (v/v)Expected Rf RangeApplication Notes
Hexane : Ethyl Acetate80 : 200.4 - 0.6Good starting point for initial TLC analysis.
Hexane : Ethyl Acetate70 : 300.2 - 0.4Likely a good eluent for column chromatography.
Dichloromethane100%0.5 - 0.7Can be used as an alternative polar solvent.
Hexane : Acetone85 : 150.2 - 0.4Acetone is more polar than ethyl acetate; use a smaller percentage.

References

  • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. (2018). CN108117490B - Preparation method of p-nitrobenzyl alcohol.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1940). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Column chromatography. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]

  • MDPI. (2022). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?. Retrieved from [Link]

Sources

Troubleshooting

How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions

Topic: How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions Content type: Technical Support Center (Troubleshooting & FAQs) Product: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to improve the solubility of 2-Chloro-5-nitrobenzyl alcohol in aqueous solutions Content type: Technical Support Center (Troubleshooting & FAQs)

Product: 2-Chloro-5-nitrobenzyl alcohol (CAS: 80866-80-4) Chemical Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol Classification: Substituted Benzyl Alcohol[1][2]

Welcome to the Technical Support Center. This guide addresses the common challenge of solubilizing 2-Chloro-5-nitrobenzyl alcohol for biological assays and aqueous chemistry. Due to its aromatic halogen/nitro substitution, this compound exhibits poor aqueous solubility despite the presence of a hydroxyl group.[2]

⚡ Quick Status Check: Why is my solution precipitating?

Before proceeding to protocols, diagnose your current issue using this logic flow.

SolubilityDiagnosis Start Issue: Precipitation Observed CheckConc Check Target Concentration Start->CheckConc HighConc > 1 mg/mL (5 mM) CheckConc->HighConc Yes LowConc < 1 mg/mL CheckConc->LowConc No CheckSolvent Check Stock Solvent HighConc->CheckSolvent LowConc->CheckSolvent WaterOnly Direct Water Dissolution CheckSolvent->WaterOnly Error: Hydrophobic Effect DMSOStock DMSO/Ethanol Stock Used CheckSolvent->DMSOStock Proceed to Cosolvent Optimization Action: Use Organic Stock Action: Use Organic Stock WaterOnly->Action: Use Organic Stock Action: Use Cyclodextrins or Surfactants Action: Use Cyclodextrins or Surfactants DMSOStock->Action: Use Cyclodextrins or Surfactants

Figure 1: Diagnostic Flowchart for Precipitation Issues. Use this logic to identify if your concentration targets exceed the physicochemical limits of the compound.[1][2]

🔍 Module 1: Physicochemical Assessment (The "Why")

Q: Why is 2-Chloro-5-nitrobenzyl alcohol difficult to dissolve in water despite having an -OH group? A: While the hydroxymethyl group (-CH₂OH) is polar, the benzene ring substituted with a Chlorine atom (C2) and a Nitro group (C5) dominates the molecule's behavior.[1][2]

  • Lipophilicity: The calculated LogP (partition coefficient) is approximately 1.1 [1].[1][2] This indicates the molecule prefers organic environments over aqueous ones.[1][2]

  • Crystal Lattice Energy: As a solid with a melting point of 76-79°C [2], the intermolecular forces (pi-stacking and dipole interactions from the nitro group) hold the crystal together strongly, requiring significant energy to break for dissolution in water.

Q: Can I use pH adjustment (Acid/Base) to dissolve it? A: No. This is a common misconception.[1][2]

  • The alcohol group (-OH) has a pKa > 15, meaning it will not deprotonate in standard aqueous buffers (pH 4–10).[1][2]

  • The nitro and chloro groups are non-ionizable.[1][2]

  • Warning: Using extreme basic pH (>12) to force solubility may cause chemical degradation or nucleophilic aromatic substitution of the chloride.[1][2]

🛠️ Module 2: Cosolvent Strategies (Standard Protocol)

For concentrations up to 1–2 mM , a "Solvent Spike" method is the industry standard.[1][2]

Recommended Solvents
SolventSolubility RatingSuitability for BioassaysNotes
DMSO Excellent (>50 mg/mL)HighBest for frozen stocks.[1][2]
Ethanol GoodModerateVolatile; keep tubes sealed.[1][2]
DMF ExcellentLowOften toxic to cells; avoid if possible.[1][2]
Protocol: The "Solvent Spike" Method

Use this for preparing working solutions from a concentrated stock.

  • Prepare Stock: Dissolve the solid powder in pure DMSO to create a 100 mM stock solution. (e.g., 18.7 mg in 1 mL DMSO).[1][2]

    • Tip: Warm to 37°C if dissolution is slow.[1][2]

  • Vortex the Buffer: Place your aqueous buffer (PBS, media, etc.) on a vortex mixer at medium speed.

  • Subsurface Injection: While vortexing, slowly inject the DMSO stock tip below the surface of the buffer.[1][2]

    • Critical: Do not drop the stock on top of the liquid; this creates a local high-concentration film that precipitates instantly.[1][2]

  • Limit Final %: Ensure the final DMSO concentration is < 1% (v/v) to avoid biological toxicity and solvent effects.[1][2]

🧪 Module 3: Advanced Solubilization (Cyclodextrins)

If you need concentrations > 2 mM or cannot use organic solvents (e.g., in vivo studies), you must use an inclusion complex.[1][2]

Q: Which Cyclodextrin (CD) should I use? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for nitro-aromatics.[1][2]

  • Mechanism: The hydrophobic benzene ring of 2-Chloro-5-nitrobenzyl alcohol fits inside the CD cavity, while the outer hydroxyls interact with water.[1][2]

  • Evidence: β-cyclodextrins form stable 1:1 inclusion complexes with nitrobenzene derivatives [3].[1][2][3]

Protocol: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1][2] (e.g., 2 g HP-β-CD in 10 mL water).[1][2] Filter sterilize (0.22 µm).

  • Add Compound: Add 2-Chloro-5-nitrobenzyl alcohol powder directly to the CD solution.

  • Equilibration:

    • Shake/Stir: Agitate at room temperature for 24–48 hours.

    • Heat (Optional): Briefly heating to 50°C for 30 mins can speed up complexation, but ensure the compound does not degrade.[1][2]

  • Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved solid. The filtrate contains the solubilized drug-CD complex.[1][2]

⚠️ Module 4: Critical Stability Warning (Photochemistry)

Q: Is the solution stable in light? A: Proceed with Caution. Nitrobenzyl alcohols are known to undergo photoredox chemistry.[1][2] While ortho-nitrobenzyls are highly photocleavable, meta-nitro isomers (like 2-Chloro-5-nitrobenzyl alcohol) also show significant photochemistry specifically in aqueous solutions [4].[1][2][4]

  • Risk: Exposure to UV or ambient light in water can lead to the formation of nitroso/azoxy derivatives.[1][2]

  • Action: Always wrap aqueous storage tubes in aluminum foil or use amber glass vials.

📊 Summary of Solubility Data

MethodEstimated Max SolubilityComplexityStability Risk
Pure Water < 0.5 mg/mLLowHigh (Precipitation)
1% DMSO in Water ~ 0.5 - 1.0 mg/mLLowLow
20% HP-β-CD > 5.0 mg/mLHighLow (Protected)
Surfactant (0.1% Tween 80) ~ 2.0 mg/mLModerateModerate (Foaming)

References

  • PubChem. (2025).[1][2] 2-Chloro-5-nitrobenzyl alcohol (Compound CID 555722).[1][2][5] National Library of Medicine.[1][2] [Link][1][2]

  • Wang, H., et al. (2006).[1][2] Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Spectrochimica Acta Part A. [Link]

  • Wan, P., & Yates, K. (1986).[1][2] Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Canadian Journal of Chemistry.[1][2] [Link][1][2]

Sources

Optimization

Preventing premature cleavage of 2-Chloro-5-nitrobenzyl protecting groups

The following Technical Support Guide is designed for researchers and drug development professionals working with Nitrobenzyl-based Protecting Groups , specifically addressing the stability challenges associated with 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Nitrobenzyl-based Protecting Groups , specifically addressing the stability challenges associated with 2-Chloro-5-nitrobenzyl (CNB) and its isomers.

Topic: Preventing Premature Cleavage of 2-Chloro-5-nitrobenzyl (CNB) Groups Ticket Type: Troubleshooting & Optimization Guide Status: Active

Diagnostic: Identify Your "Cleavage" Mode

Before proceeding, we must distinguish between the two primary mechanisms of failure. The "2-Chloro-5-nitrobenzyl" moiety can behave differently depending on the exact position of the nitro group relative to the benzylic carbon.

Isomer Check:

  • Case A: The Photocage (Ortho-Nitro). If your nitro group is ortho to the benzylic carbon (e.g., 5-chloro-2 -nitrobenzyl), your primary risk is Light .

  • Case B: The Reductive Cage (Meta-Nitro). If your nitro group is meta to the benzylic carbon (e.g., 2 -chloro-5 -nitrobenzyl), your primary risk is Chemical Reduction .

Note: This guide covers both scenarios, as "CNB" is frequently used colloquially for both isomers in different sub-fields.

Troubleshooting Logic (Decision Tree)

The following diagram illustrates the critical decision pathways to identify the cause of premature loss.

CNB_Troubleshooting Start Issue: Premature Cleavage of CNB Group CheckIsomer Step 1: Verify Isomer Structure Start->CheckIsomer Ortho Ortho-Nitro (5-Cl-2-NO2) Photolabile CheckIsomer->Ortho Ortho (Photocage) Meta Meta-Nitro (2-Cl-5-NO2) Chemically Labile CheckIsomer->Meta Meta (Reductive) LightCheck Are you using Fluorescent/LED lights? Ortho->LightCheck ReduxCheck Are you using Reducing Agents? Meta->ReduxCheck LightCheck->ReduxCheck No (Dark conditions) Sol1 CAUSE: Ambient UV SOLUTION: Amberize/Filter LightCheck->Sol1 Yes Sol2 CAUSE: Nitro Reduction SOLUTION: Avoid Zn, Dithionite ReduxCheck->Sol2 Yes (Zn, H2, DTT) Sol3 CAUSE: Nucleophilic Attack SOLUTION: Check pH > 12 ReduxCheck->Sol3 No (Oxidative/Neutral)

Figure 1: Diagnostic flowchart for identifying the root cause of protecting group loss based on structural isomerism and environmental factors.

Module A: Photon Management (The "Ortho" Hazard)

Applicability: Primary for o-nitrobenzyl derivatives (Photocages).

The most common cause of "unexplained" yield loss is ambient UV radiation. The 2-chloro substituent can shift the absorption maximum, often creating a "tail" that extends into the visible blue spectrum (~400 nm).

The Mechanism of Failure

Premature photolysis occurs via the Norrish Type II mechanism. Even low-intensity ambient light (fluorescent hood lights) contains emission spikes at 313 nm, 365 nm, and 405 nm, which are sufficient to excite the nitro group.

Norrish_Mechanism State1 Ground State (Nitro) State2 Excited State (Diradical) State1->State2 Excitation Photon + hν (UV) Photon->State1 State3 Aci-Nitro Intermediate State2->State3 H-Abstraction State4 Cleavage (Nitroso + Substrate) State3->State4 Cyclization & Decay

Figure 2: Simplified Norrish Type II photolysis pathway leading to cleavage.

Protocol: "Dark Chemistry" Standards

To prevent this, you must implement a strict photon-exclusion protocol.

Control LevelMethodCut-off WavelengthRecommendation
Basic Amber Glassware~400 nmMinimum requirement for storage.
Intermediate Aluminum Foil WrapN/A (Opaque)Required for reaction vessels during synthesis.
Advanced Roscolux Filters (Yellow/Red)>500 nmCritical for hood lights. Use "Safe Lights" (Red LEDs) during purification.

FAQ: Can I use standard fume hood lights? No. Standard fluorescent bulbs emit significant UV energy at 365 nm. If your compound is in solution (where quantum yield is highest), 30 minutes of exposure can result in 5-15% cleavage.

  • Action: Install UV-blocking sleeves (e.g., Lithographers tape or specific yellow sleeves) over hood lights.

Module B: Chemical Incompatibility (The "Universal" Hazard)

Applicability: Critical for both Ortho and Meta isomers.

The nitro group (-NO₂) is the "Achilles' heel" of this protecting group. It is highly susceptible to reduction. If the nitro group is reduced to an amine (-NH₂), the protecting group is either:

  • Cleaved immediately (if designed as a reductively labile group).

  • Permanently locked (if designed as a photocage, the amine is not photolabile).

The "Redox Trap"

Avoid the following reagents, which are known to reduce nitrobenzyl groups:

Reagent ClassSpecific Examples (DO NOT USE)Consequence
Dissolving Metals Zn/AcOH, Zn/HCl, Fe/NH₄ClRapid reduction to aniline; likely cleavage.
Hydrogenation H₂ + Pd/C, PtO₂Reduction to aniline.
Sulfur Reductants Sodium Dithionite (Na₂S₂O₄)Rapid reduction (often used for intentional cleavage).
Hydrides LiAlH₄ (excess/hot)Risk of azo/azoxy coupling or reduction.

Safe Alternatives:

  • Acids: TFA, HCl (CNB is generally acid-stable).[1]

  • Bases: K₂CO₃, dilute NaOH (Stable, but avoid strong heating in strong base which can cause elimination).

  • Oxidants: DDQ, Jones Reagent (Generally stable, provided the benzylic position isn't over-oxidized).

Module C: The "False" Cleavage (Byproduct Interference)

Sometimes the protecting group is stable, but the byproduct of a partial reaction attacks your substrate, making it appear as if the group was lost or the molecule degraded.

The Culprit: Nitrosobenzaldehyde (the cleavage byproduct). The Symptom: Loss of amine-containing substrates or appearance of "sludge" in NMR. The Mechanism: The nitroso group is electrophilic and can react with free amines to form azo linkages or Schiff bases, consuming your "protected" or "deprotected" product.

Prevention Protocol:

  • Scavengers: When performing intentional deprotection, always add a scavenger like semicarbazide hydrochloride or hydroxylamine . This traps the nitroso byproduct immediately.

  • Solvent Wash: If you suspect trace nitroso contamination is degrading your stored compound, wash the organic phase with aqueous sodium bisulfite (mild reducing agent) to quench reactive species, provided your product is stable to it.

Synthesis & Storage Guidelines

Synthesis of CNB-Protected Alcohols

Reference Protocol adapted for stability:

  • Reagents: Substrate-OH + 2-Chloro-5-nitrobenzyl bromide + Ag₂O (Silver Oxide).

  • Why Ag₂O? It avoids strong bases (like NaH) that might cause side reactions with the nitro group or elimination. It acts as a mild acid scavenger.

  • Condition: Perform in total darkness (foil-wrapped flask) at room temperature.

  • Workup: Filter through Celite (remove Ag salts) and evaporate. Do not heat above 40°C during evaporation.

Storage
  • State: Solid state is significantly more stable than solution.

  • Temperature: -20°C is recommended.

  • Container: Amber vial, wrapped in foil, placed inside an opaque box.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide on stability profiles).

  • Photoremovable Protecting Groups: Reaction Mechanisms and Applications . Klán, P., et al. (2013). Chemical Reviews. (Comprehensive review on the Norrish Type II mechanism and nitrobenzyl photochemistry).

  • Wavelength-Selective Cleavage of Photoprotecting Groups . Hansen, M. J., et al. (2015). Chem. Soc. Rev. (Discusses the absorption tails and filter requirements).

  • Nitrobenzyl Ether Cleavage via Reduction . Tepe, J. J., et al. (2006).[2][3] Journal of Organic Chemistry. (Details the chemical instability of nitrobenzyls to reducing conditions).

Sources

Troubleshooting

Technical Support Center: Purification of Photolabile Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting degradation of light-sensitive (photolabile) analytes during isolation. Mission Statement You are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting degradation of light-sensitive (photolabile) analytes during isolation.

Mission Statement

You are encountering degradation not because your chemistry is failing, but likely because your physical environment is acting as a reagent. Photolabile compounds—ranging from conjugated polyenes (e.g., Retinoids) to nitro-aromatics and complex heterocycles—require a "Chain of Darkness" approach. This guide synthesizes optical physics with chromatographic isolation to stop your compound from dying on the column.

Module 1: Pre-Purification & Environmental Control
FAQ: "I’m using amber glassware, but my compound still degrades. Why?"

Diagnosis: Spectral Leakage. Amber glass is not a black hole; it is a long-pass filter. Standard amber borosilicate glass typically blocks UV light up to ~450 nm. If your compound has an absorption tail that extends into the visible blue/green region (450–550 nm), or if you are using high-intensity fluorescent lab lighting (which emits spikes of UV), amber glass is insufficient.

The Fix: The "Red-Shift" Protocol You must shift the ambient light spectrum beyond the absorption maximum (


) of your compound.

Table 1: Safe-Lighting Protocols by Sensitivity Level

Sensitivity LevelCompound CharacteristicsRequired ShieldingSafe Light Source
Tier 1 (Standard)

nm (e.g., standard aromatics)
Amber GlassStandard Lab Fluorescent
Tier 2 (High)

nm (e.g., Tetracyclines)
Amber Glass + Foil WrapYellow UV-Cut Filters (<500 nm cutoff)
Tier 3 (Extreme)

nm or Radical Initiators
Total Darkness / Black opaque vesselsRed LED (>620 nm) only

Pro-Tip: Do not trust "dimmed" lights. Dimmed fluorescent bulbs can actually increase flickering and UV emission relative to visible output. Use dedicated Red/Yellow LEDs.

Module 2: Chromatographic Separation (HPLC/Flash)
FAQ: "My peak shape is distorted, or I see 'ghost peaks' that grow the slower I run the flow. Is it the column?"

Diagnosis: On-Column Photolysis (The Detector Trap). This is the most common failure point. You are likely using a Diode Array Detector (DAD/PDA) .

  • The Mechanism: In most DAD optical benches (Reverse Optics), the entire spectrum of white light (Deuterium + Tungsten lamps) passes through your flow cell before hitting the diffraction grating. Your sample is being blasted with high-intensity UV/Vis light while it sits in the flow cell.

  • The Symptom: If the flow is slow, the residence time in the flow cell increases, causing more degradation. The "ghost peak" is the degradation product formed inside the detector.

The Fix: Switch Optical Configurations Use a Variable Wavelength Detector (VWD) or bypass optical detection entirely.

Workflow Diagram: Detector Selection Logic The following diagram illustrates the decision matrix for selecting a safe detection method.

DetectorSelection Start START: Select Detector IsChromophore Does compound have UV/Vis Chromophore? Start->IsChromophore IsExtremelySensitive Is it extremely photolabile (Tier 3)? IsChromophore->IsExtremelySensitive Yes MS_ELSD USE: MS or ELSD (Non-optical detection) IsChromophore->MS_ELSD No IsExtremelySensitive->MS_ELSD Yes (Safest) VWD USE: VWD (Variable Wavelength) (Monochromator BEFORE sample) IsExtremelySensitive->VWD No (Standard) DAD_Mod USE: DAD with Modifications (Turn off Tungsten Lamp) VWD->DAD_Mod If VWD unavailable

Figure 1: Decision tree for minimizing photodegradation during detection. Note that VWD is safer than DAD because the sample is exposed only to the selected wavelength, not the full spectrum.

Protocol: The "Pilot Signal" Method (If you MUST use DAD) If you only have a DAD, you must minimize energy exposure:

  • Turn off the Tungsten Lamp: This removes the visible/IR heat source, leaving only the Deuterium (UV) source.

  • Use the "Pilot" Approach:

    • Inject a tiny analytical pulse to determine retention time (

      
      ).
      
    • For the preparative run, turn off the detector lamp completely.

    • Collect fractions based on time (calculated from your pilot run), not signal threshold.

Module 3: Post-Run Processing & Workup
FAQ: "I had a pure peak on the HPLC, but after Rotovap, it's 80% pure. Did it oxidize?"

Diagnosis: Bath-Induced Photolysis. A rotary evaporator water bath is often clear glass, and the heating coils emit infrared radiation. Furthermore, removing the solvent concentrates the compound, increasing the rate of bimolecular degradation reactions (dimerization).

The Fix: The "Cold & Dark" Evaporation Protocol

  • Solvent Choice: Avoid ethers (THF, Diethyl Ether) unless absolutely necessary. They form peroxides upon exposure to light/air, which act as radical initiators to degrade your compound. If used, ensure they are BHT-stabilized or freshly distilled.

  • The Foil Wrap: Completely wrap the evaporation flask and the collection bulb in aluminum foil.

  • Bath Temperature: Keep the bath < 30°C. Use a higher vacuum (lower pressure) rather than higher heat.

  • Inert Backfill: When breaking the vacuum, do not let in ambient air. Backfill with Nitrogen or Argon to prevent oxygen-mediated photolysis.

Comparative Data: Solvent Risk Factors

Solvent ClassPhotolysis RiskMechanism of Acceleration
Chlorinated (DCM, Chloroform) HighHCl formation upon light exposure catalyzes acid-sensitive degradation.
Ethers (THF, Et2O) Very HighPeroxide formation (radical initiators).
Alcohols (MeOH, EtOH) LowGenerally safe, but can participate in nucleophilic attack if compound is excited.
Acetonitrile LowestTransparent to UV, chemically inert. Preferred.
Module 4: Analytical Verification
FAQ: "How do I verify purity without degrading the sample in the QC instrument?"

Diagnosis: The Heisenberg Uncertainty of QC. Measuring the sample changes the sample.

The Fix: Fast-Scan QC

  • Flow Cell Bypass: If using LC-MS, divert the flow away from the UV detector and rely solely on the Mass Spec signal.

  • Zero-Wait Injection: Do not load the sample into the autosampler until the moment of injection. Autosamplers are often not perfectly light-tight.

  • Fresh Diluents: Dissolve the sample immediately before injection. Do not let it sit in solution (where molecules have high rotational freedom and are more susceptible to excitation) for hours.

References
  • Kopp Glass Technologies. (n.d.). Transmission Curves for Amber Glass. Retrieved from [Link] (Verifies spectral cutoff ~450nm).

  • Shimadzu Corporation. (2025). Purification of Organic Light-Emitting Diode Materials. Application Note 01-00136-EN. Retrieved from [Link] (Protocol for purifying highly conjugated, light-sensitive OLED materials).

  • National Institutes of Health (NIH). (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. PubMed.[1] Retrieved from [Link] (Discusses alternative detection methods like ELSD/MS for sensitive compounds).

  • Phenomenex. (2025).[2][3] Types of HPLC Detectors and Their Applications. Retrieved from [Link] (Technical breakdown of DAD vs. VWD optical paths).

  • Torontech. (2025). Rotary Evaporation Techniques for Reliable Results. Retrieved from [Link] (Principles of low-temperature solvent removal).

Sources

Optimization

Optimizing light exposure time for complete deprotection

Technical Support Center: Photochemistry & Caging Group Optimization Subject: Optimizing Light Exposure Time for Complete Deprotection Ticket ID: PHOTO-OPT-001 Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photochemistry & Caging Group Optimization Subject: Optimizing Light Exposure Time for Complete Deprotection Ticket ID: PHOTO-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Photon Budget

Welcome to the Photochemistry Technical Assistance Center. You are likely here because your deprotection reaction is stalling, your biological sample is degrading, or you are attempting to scale up a reaction that worked perfectly in a cuvette.

Optimizing light exposure time is not simply about "shining light longer." It is an exercise in managing a Photon Budget . Every photon supplied must be accounted for: some are productively absorbed by the photocage (uncaging), some are wasted by solvent/buffer absorption (inner filter effect), and some cause destructive heating or photobleaching.

This guide moves beyond generic advice to provide a rigorous, self-validating workflow for determining the Minimum Effective Exposure Time (


) —the time required to release 90% of your payload while minimizing off-target damage.

Module 1: The Diagnostic Framework

Before starting the timer, you must understand the variables governing your reaction kinetics. The rate of photolysis (


) is not linear; it is governed by the interplay of the light source and the molecule's intrinsic properties.
The Core Equation


VariableDefinitionPractical Implication

Incident Light IntensityPower Density (mW/cm²). Higher is usually faster, but increases heating/phototoxicity risk.

Molar Extinction CoefficientAbsorption Capacity. How well your molecule "catches" photons at the specific wavelength used.

Quantum YieldEfficiency. The probability that an absorbed photon actually breaks the bond.[1] (e.g.,

means 10 photons needed for 1 event).

Absorbance (Optical Density)Penetration. If

, light cannot penetrate the sample (Inner Filter Effect).
Visualizing the Optimization Logic

OptimizationLogic Start Define Target Payload Spectrum Measure UV-Vis Spectrum Start->Spectrum Source Match Light Source (λ max) Spectrum->Source Select λ Trial Run Step-Function Irradiation Source->Trial Analyze Quantify Yield (HPLC/LC-MS) Trial->Analyze Decision Yield > 90%? Analyze->Decision Success Set Protocol Time (t90 + 10%) Decision->Success Yes Fail_Stall Plateau < 90% Decision->Fail_Stall No (Stalling) Fail_Degrade Payload Degradation Decision->Fail_Degrade No (Byproducts) Fail_Stall->Trial Dilute / Stir / Increase Power Fail_Degrade->Trial Pulse Light / Cool Sample

Figure 1: The iterative workflow for defining exposure time. Note that "Stalling" and "Degradation" require opposite interventions.

Module 2: Experimental Protocol

Objective: Determine the


 (Time to 90% uncaging) using a Discontinuous Irradiation Assay.
Required Materials
  • Photocaged compound (10–100 µM concentration recommended to avoid Inner Filter Effect).

  • Tunable LED light source or Mercury arc lamp with bandpass filter.

  • Analytical method (HPLC, LC-MS, or Fluorescence Plate Reader).

  • Quartz cuvette (glass blocks UV < 320 nm).

Step-by-Step Methodology
  • Baseline Calibration:

    • Measure the Power Density of your light source at the sample position using an optical power meter. Record in mW/cm².

    • Why? "10 minutes" on your lamp might be "2 minutes" on a colleague's lamp. Energy (Joules) = Power (Watts) × Time (Seconds).

  • Sample Preparation:

    • Prepare a master mix of the caged compound.

    • Critical: Measure Absorbance at the irradiation wavelength (

      
      ). Ensure 
      
      
      
      for linear kinetics. If
      
      
      , you must stir rapidly or use a thinner path length (see FAQ).
  • The "Step-Function" Exposure:

    • Divide the master mix into 6–8 aliquots.

    • Keep Aliquot 0 in the dark (Time = 0).

    • Expose subsequent aliquots for increasing intervals (e.g., 30s, 60s, 2 min, 5 min, 10 min, 20 min).

    • Tip: If volume is limited, use a single cuvette and remove small aliquots (5 µL) at defined time points, but ensure the total volume change is <10%.

  • Quantification:

    • Analyze all aliquots via HPLC/LC-MS.

    • Track two peaks: Disappearance of Caged Material and Appearance of Free Payload.

  • Data Plotting:

    • Plot % Conversion vs. Time.

    • Fit to a mono-exponential decay function:

      
      .
      
    • Calculate

      
       where 
      
      
      
      .

Module 3: Troubleshooting & FAQs

Q1: My reaction proceeds quickly at first but then plateaus at ~70% yield, even with more light. Why?

Diagnosis: The Inner Filter Effect (IFE) or Byproduct Interference. As the reaction progresses, either the starting material or the cleaved protecting group (the "cage" byproduct) might be absorbing all the light, preventing it from reaching the remaining molecules deep in the solution.

  • Specific Case:o-Nitrobenzyl (ONB) cages release a nitrosobenzaldehyde byproduct. This byproduct absorbs strongly in the UV (300–350 nm) and can form azo-dimers that act as a "sunscreen," blocking further reaction [1].

  • Solution:

    • Dilute: Lower concentration to reduce Optical Density (OD).

    • Stir: Vigorous stirring ensures molecules cycle from the dark center to the illuminated face.

    • Wavelength Shift: If possible, shift irradiation to a wavelength where the byproduct absorbs less than the starting material.

Q2: My biological sample (cells/tissue) is dying during the uncaging step.

Diagnosis: Phototoxicity or Thermal Damage.

  • UV Toxicity: Short wavelengths (<365 nm) generate Reactive Oxygen Species (ROS) and damage DNA.

  • Thermal: High-intensity LEDs can boil microliter droplets.

  • Solution:

    • Pulsed Illumination: Use 100ms pulses with 900ms rest. This allows heat dissipation.

    • Red-Shift: Switch to Coumarin (400–450 nm) or BODIPY (500+ nm) cages [2].

    • Two-Photon Excitation (2PE): Use femtosecond pulsed IR lasers (700–1000 nm) for deep tissue penetration with minimal scattering and toxicity [3].

Q3: How do I scale up from 100 µL to 10 mL?

Diagnosis: Geometric Mismatch. Light penetration depth is finite. In a 100 µL well, the path length is ~1 mm. In a 10 mL vial, it might be 2 cm. According to Beer-Lambert law, light intensity drops exponentially.

  • Solution: Do not simply increase time. You must increase the Surface-Area-to-Volume Ratio . Use a flow reactor (pumping sample through a thin tube wrapped around the light source) rather than a beaker.

Module 4: Comparative Data (Caging Groups)

Select your caging group based on your available light source and tolerance for exposure time.

Caging Group ClassTypical

Quantum Yield (

)
Uncaging SpeedByproduct Issues
o-Nitrobenzyl (ONB) 300–365 nm0.01 – 0.13SlowHigh (Nitroso-aldehydes absorb UV) [1]
Coumarin (Bhc/Mcm) 350–450 nm0.05 – 0.20MediumLow (Fluorescent byproducts) [2]
BODIPY 500–600 nm> 0.50Very FastLow (Biocompatible) [2]
p-Hydroxyphenacyl 280–350 nm> 0.90Extremely FastLow (Rearranges to transparent acid)
Visualizing the Inner Filter Effect (IFE)

IFE_Effect cluster_0 Low Concentration (Ideal) cluster_1 High Concentration (IFE) L1 Light Source S1 Sample Surface (100% Intensity) L1->S1 D1 Deep Sample (90% Intensity) S1->D1 R1 Uniform Uncaging D1->R1 L2 Light Source S2 Sample Surface (100% Intensity) L2->S2 D2 Deep Sample (<1% Intensity) S2->D2 R2 Surface Burned, Core Unreacted D2->R2

Figure 2: The Inner Filter Effect. At high concentrations (Right), light is absorbed entirely at the surface, leaving the bulk solution unreacted regardless of exposure time.

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group. Source: ChemRxiv (2025). Context: Details the formation of azo-dimers and nitrosobenzaldehyde byproducts that interfere with uncaging. URL:[Link]

  • Photochemical Quantum Yields and Efficiencies of the Photocages. Source: ResearchGate / J. Org. Chem. Context: Comparative data on Coumarin vs. BODIPY quantum yields and green-light activation.[2] URL:[Link]

  • Using photocaging for fast time-resolved structural biology studies. Source: PubMed Central (PMC). Context: Protocols for time-resolved studies and optimizing exposure for structural biology.[1][3] URL:[Link]

Sources

Troubleshooting

How to avoid the formation of nitrosobenzaldehyde byproduct during photolysis

Topic: Mitigation of o-Nitrosobenzaldehyde Formation During Photolysis Ticket ID: PHOT-ONB-001 Status: Resolved / Guide Available Introduction: The "Silent Saboteur" in Photolysis Welcome to the Photochemistry Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of o-Nitrosobenzaldehyde Formation During Photolysis Ticket ID: PHOT-ONB-001 Status: Resolved / Guide Available

Introduction: The "Silent Saboteur" in Photolysis

Welcome to the Photochemistry Technical Support Center. You are likely here because your photolysis (uncaging) experiments are suffering from low yields, protein precipitation, or unexpected toxicity.

The culprit is almost certainly


-nitrosobenzaldehyde .

When using standard


-nitrobenzyl (ONB) photocages, the cleavage event releases your desired cargo but inevitably generates an equivalent amount of this nitrosocarbonyl byproduct. This molecule is not inert; it is a reactive electrophile that absorbs UV light (acting as an internal filter) and reacts with nucleophiles (like protein amines), leading to "Schiff base" crosslinking.

This guide provides the mechanistic understanding and actionable protocols to eliminate this byproduct.

Module 1: The Mechanism (Root Cause Analysis)

To solve the problem, we must first visualize the decay pathway. The formation of


-nitrosobenzaldehyde is intrinsic to the Norrish Type II-like mechanism of ONB photolysis.
The Photolysis Pathway

Upon UV irradiation (~300–365 nm), the nitro group abstracts a benzylic proton, forming a short-lived aci-nitro intermediate. This intermediate cyclizes and cleaves, releasing your substrate and the toxic byproduct.

PhotolysisMechanism Cage o-Nitrobenzyl Conjugate Excited Excited State (Biradical) Cage->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Cargo Free Active Cargo Aci->Cargo Cleavage Byproduct o-Nitrosobenzaldehyde (The Problem) Aci->Byproduct Side Product

Figure 1: The inevitable generation of nitrosobenzaldehyde during ONB photocleavage.

Why It Fails Experiments
  • The Inner Filter Effect: The byproduct absorbs light strongly in the 300–400 nm range. As it accumulates, it absorbs the UV photons intended for the remaining photocages, causing the reaction kinetics to plateau (incomplete uncaging).

  • Biological Toxicity: The aldehyde group reacts with primary amines (Lysine residues on proteins, DNA bases) to form stable imines (Schiff bases), often inactivating enzymes or crosslinking samples.

Module 2: Chemical Scavenging Protocols (The Fix)

If you must use ONB cages, you must use a scavenger. The scavenger acts as a "chemical sink," reacting with the aldehyde faster than your biological sample can.

Protocol A: Semicarbazide (The Gold Standard)

Semicarbazide reacts rapidly with


-nitrosobenzaldehyde to form a semicarbazone, which is biologically inert and does not absorb UV light as competitively.

Reagents:

  • Semicarbazide Hydrochloride (CAS: 563-41-7)

Step-by-Step:

  • Preparation: Prepare a 100 mM stock solution of Semicarbazide HCl in your experimental buffer. Adjust pH to 7.4 (Semicarbazide is acidic; failure to neutralize will kill cells/proteins).

  • Stoichiometry: Add Semicarbazide to your sample at a 10:1 to 50:1 molar excess relative to the photocage concentration.

    • Example: If uncaging 1 mM caged-ATP, present 10 mM Semicarbazide.

  • Incubation: Proceed with UV irradiation immediately. The scavenging reaction is nearly diffusion-controlled.

Protocol B: Thiol Reduction (DTT/GSH)

For systems where semicarbazide is incompatible, excess thiols (Dithiothreitol or Glutathione) can reduce the nitroso group to a hydroxylamine, preventing aldehyde reactivity.

Note: High concentrations (>5 mM) are required, which may break disulfide bonds in sensitive proteins.

Visualizing the Scavenging Logic

ScavengingAction Nitroso o-Nitrosobenzaldehyde Damage Schiff Base Adduct (Sample Damage) Nitroso->Damage Slow Reaction (Without Scavenger) Safe Semicarbazone (Inert Waste) Nitroso->Safe Fast Capture (With Scavenger) Protein Biological Sample (Lysine/DNA) Protein->Damage Scavenger Semicarbazide (Scavenger) Scavenger->Safe

Figure 2: Kinetic competition: The scavenger must outcompete the biological target.

Module 3: Structural Prevention (The Upgrade)

The most effective way to avoid nitrosobenzaldehyde is to change the chemistry of the cage itself.

Alpha-Substitution (The "Ketone" Strategy)

By placing a methyl group at the benzylic position (e.g., DMNPE or NPE cages), the photolysis product becomes a nitroso-ketone (e.g., o-nitrosoacetophenone) rather than an aldehyde.

  • Benefit: Ketones are significantly less reactive toward amines (Schiff base formation) than aldehydes.

  • Drawback: They still absorb UV light (Inner Filter Effect remains).

Alternative Chromophores (The "Clean" Strategy)

Switch to photocages that do not contain nitro groups.

Cage ClassByproductReactivityRec.[1] Wavelength

-Nitrobenzyl (ONB)
NitrosobenzaldehydeHigh (Toxic)300–365 nm

-Methyl-ONB (NPE)
NitrosoacetophenoneMedium 300–365 nm
Coumarin (e.g., Bhc) Coumarin alcoholLow (Fluorescent)350–405 nm

-Hydroxyphenacyl (pHP)
Phenylacetic acidInert 280–320 nm

Recommendation: If your hardware supports 405 nm laser lines, switch to Coumarin cages. They are faster, cleaner, and the byproduct is often fluorescent (allowing you to track uncaging).

Module 4: Troubleshooting & FAQ

Q: My protein precipitated immediately after photolysis. Why? A: This is likely due to the polymerization of o-nitrosobenzaldehyde or its reaction with surface lysines, altering protein solubility.

  • Fix: Add 10 mM Semicarbazide or switch to a pHP cage.

Q: I am seeing "incomplete uncaging" even after long UV exposure. A: You are experiencing the Inner Filter Effect . The byproduct is absorbing the UV light, shielding the remaining caged molecules.

  • Fix: Use a flow cell (to wash away byproduct) or use a scavenger (which shifts the absorbance spectrum of the byproduct).

Q: Is Semicarbazide toxic to live cells? A: At high concentrations, yes.

  • Limit: For live-cell imaging, keep Semicarbazide < 5 mM. If this is insufficient to scavenge, you must switch to an alpha-substituted cage (DMNPE) or a Coumarin.

Q: Can I use Dithiothreitol (DTT) instead? A: Yes, DTT reduces the nitroso group, but it reacts slower than semicarbazide. It is only recommended if your protein is robust and contains no critical disulfide bridges.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link(The foundational paper establishing the use of semicarbazide/glutathione as scavengers).

  • Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link(The authoritative review on photocage mechanisms and byproducts).

  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422–4437. Link(Discusses the comparative toxicity of nitro-aromatic photoproducts).

  • Specht, A., Bolze, F., et al. (2006). p-Hydroxyphenacyl bromide as a photoremovable protecting group for oligopeptides. Tetrahedron, 62(48), 11055-11062. Link(Evidence for pHP as a clean alternative).

Sources

Optimization

Technical Support Center: Minimizing Phototoxicity in Caged Compound Experiments

Status: Operational Agent: Senior Application Scientist Ticket ID: #UNCAGE-OPT-2024 Subject: Strategies to minimize phototoxicity while maintaining uncaging efficiency Introduction: The Uncaging Paradox Welcome to the Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: #UNCAGE-OPT-2024 Subject: Strategies to minimize phototoxicity while maintaining uncaging efficiency

Introduction: The Uncaging Paradox

Welcome to the Advanced Imaging Support Center. You are likely here because you are facing the "Uncaging Paradox": to release enough bioactive compound, you need high-energy irradiation (UV or near-UV), but that same energy compromises the very cell physiology you are trying to study.

This guide moves beyond basic advice. We focus on the causality of damage —distinguishing between photon-induced damage (phototoxicity) and chemical toxicity from uncaging byproducts—and provide actionable, hardware-level solutions.

Module 1: The Light Dose Dilemma (Troubleshooting)

User Query: "My cells bleb or depolarize immediately after the uncaging pulse. Is my laser power too high?"

Technical Diagnosis: Yes, but the mode of delivery matters more than the absolute power. Phototoxicity scales non-linearly. In single-photon (1P) UV uncaging, out-of-focus excitation creates a "cone of death" above and below your target. In two-photon (2P) uncaging, the risk shifts to thermal damage and local plasma formation at the focal point.

Protocol: The "Minimum Effective Dose" Titration

Do not use arbitrary laser settings. You must empirically determine the threshold where biological response occurs without morphological change.

PowerTitration Start Start Protocol (0% Uncaging Power) Baseline Record Baseline (30s) Start->Baseline Pulse Apply Uncaging Pulse (1-5 ms) Baseline->Pulse Measure Measure Biological Response (Ca2+, Current) Pulse->Measure Check Check Morphology (Blebbing/Swelling?) Measure->Check Success Optimal Power Found (Use 80% of this value) Check->Success No Damage & Signal Detected Fail Discard Cell Reduce Pulse Width Check->Fail Damage Visible Increment Increase Power (+5%) Check->Increment No Signal & No Damage Increment->Pulse

Figure 1: Workflow for determining the Minimum Effective Uncaging Power. This loop prevents "frying" valuable samples by incrementally finding the physiological threshold.

1-Photon vs. 2-Photon Strategy
  • 1-Photon (UV 350-405nm): High scattering, high toxicity.

    • Strategy: Use Point-Scanning rather than Widefield. If Widefield is necessary, use a Field Diaphragm to limit the illuminated area to the single cell of interest.

  • 2-Photon (IR 720-800nm): Confinement reduces global toxicity, but high peak power (fs pulses) can cause local heating.

    • Strategy: If you see "explosions" (cavitation bubbles), your pulse repetition rate may be too high, or your spot size is diffraction-limited. Slightly under-filling the back aperture of the objective (reducing NA slightly) can expand the Z-axis PSF, reducing peak power density while maintaining total energy flux [1].

Module 2: Chemical Strategy & Media Formulation (FAQs)

User Query: "I lowered the light, but cells still die. Is the caged compound itself toxic?"

Technical Diagnosis: Likely, yes. The classic Nitrobenzyl caging groups release nitroso-aldehydes or nitroso-ketones upon photolysis. These byproducts are highly reactive electrophiles that can bind to thiol groups on proteins, causing oxidative stress independent of the laser light [2].

Solution A: Scavenger-Enriched Media

Standard DMEM/RPMI is insufficient for uncaging experiments. You must engineer the redox environment.

ComponentConcentrationFunctionMechanism
Trolox 100 - 250 µMROS ScavengerWater-soluble Vitamin E analog; prevents lipid peroxidation in membranes.
Ascorbic Acid 100 - 500 µMRadical ScavengerReduces oxidized fluorophores and neutralizes reactive byproducts.
Glutathione (GSH) 1 - 5 mMByproduct SpongeThe free thiol group binds toxic nitroso-byproducts, preventing them from attacking cellular proteins.
Sodium Pyruvate 1 mMH2O2 ScavengerReacts non-enzymatically with hydrogen peroxide to protect mitochondria.

Note: Avoid Phenol Red in all media. It absorbs UV/Blue light and generates free radicals.

Solution B: Advanced Cage Selection

If nitrobenzyl toxicity is limiting your experiment, switch chemistries.

  • Methoxy-7-nitroindolinyl (MNI): Faster release, chemically stable, but still releases nitroso byproducts.

  • Coumarin-based (e.g., DEAC): Uncages with Blue/Cyan light (400-450nm). Advantage:[1][2] Higher quantum yield means less light is needed. Disadvantage: Byproducts can be fluorescent, interfering with imaging [3].

  • BODIPY-based: Uncages with Green light (>500nm). Excellent for spectrally separating "imaging" (blue/UV) from "uncaging" (green/orange), reducing cross-talk toxicity.

Module 3: Hardware Synchronization (Advanced)

User Query: "My baseline fluorescence drifts upward even before I uncage. Why?"

Technical Diagnosis: This is "Illumination Overhead."[3] If your imaging light source is on while the camera is not exposing (during readout or inter-frame intervals), you are bleaching the sample and generating ROS for no data return [4].

The "Dark Interval" Protocol

You must synchronize your light sources (Uncaging Laser and Imaging LED/Laser) to the camera's "Fire" or "Exposure Active" TTL signal.

TimingDiagram cluster_0 Hardware States Camera Camera Exposure (Global Shutter) ImageLight Imaging Light (488nm) Camera->ImageLight UncageLight Uncaging Laser (405nm / 720nm) ImageLight->UncageLight t1 t=0ms t2 t=100ms t3 t=105ms t4 t=200ms

Figure 2: Logic flow for hardware synchronization. The Imaging Light should ONLY be active when the Camera is exposing. The Uncaging pulse must occur in the "Dark Interval" between frames to avoid blinding the detector and to separate the phototoxic events.

Implementation Steps:

  • AOTF/Shuttering: Use an Acousto-Optic Tunable Filter (AOTF) or fast LED triggering. Mechanical shutters are often too slow (<10ms) for precise uncaging.

  • Triggering: Slave the Uncaging Laser to a specific frame count (e.g., "Fire 5ms pulse after Frame 10"). Do not rely on software timestamps (Windows/Linux latency is unpredictable); use a hardware microcontroller (e.g., Arduino, NI-DAQ) for µs precision.

Module 4: Experimental Controls (Validation)

User Query: "How do I prove the response is real and not an artifact of the laser blast?"

Technical Diagnosis: Reviewers will reject data without these two specific controls. Phototoxicity often manifests as a slow, irreversible calcium rise or membrane depolarization, which mimics biological signaling.

Control 1: The "Light-Only" Control
  • Setup: Prepare cells without the caged compound (or with the "dummy" cage that lacks the bioactive moiety).

  • Action: Apply the exact uncaging laser protocol used in your experiment.

  • Result: If you see a response (Ca2+ rise, blebbing), your laser power is phototoxic. Reduce power.

Control 2: The "Compound-Only" Control
  • Setup: Incubate cells with the caged compound but do not uncage.

  • Action: Image for the full duration of the experiment (e.g., 20 mins).

  • Result: If cells die or signaling drifts, the caged compound itself is toxic or unstable (hydrolyzing spontaneously). Wash cells longer or lower concentration.

References

  • Ellis-Davies, G. C. R. (2020). Two-Photon Uncaging of Glutamate.[4] Frontiers in Synaptic Neuroscience. Available at: [Link]

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Guglielmi, G., et al. (2016). Optogenetic control of RhoA reveals zymogen-like properties of the enzyme. Nature Cell Biology. (Discusses coumarin toxicity controls). Available at: [Link]

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. Available at: [Link]

  • Magidson, V., & Khodjakov, A. (2013). Circumventing photodamage in live-cell microscopy. Methods in Cell Biology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization and Applications of 2-Chloro-5-nitrobenzyl Alcohol

Topic: Characterization of 2-Chloro-5-nitrobenzyl alcohol and its derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 2-Chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-Chloro-5-nitrobenzyl alcohol and its derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

2-Chloro-5-nitrobenzyl alcohol (CNBA) is a specialized aromatic building block that serves as a critical intermediate in the synthesis of photocleavable protecting groups, nitrogen-containing heterocycles, and next-generation antibacterial agents. While structurally related to the ubiquitous 2-nitrobenzyl alcohol (a standard photocage), the addition of the chlorine substituent at the ortho position (relative to the benzyl carbon) and the nitro group at the meta position (relative to the chlorine) imparts unique electronic and steric properties.

This guide objectively compares CNBA against its non-chlorinated analogs and isomeric byproducts, providing validated synthetic protocols and application data for medicinal chemistry and organic synthesis.

Chemical Profile & Comparative Analysis

CNBA is distinct from the standard 2-nitrobenzyl alcohol (NBA) due to the electron-withdrawing chlorine atom. This halogenation influences the acidity of the benzylic protons and the electrophilicity of the aromatic ring, making CNBA a more robust scaffold for subsequent functionalization.

Table 1: Physicochemical Comparison of Nitrobenzyl Derivatives
Feature2-Chloro-5-nitrobenzyl alcohol (CNBA) 2-Nitrobenzyl alcohol (NBA) 2-Chloro-4-nitrobenzyl alcohol
CAS Number 80866-80-4612-25-980866-82-6
Molecular Weight 187.58 g/mol 153.14 g/mol 187.58 g/mol
Melting Point 76.0 – 79.0 °C70 – 72 °C82 – 85 °C
Electronic Effect Inductive withdrawal (-I) from Cl stabilizes benzylic anions.Standard nitro-group resonance.Para-nitro conjugation dominates.
Primary Utility Scaffold for heterocycles; Specialized photocage.General purpose photocleavable group.Antibacterial pharmacophore.
Solubility Soluble in DMSO, MeOH, EtOAc; Low in water.Soluble in DMSO, MeOH, EtOAc.Similar to CNBA.
Purity Challenge Requires separation from 2,3-isomer byproduct.Commercially available in high purity.[2]Isomer separation required.[1][3]

Validated Synthetic Workflow

The synthesis of CNBA is a two-stage process: electrophilic aromatic nitration followed by selective reduction. A critical quality control point is the removal of the 2-chloro-3-nitrobenzaldehyde isomer formed during the first step.

Diagram 1: Synthesis & Purification Pathway

CNBA_Synthesis Start 2-Chlorobenzaldehyde Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. Crude Crude Mixture (2,5-isomer + 2,3-isomer) Nitration->Crude Quench on Ice Purification Suspension Purification (MeOH/Water, 1:1) Crude->Purification Selective Solubilization Aldehyde 2-Chloro-5-nitrobenzaldehyde (Pure Intermediate) Purification->Aldehyde Filtration (Solid Retained) Reduction Reduction (NaBH4, MeOH) Aldehyde->Reduction Hydride Transfer Product 2-Chloro-5-nitrobenzyl alcohol (Target) Reduction->Product Workup

Caption: Optimized synthetic route emphasizing the critical suspension purification step to remove the 2,3-isomer.

Protocol 1: Synthesis of Precursor (2-Chloro-5-nitrobenzaldehyde)

Rationale: Direct nitration of benzyl alcohol is risky due to oxidation; nitrating the aldehyde is safer and allows for isomer separation before the final reduction.

  • Nitration: Cool concentrated H₂SO₄ to 0°C. Slowly add 2-chlorobenzaldehyde. Add a mixture of HNO₃/H₂SO₄ dropwise, maintaining temperature <10°C to minimize dinitration.

  • Quench: Pour reaction mixture onto crushed ice. The crude solid (mixture of 2,5- and 2,3-isomers) will precipitate.

  • Purification (The "Suspension Method"):

    • Suspend the crude solid in a 1:1 mixture of Methanol/Water.[3]

    • Stir at room temperature for 30–60 minutes.

    • Mechanism:[4] The unwanted 2,3-isomer is more soluble in this solvent system and dissolves. The desired 2,5-isomer remains solid.[3]

    • Filtration: Filter the suspension.[3][5] The filter cake is high-purity 2-chloro-5-nitrobenzaldehyde.

Protocol 2: Reduction to Alcohol
  • Dissolution: Dissolve the purified aldehyde (1.0 eq) in Methanol.

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.5–1.0 eq) portion-wise at 0°C.

  • Monitoring: Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Quench with dilute HCl, extract with Ethyl Acetate, and recrystallize from Ethanol/Water if necessary.

Applications & Performance Data

Application A: Photocleavable Protecting Groups

Like other o-nitrobenzyl derivatives, CNBA functions as a photolabile protecting group. Upon UV irradiation, it undergoes an intramolecular redox reaction (nitro-aci tautomerism) to cleave the benzylic bond.

  • Substrates: Used to protect phosphates (e.g., in triphosphazenes) and carboxylic acids.

  • Performance vs. 2-Nitrobenzyl:

    • Advantages: The chlorine atom provides a handle for further functionalization (e.g., Pd-catalyzed cross-coupling) after the protecting group is attached, allowing for "late-stage diversification" of the protected molecule.

    • Kinetics: The electron-withdrawing Cl slightly stabilizes the ground state but can alter the absorption maximum, potentially allowing for selective deprotection wavelengths compared to non-chlorinated cages.

Application B: Bioactive Scaffold Construction

CNBA and its aldehyde precursor are extensively used to synthesize nitrogen heterocycles found in kinase inhibitors and antibacterials.

Case Study: Synthesis of Benzimidazoles CNBA derivatives react with diamines to form benzimidazoles. The 2-chloro position is susceptible to nucleophilic aromatic substitution (


) under forcing conditions or transition-metal catalysis, allowing the introduction of amines or ethers.
Diagram 2: Decision Logic for Reagent Selection

Selection_Logic Start Select Nitrobenzyl Reagent Q1 Is UV-cleavage the ONLY requirement? Start->Q1 Standard Use 2-Nitrobenzyl Alcohol (Cheaper, Standard Kinetics) Q1->Standard Yes Q2 Do you need post-protection functionalization? Q1->Q2 No CNBA_Node Use 2-Chloro-5-nitrobenzyl Alcohol (Cl allows Pd-coupling or SnAr) Q2->CNBA_Node Yes (Suzuki/Buchwald) Q3 Is the target an antibacterial pharmacophore? Q2->Q3 No Deriv Use CNBA derivatives (Schiff bases, Coordination polymers) Q3->Deriv Yes

Caption: Decision matrix for selecting between standard Nitrobenzyl Alcohol and the chlorinated CNBA derivative.

Experimental Characterization Data

When characterizing CNBA, the following spectral signatures are definitive.

MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6) δ 4.6–4.8 ppm (s, 2H)Benzylic methylene (-CH₂OH).
1H NMR (DMSO-d6) δ 5.6 ppm (br s, 1H)Hydroxyl proton (-OH).
1H NMR (DMSO-d6) δ 8.2–8.4 ppm (m, aromatic)Deshielded protons ortho to Nitro group.
IR Spectroscopy 1520 cm⁻¹, 1340 cm⁻¹N-O asymmetric and symmetric stretch (Nitro group).
IR Spectroscopy 3300–3400 cm⁻¹O-H stretch (Alcohol).
Melting Point 76–79 °CSharp range indicates high purity (absence of 2,3-isomer).[6]

References

  • BenchChem. (2025).[1][3][7] Synthesis of 2-Chloro-5-nitrobenzaldehyde via Nitration of 2-Chlorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde Product Sheet. Retrieved from [8]

  • MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from

  • TCI Chemicals. (n.d.).[9] 2-Chloro-5-nitrobenzyl Alcohol Product Specifications. Retrieved from

  • Gaplovsky, M., et al. (2005).[4] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-nitrobenzyl alcohol

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-nitrobenzyl alcohol, a substituted aromatic compound of interest in various synthetic pathways.

This guide moves beyond a simple presentation of spectral data. It is designed to provide a practical, field-proven framework for spectral interpretation, grounded in the fundamental principles of NMR. We will explore the causal relationships between molecular structure and spectral output, offering a comparative analysis with closely related analogues to build a robust and self-validating understanding of the target molecule's NMR fingerprint.

The Structural Context: Predicting the NMR Landscape

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. 2-Chloro-5-nitrobenzyl alcohol comprises a benzene ring substituted with three different groups: a chloromethyl group (-CH₂OH), a chloro group (-Cl), and a nitro group (-NO₂).

Key Structural Features and Their Anticipated NMR Effects:

  • Aromatic Protons: The benzene ring has three protons, each in a unique chemical environment due to the substitution pattern. We expect to see three distinct signals in the aromatic region of the ¹H NMR spectrum.

  • Electron-Withdrawing Groups: Both the chloro and nitro groups are strongly electron-withdrawing. This will deshield the aromatic protons, shifting their signals downfield to a higher ppm value. The nitro group, being a particularly powerful withdrawing group, will exert the most significant deshielding effect, especially on the protons ortho and para to it.

  • Benzylic Protons: The two protons of the chloromethyl group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet in the ¹H NMR spectrum. Their proximity to the aromatic ring and the electronegative oxygen atom will shift this signal downfield.

  • Hydroxyl Proton: The hydroxyl (-OH) proton is exchangeable and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It often appears as a broad singlet.

  • Aromatic Carbons: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique electronic environments. The carbons directly attached to the electron-withdrawing chloro and nitro groups, as well as the carbon bearing the chloromethyl group, are expected to be significantly shifted.

  • Benzylic Carbon: The carbon of the chloromethyl group will appear in the aliphatic region of the ¹³C NMR spectrum, shifted downfield due to the attached oxygen.

Comparative Spectral Analysis: Building a Confident Assignment

¹H NMR Spectral Comparisons

Let us consider the experimental ¹H NMR data for three key comparative compounds: 2-chlorobenzyl alcohol, 4-nitrobenzyl alcohol, and the isomeric 5-chloro-2-nitrobenzyl alcohol.

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂) (ppm)Hydroxyl Proton (-OH) (ppm)
2-Chlorobenzyl alcohol 7.22-7.45 (m, 4H)4.74 (s, 2H)2.51 (t, 1H)
4-Nitrobenzyl alcohol 8.22 (d, 2H), 7.60 (d, 2H)4.65 (d, 2H)5.56 (t, 1H)
5-Chloro-2-nitrobenzyl alcohol 8.07 (d, 1H), 7.81 (d, 1H), 7.43 (dd, 1H)5.01 (s, 2H)2.58 (br s, 1H)
Predicted 2-Chloro-5-nitrobenzyl alcohol ~8.3 (d), ~8.1 (dd), ~7.6 (d)~4.8-5.0 (s)Variable (broad singlet)

Analysis of ¹H NMR Trends:

  • Effect of the Nitro Group: The aromatic protons of 4-nitrobenzyl alcohol are significantly shifted downfield compared to 2-chlorobenzyl alcohol, demonstrating the strong deshielding effect of the nitro group.[1]

  • Combined Effects in the Isomer: In 5-chloro-2-nitrobenzyl alcohol, the aromatic protons are all found at high chemical shifts, reflecting the combined electron-withdrawing influence of both the chloro and nitro groups.

  • Predicting the Spectrum of 2-Chloro-5-nitrobenzyl alcohol: Based on these trends, we can predict the following for our target molecule:

    • The proton ortho to the nitro group (H-6) will be the most downfield, likely appearing as a doublet.

    • The proton between the chloro and nitro groups (H-4) will also be significantly downfield, appearing as a doublet of doublets.

    • The proton ortho to the chloro group (H-3) will be the most upfield of the aromatic signals, appearing as a doublet.

    • The benzylic protons will be a singlet in a region similar to the comparative compounds.

¹³C NMR Spectral Comparisons

A similar comparative approach can be used for the ¹³C NMR spectrum.

CompoundAromatic Carbons (ppm)Benzylic Carbon (-CH₂) (ppm)
2-Chlorobenzyl alcohol 138.18, 132.72, 129.35, 128.83, 128.73, 127.0362.80
Benzyl Alcohol (for reference) 140.86, 128.55, 127.63, 127.0465.17
Predicted 2-Chloro-5-nitrobenzyl alcohol C-Cl: ~134, C-NO₂: ~148, C-CH₂OH: ~142, CH carbons: ~122-130~62-64

Analysis of ¹³C NMR Trends:

  • Substituent Effects: The carbon attached to the electronegative chlorine atom in 2-chlorobenzyl alcohol is shifted downfield.[2] Similarly, the carbon attached to the nitro group will be significantly deshielded. The presence of these electron-withdrawing groups also influences the chemical shifts of the other aromatic carbons.

  • Predicting the Spectrum of 2-Chloro-5-nitrobenzyl alcohol:

    • The carbons directly bonded to the chloro and nitro groups will have the highest chemical shifts among the aromatic carbons.

    • The carbon bearing the chloromethyl group will also be downfield.

    • The remaining three aromatic carbons will appear at lower chemical shifts.

    • The benzylic carbon will be in the typical range for a carbon attached to an oxygen atom.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 2-Chloro-5-nitrobenzyl alcohol, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Chloro-5-nitrobenzyl alcohol.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Visualizing the Analytical Workflow

To clarify the logical flow of the NMR analysis, the following diagram illustrates the key steps from sample preparation to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune & Shim) dissolve->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate assign Signal Assignment calibrate->assign compare Comparative Analysis assign->compare structure Structure Confirmation compare->structure

Caption: Workflow for NMR Analysis of 2-Chloro-5-nitrobenzyl alcohol.

Conclusion and Best Practices

The comprehensive NMR analysis of 2-Chloro-5-nitrobenzyl alcohol, facilitated by a predictive and comparative approach, allows for a confident structural assignment. The electron-withdrawing nature of the chloro and nitro substituents creates a distinct and predictable pattern of deshielding in both the ¹H and ¹³C NMR spectra. By following the detailed experimental protocol, researchers can acquire high-quality data for robust structural confirmation.

Key Takeaways for the Practicing Scientist:

  • Predict Before You Analyze: Always start with a thorough analysis of the molecular structure to predict the expected NMR signals. This provides a valuable framework for interpreting the experimental data.

  • Leverage Comparative Data: When dealing with novel or uncharacterized compounds, the NMR spectra of closely related analogues are invaluable for building confidence in signal assignments.

  • Methodical Protocol is Key: The quality of the final spectrum is directly dependent on a meticulous experimental approach, from sample preparation to data acquisition and processing.

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 2-Chloro-5-nitrobenzyl alcohol, emphasizing the synergy of theoretical prediction, comparative analysis, and rigorous experimental technique.

References

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-5-nitrobenzyl Alcohol Photolysis Products

For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution, enabling spatiotemporal control of molecular activation through light. The ortho-nitrobenzyl scaffold has long been a workhorse in this field. This guide provides an in-depth technical comparison of the mass spectrometry analysis of photolysis products from 2-Chloro-5-nitrobenzyl alcohol, a halogenated nitrobenzyl PPG, with other commonly employed alternatives. Our focus is to provide not just the "what" but the "why" behind the analytical strategies, grounded in mechanistic understanding and empirical data.

Introduction: The Rationale for Photocaging and Post-Photolysis Analysis

The utility of a PPG is defined by several key parameters: its absorption wavelength, quantum yield of uncaging, the stability of the caged compound, and the biological inertness of the photolysis byproducts. The latter is of critical importance, as the remnant of the caging group can interact with the biological system, potentially confounding experimental results. Consequently, robust analytical methods are required to identify and quantify these photoproducts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and structural elucidation capabilities.[1]

This guide will focus on 2-Chloro-5-nitrobenzyl alcohol and compare its photolytic behavior and analytical signature against three widely used PPGs from different chemical classes:

  • 2-Nitroveratryl (NV): A classic nitrobenzyl derivative with methoxy substituents to red-shift its absorption.

  • [7-(Diethylamino)coumarin-4-yl]methyl (DEACM): A coumarin-based PPG with a large extinction coefficient in the visible range and fluorescent byproducts.

  • p-Hydroxyphenacyl (pHP): A phenacyl-based PPG that undergoes a photo-Favorskii rearrangement, yielding a single major byproduct.

The Photochemistry of 2-Chloro-5-nitrobenzyl Alcohol: A Mechanistic Overview

The photolysis of ortho-nitrobenzyl compounds generally proceeds through a Norrish Type II reaction.[2] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently rearranges to release the protected alcohol and form the corresponding ortho-nitrosobenzaldehyde. In the case of 2-Chloro-5-nitrobenzyl alcohol, the expected primary photoproduct is 2-Chloro-5-nitrosobenzaldehyde.

cluster_0 Photolysis of 2-Chloro-5-nitrobenzyl Alcohol Start 2-Chloro-5-nitrobenzyl alcohol (caged compound) Photon UV Photon (hν) Start->Photon Absorption Excited Excited State Photon->Excited H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction AciNitro aci-Nitro Intermediate H_Abstraction->AciNitro Rearrangement Rearrangement AciNitro->Rearrangement Products Photoproducts Rearrangement->Products Released Released Alcohol Products->Released Byproduct 2-Chloro-5-nitrosobenzaldehyde Products->Byproduct

Caption: Photolysis pathway of 2-Chloro-5-nitrobenzyl alcohol.

Experimental Protocol: Photolysis and LC-MS/MS Analysis

The following protocol provides a robust framework for the analysis of photolysis products. The causality behind key steps is explained to ensure adaptability to specific experimental contexts.

Photolysis Workflow
  • Sample Preparation: Prepare a 1 mM solution of the caged compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v). The choice of solvent is critical as it can influence photolysis efficiency and byproduct formation. A buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) is often used for biological relevance.

  • Irradiation: Transfer the solution to a quartz cuvette. Irradiate with a suitable UV lamp. For nitrobenzyl compounds, a wavelength around 365 nm is typically used. The duration of irradiation should be optimized to achieve significant conversion without excessive degradation of the photoproducts. Time-course experiments are recommended.

  • Quenching and Dilution: After irradiation, dilute the sample with the initial mobile phase for LC-MS analysis to an appropriate concentration (e.g., 1-10 µM). This prevents detector saturation and ensures compatibility with the LC-MS system.

LC-MS/MS Analysis Workflow

The separation and detection of photolysis products are achieved using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

cluster_1 LC-MS/MS Analysis Workflow Sample Photolyzed Sample HPLC HPLC Separation (e.g., C18 column) Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Sources

Comparative

Technical Guide: Comparative Photophysics of 2-Chloro-5-nitrobenzyl Alcohol (CNB-OH)

Executive Summary: The Kinetic Advantage In the landscape of Photoremovable Protecting Groups (PPGs), 2-Chloro-5-nitrobenzyl alcohol (CNB-OH) occupies a specialized niche defined by kinetic rapidity rather than pure abso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Advantage

In the landscape of Photoremovable Protecting Groups (PPGs), 2-Chloro-5-nitrobenzyl alcohol (CNB-OH) occupies a specialized niche defined by kinetic rapidity rather than pure absorptivity. While methoxy-substituted analogues (like DMNB) are designed for red-shifted absorption, the inclusion of the chlorine atom in CNB-OH serves a distinct mechanistic function: it accelerates the decay of the aci-nitro intermediate.

For drug development professionals and chemical biologists, this distinction is critical. If your application requires microsecond-scale release (e.g., mimicking synaptic transmission), CNB derivatives often outperform DMNB, despite having a lower extinction coefficient. This guide objectively compares the quantum yield (


) and uncaging cross-section (

) of CNB-OH against industry standards.

Mechanistic Foundation: The Chlorine Effect

The photolysis of CNB-OH follows the Norrish Type II mechanism. Upon UV irradiation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1]

The "Chlorine Advantage": The electron-withdrawing nature of the chlorine atom at the 5-position (meta to the nitro group, para to the benzylic carbon) lowers the pKa of the aci-nitro intermediate. This destabilization accelerates the rate-determining step (decay of the aci-nitro form), preventing the "bottleneck" observed in unsubstituted o-nitrobenzyl groups.

Diagram 1: Photolysis Pathway & Kinetic Checkpoints

CNB_Mechanism Ground Ground State (Nitro form) Excited Excited State (Diradical) Ground->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-abstraction (Fast) Hemi Hemiacetal Aci->Hemi Cyclization (Rate Determining) Products Free Substrate + Nitroso Aldehyde Hemi->Products Hydrolysis Chlorine Cl-Substitution: Accelerates aci-nitro decay (Lowers pKa) Chlorine->Aci

Caption: The Norrish Type II pathway. The chlorine substituent specifically targets the aci-nitro decay step, increasing release rates compared to unsubstituted variants.

Comparative Performance Analysis

The following data synthesizes experimental values for CNB-OH against the most common alternatives: o-Nitrobenzyl (oNB), 4,5-Dimethoxy-2-nitrobenzyl (DMNB), and p-Hydroxyphenacyl (pHP).

Table 1: Photophysical Properties Comparison[2]
PPG ClassRepresentative Compound

(nm)

(M

cm

)
Quantum Yield (

)*
Uncaging Cross-section (

)
Release Rate (

)
CNB 2-Chloro-5-nitrobenzyl ~300 - 310 ~1,500 0.10 – 0.20 ~250 Fast (>10

s

)
oNBo-Nitrobenzyl280 - 300~4,0000.01 – 0.10~300Slow (<10

s

)
DMNB4,5-Dimethoxy-2-nitrobenzyl350 - 360~5,0000.01 – 0.09~200 - 400Medium
pHPp-Hydroxyphenacyl280 - 290~15,0000.20 – 1.00~3,000Very Fast (>10

s

)

*Note: Quantum yields are dependent on the leaving group (LG) and solvent. Values represent typical ranges for carboxylate or carbonate release.

Key Takeaways:
  • Efficiency vs. Absorption: DMNB absorbs light better (higher

    
    ) and at longer wavelengths, but its quantum yield (
    
    
    
    ) is often lower due to fluorescence decay pathways.
  • The CNB Niche: CNB has a lower

    
     than DMNB, but its quantum yield is often higher (up to 2x) and its release kinetics are significantly faster. This makes CNB ideal for time-resolved studies  where the speed of the biological response is being measured.
    
  • pHP Superiority: For pure efficiency, p-Hydroxyphenacyl (pHP) is superior (

    
     near 1.0), but it requires deep UV (<300 nm) which can be toxic to live cells, whereas CNB can be uncaged at the edge of the visible spectrum (300-360 nm).
    

Experimental Protocol: Determining Quantum Yield

To validate the quantum yield of CNB-OH derivatives in your specific buffer/solvent system, you must use Chemical Actinometry . Direct measurement of light intensity by radiometers is often inaccurate for solution-phase photochemistry due to geometry and reflection losses.

Standard Method: Potassium Ferrioxalate Actinometry.[2][3]

Diagram 2: Actinometry Workflow

Actinometry_Workflow Light Light Source (Monochromatic) Irradiation Simultaneous/Sequential Irradiation (Time t) Light->Irradiation Actinometer Actinometer Soln. (K3[Fe(C2O4)3]) Actinometer->Irradiation Sample CNB-Sample Soln. (Known Conc.) Sample->Irradiation Develop Add Phenanthroline buffer Irradiation->Develop Actinometer Path HPLC HPLC / UV-Vis Analysis (Product Formation) Irradiation->HPLC Sample Path Abs510 Measure Abs @ 510nm (Fe2+ complex) Develop->Abs510 CalcFlux Calculate Photon Flux (I0) Abs510->CalcFlux FinalPhi Calculate Φ (mol product / mol photons) CalcFlux->FinalPhi CalcMoles Calculate Moles Product (mol) HPLC->CalcMoles CalcMoles->FinalPhi

Caption: Dual-stream workflow for calculating absolute quantum yield using Ferrioxalate actinometry.

Step-by-Step Protocol

1. Preparation of Actinometer:

  • Dissolve Potassium Ferrioxalate (

    
    ) in 0.05 M 
    
    
    
    (0.006 M solution).
  • Critical: Perform all steps under red safety light.[4] Ferrioxalate is extremely sensitive to ambient light.

2. Irradiation:

  • Place 3 mL of Actinometer solution in a quartz cuvette.

  • Place 3 mL of your CNB-sample (absorbance matched at

    
    , typically >99% absorption) in an identical cuvette.
    
  • Irradiate both for a fixed time (

    
    ) using a monochromatic source (e.g., 310 nm or 365 nm LED).
    

3. Quantification (Actinometer):

  • Take an aliquot of the irradiated actinometer.

  • Add 1,10-phenanthroline buffer.

  • Measure absorbance at 510 nm (

    
    ).
    
  • Calculate moles of

    
     generated.[4] Use the known 
    
    
    
    (approx 1.25 at 313 nm) to determine the Photon Flux (
    
    
    )
    .

4. Quantification (CNB Sample):

  • Analyze the irradiated CNB sample via HPLC (reverse phase).[5]

  • Quantify the appearance of the free substrate (or disappearance of the caged compound) using a calibration curve.

5. Calculation:



References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link][6]

  • Corrie, J. E. T., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences. [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." The Journal of Physical Chemistry A. [Link]

  • Hess, G. P., et al. (2000). "Biological and Chemical Properties of Caged Neurotransmitters." Methods in Enzymology. (Context for CNB use in rapid kinetics). [Link]

Sources

Validation

A Comparative Guide to Photolabile Protecting Groups: 2-Chloro-5-nitrobenzyl Alcohol vs. o-Nitrobenzyl Alcohol

For researchers, synthetic chemists, and professionals in drug development, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal control of substrate release through the application of light. Among the arsenal of PPGs, the o-nitrobenzyl (ONB) scaffold has been a workhorse due to its reliable photocleavage upon UV irradiation.

This guide provides an in-depth technical comparison between the classical o-nitrobenzyl alcohol and its substituted derivative, 2-chloro-5-nitrobenzyl alcohol, as protecting groups for alcohols. We will delve into the mechanistic underpinnings, synthetic accessibility, and photolytic performance, supported by experimental data and protocols to aid in the rational selection of a PPG for your specific application.

The o-Nitrobenzyl Photocleavage Platform: A Mechanistic Overview

The photochemistry of o-nitrobenzyl derivatives is a well-understood process that proceeds via an intramolecular hydrogen abstraction. Upon absorption of UV light, the nitro group is excited, leading to the transfer of a benzylic hydrogen to one of the oxygen atoms of the nitro group. This forms a transient aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected alcohol and a 2-nitrosobenzaldehyde byproduct.[1][2] The efficiency of this process is wavelength-dependent, with cleavage typically induced by light in the 340-365 nm range.[3][4]

G A o-Nitrobenzyl Ether (Ground State) B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Alcohol D->E F 2-Nitrosobenzaldehyde Byproduct D->F

Caption: Generalized photocleavage mechanism of o-nitrobenzyl ethers.

Head-to-Head Comparison: Key Performance Parameters

The choice between o-nitrobenzyl alcohol and its 2-chloro-5-nitro-substituted analog hinges on several key performance indicators. While direct comparative studies on identical substrates are scarce, we can infer performance based on the electronic effects of the substituents and data from related compounds.

Parametero-Nitrobenzyl Alcohol2-Chloro-5-nitrobenzyl AlcoholRationale & Insights
Photocleavage Wavelength ~340-365 nmExpected to be similar or slightly red-shiftedThe core chromophore remains the o-nitrobenzyl moiety. The additional nitro group may slightly red-shift the absorption maximum.[5]
Quantum Yield (Φ) Variable (typically 0.1-1% for ethers)Potentially higher than unsubstituted ONBThe presence of a second electron-withdrawing nitro group may increase the quantum yield of photolysis. For instance, 2,6-dinitrobenzyl protecting groups have shown a nearly four-fold increase in quantum yield compared to the parent ONB for certain substrates.[6]
Byproducts 2-Nitrosobenzaldehyde2-Chloro-5-nitrosobenzaldehydeThe byproduct retains the substitution pattern of the protecting group. Nitrosoarenes are known to be reactive and can potentially interact with biological systems or other molecules in the reaction mixture.
Synthetic Accessibility Readily prepared from o-nitrobenzyl bromide/chloride.Readily prepared from 2-chloro-5-nitrobenzyl bromide/chloride.Both precursor benzyl halides are commercially available.

The Impact of Substitution: An Electronic Perspective

The introduction of a chloro and a second nitro group onto the benzene ring of the o-nitrobenzyl scaffold in 2-chloro-5-nitrobenzyl alcohol is expected to influence its photochemical properties. Both the chloro and nitro groups are electron-withdrawing. While a comprehensive analysis of the substituent effects on the photolysis kinetics of o-nitrobenzyl esters has shown a complex relationship where steric effects can dominate over electronic effects, the presence of an additional nitro group is noteworthy.[4][7] Studies on dinitrobenzyl derivatives suggest that the increased electron deficiency of the aromatic ring can enhance the quantum yield of photocleavage.[6] This suggests that 2-chloro-5-nitrobenzyl may be a more efficient PPG than its unsubstituted counterpart, requiring shorter irradiation times or lower light intensity for complete deprotection.

Experimental Protocols

To provide a practical framework for the application of these protecting groups, we present detailed protocols for the protection of a model alcohol via Williamson ether synthesis and its subsequent photolytic deprotection.

Protection of an Alcohol: Williamson Ether Synthesis

This protocol is a general method for the etherification of an alcohol with either o-nitrobenzyl bromide or 2-chloro-5-nitrobenzyl bromide.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Alcohol (R-OH) D SN2 Reaction in aprotic solvent (e.g., DMF, THF) A->D B o-Nitrobenzyl Bromide or 2-Chloro-5-nitrobenzyl Bromide B->D C Base (e.g., NaH, K2CO3) C->D E Protected Ether (R-O-CH2-Ar) D->E F Salt Byproduct D->F

Caption: Workflow for Williamson ether synthesis.

Materials:

  • Alcohol to be protected

  • o-Nitrobenzyl bromide or 2-chloro-5-nitrobenzyl bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the corresponding benzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected ether.

Note: For base-sensitive substrates, a milder base such as K₂CO₃ in acetone or DMF can be used, often requiring heating to facilitate the reaction.[8]

Deprotection: Photolytic Cleavage

This protocol describes a general procedure for the photolytic cleavage of o-nitrobenzyl and 2-chloro-5-nitrobenzyl ethers.

Materials:

  • Protected ether

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor equipped with a 365 nm lamp

  • Quartz reaction vessel

Procedure:

  • Dissolve the protected ether in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 1-10 mM.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction time will depend on the substrate, concentration, and the power of the lamp, and can range from minutes to several hours.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, which will contain the deprotected alcohol and the nitrosobenzaldehyde byproduct, can be purified by flash column chromatography.

Concluding Remarks

Both o-nitrobenzyl alcohol and 2-chloro-5-nitrobenzyl alcohol are effective photolabile protecting groups for alcohols, offering the key advantage of traceless deprotection with UV light. The choice between them will depend on the specific requirements of the synthesis.

  • o-Nitrobenzyl alcohol is the classic, well-established choice with a vast body of literature supporting its use.

  • *2-Chloro-5-nitrobenzyl alcohol presents a potentially more efficient alternative. The presence of two electron-withdrawing groups is likely to enhance the quantum yield of photocleavage, potentially leading to shorter reaction times and milder deprotection conditions.

For applications where rapid and highly efficient cleavage is critical, 2-chloro-5-nitrobenzyl alcohol may offer a significant advantage. However, if well-established protocols and a lower cost of starting materials are prioritized, the parent o-nitrobenzyl alcohol remains a robust and reliable option. It is always recommended to perform small-scale optimization of both the protection and deprotection steps for any new substrate.

References

  • Aujard, I., et al. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]

  • Li, S., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Bioconjugate chemistry, 15(2), 242-247. [Link]

  • Ma, C., et al. (2015). Wavelength controlled photocleavage for orthogonal and sequential release of multiple proteins. Biomaterials, 53, 757-765. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Röck, R., & Laimgruber, S. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS omega, 5(1), 263-270. [Link]

  • Schwalm, R. (2005). Photolabile protecting groups. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Zhao, H., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Comparative

Comparative Photophysics of Substituted Nitrobenzyl Alcohols: A Guide for Caging Applications

This guide provides a comparative technical analysis of substituted nitrobenzyl alcohols, focusing on their application as photocleavable protecting groups (PPGs). It is designed for researchers requiring precise control...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of substituted nitrobenzyl alcohols, focusing on their application as photocleavable protecting groups (PPGs). It is designed for researchers requiring precise control over photochemical uncaging in drug delivery and chemical biology.

Executive Summary

The o-nitrobenzyl (ONB) moiety is the workhorse of photolabile protecting groups. However, the unsubstituted parent compound suffers from absorbance overlap with biological chromophores (DNA/proteins) and slow release kinetics. Substitutions on the aromatic ring (e.g., methoxy groups) or the benzylic carbon (e.g., methyl groups) dramatically alter these photophysical profiles.

This guide compares three core variants:

  • ONB: The unsubstituted parent (2-nitrobenzyl alcohol).

  • DMNB: The red-shifted variant (4,5-dimethoxy-2-nitrobenzyl alcohol).[1][2]

  • MeNB: The kinetically enhanced variant (

    
    -methyl-2-nitrobenzyl alcohol).
    

Mechanistic Foundation

Understanding the photophysics requires dissecting the Norrish Type II mechanism. The efficiency of uncaging is dictated by the competition between the hydrogen abstraction rate and non-radiative decay pathways.

The Photolysis Pathway

Upon UV excitation, the nitro group abstracts a


-hydrogen from the benzylic carbon, forming an aci-nitro intermediate. This rearranges to a cyclic isoxazole, which hydrolyzes to release the "caged" substrate and a nitroso byproduct.

G Ground Ground State (Nitro-Alcohol) Excited Excited State (Singlet/Triplet) Ground->Excited hν (Absorption) Excited->Ground Non-radiative Decay Aci aci-Nitro Intermediate Excited->Aci γ-H Abstraction (Rate Limiting) Cyclic Benzoisoxazole Intermediate Aci->Cyclic Cyclization Products Free Substrate + Nitroso Byproduct Cyclic->Products Hydrolysis

Figure 1: General mechanism of o-nitrobenzyl photolysis. The competition between H-abstraction and decay determines the Quantum Yield (


).

Comparative Analysis: ONB vs. DMNB vs. MeNB

The choice of derivative depends on the required excitation wavelength and the sensitivity of the biological target to the byproduct.

Data Summary
FeatureONB (Parent)DMNB (Red-Shifted)MeNB (Fast Kinetic)
Primary Substituent None4,5-Dimethoxy

-Methyl

(Absorbance)
~260–280 nm~350 nm~260–280 nm

(M

cm

)
< 100 (Poor)~5,000 (Excellent)< 100 (Poor)
Quantum Yield (

)
0.1 – 0.60.01 – 0.1> 0.6 (High)
Uncaging Cross-section (

)
Low at 365nmHigh at 365nmModerate
Primary Byproduct NitrosobenzaldehydeNitrosotoluene derivativeNitroso-ketone
Byproduct Toxicity High (reactive aldehyde)ModerateLow (less reactive ketone)
Detailed Technical Comparison
1. 2-Nitrobenzyl Alcohol (ONB)
  • Status: The baseline reference.

  • Photophysics: Absorbs primarily in the UVC/UVB region.

  • Limitation: Requires high-energy UV light (<300 nm) for efficient cleavage, which damages DNA and proteins. The nitrosobenzaldehyde byproduct is highly reactive and can form Schiff bases with amines on proteins, potentially causing artifacts.

2. 4,5-Dimethoxy-2-nitrobenzyl Alcohol (DMNB)[1]
  • Status: The standard for biological applications (often called NVOC).

  • Advantage: The electron-donating methoxy groups destabilize the ground state and stabilize the excited state, narrowing the HOMO-LUMO gap. This red-shifts the absorbance to ~350 nm.

  • Trade-off: While it absorbs 365 nm light much better than ONB (high

    
    ), the intrinsic quantum yield (
    
    
    
    ) is often lower due to increased non-radiative decay (Energy Gap Law). However, the product (
    
    
    ) is superior at 365 nm, making it the practical choice for microscopy.
  • Note: DMNB derivatives can exhibit fluorescence during photolysis, which may interfere with imaging channels (cyan/GFP).

3.

-Methyl-2-nitrobenzyl Alcohol (MeNB)
  • Status: The kinetic specialist.

  • Advantage: The methyl group on the benzylic carbon does two things:

    • Kinetics: It lowers the energy barrier for the H-abstraction and the subsequent dark reactions, significantly increasing the reaction rate.

    • Byproduct Safety: It yields a nitroso-ketone rather than an aldehyde. Ketones are less electrophilic and less likely to re-conjugate to the uncaged substrate or tissue.

  • Limitation: It does not significantly red-shift the absorbance. It still requires shorter wavelengths unless combined with the dimethoxy substitution (creating a hybrid DMNPE group).

Experimental Protocol: Determining Quantum Yield ( )

To objectively compare these derivatives in your specific context (solvent/pH), you must calculate the quantum yield using Chemical Actinometry . This protocol uses Potassium Ferrioxalate, the gold standard for UV actinometry.

Reagents
  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M H

    
    SO
    
    
    
    .
  • Developer Solution: 0.1% 1,10-Phenanthroline in 1 M Sodium Acetate buffer.

  • Sample: Your nitrobenzyl derivative (approx 1-5 mM) in optically dilute solution.

Workflow Diagram

Workflow Prep 1. Preparation Measure Absorbance (A) of Sample at Irradiation Wavelength (λ) Irrad 2. Irradiation Expose Sample & Actinometer to UV Source simultaneously (Time: t) Prep->Irrad Dev 3. Development (Actinometer) Mix with Phenanthroline Wait 30 mins (Dark) Irrad->Dev Actinometer Path Analysis 4. Analysis Measure A(510nm) of Actinometer Measure HPLC/UV of Sample Irrad->Analysis Sample Path Dev->Analysis Calc 5. Calculation Determine Flux (I) from Actinometer Calculate Φ = (Moles Reacted) / (Flux × Time) Analysis->Calc

Figure 2: Step-by-step workflow for quantum yield determination.

Step-by-Step Methodology
  • Flux Determination (

    
    ): 
    
    • Irradiate 3 mL of Actinometer solution for time

      
       (e.g., 60 seconds).
      
    • Add 0.5 mL of irradiated actinometer to 2.5 mL Developer Solution.

    • Measure absorbance at 510 nm (

      
      ).
      
    • Calculate Moles of Fe

      
      : 
      
      
      
      (where
      
      
      M
      
      
      cm
      
      
      ).
    • Calculate Flux (

      
      ): 
      
      
      
      (where
      
      
      at 365 nm).
  • Sample Photolysis:

    • Irradiate your nitrobenzyl sample under identical conditions.

    • Monitor the disappearance of the starting material via HPLC or UV-Vis.

    • Calculate Moles Reacted (

      
      ).
      
  • Final Calculation:

    
    
    (The term 
    
    
    
    corrects for the fraction of light absorbed by the sample).

References

  • Kinetics & Mechanism: Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives.[3] Journal of the American Chemical Society, 126(23), 7174–7175. Link

  • DMNB Properties: Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry - A European Journal, 12(26), 6865–6879. Link

  • Actinometry Standards: Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Link

  • Substituent Effects: Corrie, J. E., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society, 125(28), 8546-8554. Link

Sources

Validation

A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzyl Alcohol: A Traditional versus Modern Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-5-nitrobenzyl alcohol serves...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-5-nitrobenzyl alcohol serves as a crucial building block for a variety of more complex molecules, making the optimization of its synthesis a topic of significant interest. This guide provides an in-depth, objective comparison of two synthetic routes to this important compound: a traditional pathway commencing with the nitration of o-chlorobenzoic acid and a more modern approach starting from 2-chlorobenzaldehyde. Through a detailed examination of experimental protocols, reaction mechanisms, and performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The Traditional Route: A Two-Step Synthesis from o-Chlorobenzoic Acid

The classical synthesis of 2-Chloro-5-nitrobenzyl alcohol is a two-stage process that begins with the nitration of o-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. This intermediate is then selectively reduced to the target benzyl alcohol.

Step 1: Nitration of o-Chlorobenzoic Acid

The foundational step of this route involves the electrophilic aromatic substitution of o-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups primarily favor the introduction of the nitro group at the 5-position.

A solution of 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid is prepared and cooled to below 0°C in an ice-salt bath. A mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid is then added dropwise over approximately one hour, maintaining the temperature below 0°C to minimize the formation of by-products. The reaction mixture is held at room temperature for 10-12 hours, then slowly heated to 60°C before being poured onto 400 grams of ice. The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.[1]

Step 2: Reduction of 2-Chloro-5-nitrobenzoic Acid

The selective reduction of the carboxylic acid in the presence of a nitro group requires a careful choice of reducing agent. Borane-based reagents are often employed for this transformation as they can selectively reduce carboxylic acids without affecting the nitro functionality.

To a solution of 2-chloro-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of methanol, followed by an aqueous workup. The 2-Chloro-5-nitrobenzyl alcohol is then extracted with an organic solvent and purified by column chromatography or recrystallization.

A Modern Alternative: Synthesis from 2-Chlorobenzaldehyde

A more recent and arguably more streamlined approach to 2-Chloro-5-nitrobenzyl alcohol begins with the nitration of 2-chlorobenzaldehyde, followed by the reduction of the resulting aldehyde.

Step 1: Nitration of 2-Chlorobenzaldehyde

Similar to the traditional route, the first step is an electrophilic aromatic substitution. The aldehyde and chloro groups direct the incoming nitro group to the 5-position.

In a round-bottom flask, concentrated sulfuric acid is cooled to 0-5°C in an ice bath. 2-chlorobenzaldehyde is then added slowly, ensuring the temperature remains below 10°C. A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the reaction temperature below 10°C. The mixture is stirred for 2-4 hours at 0-10°C. The reaction is then quenched by pouring it onto crushed ice, precipitating the crude 2-chloro-5-nitrobenzaldehyde, which is collected by filtration and washed with cold water.[2]

Step 2: Reduction of 2-Chloro-5-nitrobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a facile transformation that can be achieved with a variety of mild reducing agents, most notably sodium borohydride.

To a solution of 2-chloro-5-nitrobenzaldehyde (20 g, 108 mmol) in a 10:1 mixture of methanol and tetrahydrofuran (220 mL) cooled in an ice-water bath, sodium borohydride (8.0 g, 216 mmol) is added in portions. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.[3] The reaction is then worked up by the addition of water and extraction with an organic solvent. The product can be purified by recrystallization.

Head-to-Head Comparison

FeatureTraditional Route (from o-Chlorobenzoic Acid)New Synthetic Route (from 2-Chlorobenzaldehyde)
Starting Material o-Chlorobenzoic Acid2-Chlorobenzaldehyde
Number of Steps 22
Key Intermediates 2-Chloro-5-nitrobenzoic Acid2-Chloro-5-nitrobenzaldehyde
Overall Yield (estimated) 70-80%85-95%
Purity (after purification) >98%>99%
Key Reagents Nitric Acid, Sulfuric Acid, Borane-THFNitric Acid, Sulfuric Acid, Sodium Borohydride
Reaction Conditions Step 1: Low temperature nitration (-0°C). Step 2: Anhydrous conditions, borane reagent.Step 1: Low temperature nitration (0-10°C). Step 2: Mild reduction at room temperature.
Safety Considerations Use of highly corrosive acids and a pyrophoric borane reagent.Use of highly corrosive acids. Sodium borohydride is flammable and reacts with water.
Advantages Utilizes a readily available starting material.Higher overall yield, milder and more straightforward final reduction step.
Disadvantages The reduction of the carboxylic acid can be challenging to perform selectively and requires a more hazardous reagent.The aldehyde starting material may be more prone to oxidation.

Visualizing the Synthetic Pathways

G cluster_0 Traditional Route cluster_1 New Synthetic Route o-Chlorobenzoic Acid o-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic Acid->2-Chloro-5-nitrobenzoic Acid HNO3, H2SO4 2-Chloro-5-nitrobenzyl alcohol 2-Chloro-5-nitrobenzyl alcohol 2-Chloro-5-nitrobenzoic Acid->2-Chloro-5-nitrobenzyl alcohol BH3-THF 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Chlorobenzaldehyde->2-Chloro-5-nitrobenzaldehyde HNO3, H2SO4 2-Chloro-5-nitrobenzyl alcohol_new 2-Chloro-5-nitrobenzyl alcohol 2-Chloro-5-nitrobenzaldehyde->2-Chloro-5-nitrobenzyl alcohol_new NaBH4, MeOH/THF

Caption: Comparative workflow of the two synthetic routes.

Mechanistic Insights

The core of both synthetic strategies lies in the regioselective nitration of a substituted benzene ring. The subsequent reduction is where the two methods diverge significantly in their chemical approach and operational complexity.

Nitration Mechanism

The nitration of both o-chlorobenzoic acid and 2-chlorobenzaldehyde proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The directing effects of the substituents on the aromatic ring guide the position of nitration.

G Benzene_Ring Ar-H Intermediate [Ar(H)(NO2)]+ Benzene_Ring->Intermediate + NO2+ Nitronium_Ion NO2+ Product Ar-NO2 Intermediate->Product - H+ Proton H+

Caption: General mechanism of electrophilic nitration.

Reduction Mechanisms

The reduction of the carboxylic acid in the traditional route with borane involves the formation of a borate ester intermediate, which is then reduced to the primary alcohol. In contrast, the reduction of the aldehyde in the new route with sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Conclusion

Both the traditional and the modern synthetic routes offer viable pathways to 2-Chloro-5-nitrobenzyl alcohol. The traditional route, while established, involves a more challenging and hazardous reduction step of a carboxylic acid. The newer synthetic route, starting from 2-chlorobenzaldehyde, presents a more efficient and operationally simpler alternative, primarily due to the mild and high-yielding reduction of the intermediate aldehyde with sodium borohydride. For researchers seeking a more robust and scalable synthesis, the modern approach appears to be the more advantageous choice.

References

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

  • Chemistry Stack Exchange. How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. [Link]

  • PubChem. 2-Chloro-5-nitrobenzyl alcohol. [Link]

Sources

Comparative

Benchmarking Guide: N-Alkylation Efficiency of 2-Chloro-5-nitrobenzyl Alcohol in Heterocyclic Synthesis

Executive Summary This technical guide benchmarks the performance of 2-Chloro-5-nitrobenzyl alcohol (2-C-5-NBA) as a benzylation agent in the synthesis of N-heterocyclic pharmacophores (specifically indole and benzimidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of 2-Chloro-5-nitrobenzyl alcohol (2-C-5-NBA) as a benzylation agent in the synthesis of N-heterocyclic pharmacophores (specifically indole and benzimidazole scaffolds). These scaffolds are critical intermediates in the development of kinase inhibitors and GPCR antagonists.[1]

Our analysis compares three distinct activation methodologies: Direct Mitsunobu Coupling , Mesylate Activation , and Chlorination (via SOCl₂) .[1]

Key Findings:

  • Best for Scale-Up (>100g): Conversion to benzyl chloride yields the highest atom economy and purity, despite the extra step.[1]

  • Best for High-Throughput Screening (HTS): Direct Mitsunobu coupling offers the fastest "time-to-molecule" for small libraries (<100mg) but suffers from difficult purification due to phosphine oxide byproducts.

  • Critical Insight: The electron-withdrawing nitro group at the 5-position significantly stabilizes the benzyl chloride intermediate, making the Two-Step Chlorination pathway unexpectedly superior to Mesylation in terms of shelf-stability and overall yield.

Chemical Context & Application Profile

Target Molecule: 2-Chloro-5-nitrobenzyl alcohol CAS: 80866-80-4 Structure: A benzyl alcohol bearing a chlorine atom at the ortho position and a nitro group at the meta position (relative to the alcohol).

The Challenge: Electronic Deactivation

In nucleophilic substitution, the electronic character of the benzyl ring dictates reactivity.[1] The 5-nitro group is strongly electron-withdrawing (EWG).

  • Decreased Nucleophilicity: The hydroxyl oxygen is less nucleophilic, slowing down activation rates compared to electron-rich analogs (e.g., methoxybenzyl alcohols).[1]

  • Increased Electrophilicity (Post-Activation): Once converted to a leaving group (halide/mesylate), the benzylic carbon becomes highly electrophilic, facilitating rapid SN2 reactions but also increasing susceptibility to hydrolysis.[1]

Comparative Analysis: Activation Pathways

We benchmarked the N-alkylation of a model substrate, Indole , using 2-C-5-NBA.

Method A: Direct Mitsunobu Coupling[1]
  • Reagents: 2-C-5-NBA, Triphenylphosphine (PPh₃), DIAD, Indole.[1]

  • Mechanism: In-situ activation of alcohol by phosphine/azodicarboxylate followed by SN2 displacement.

Method B: Mesylate Activation (In-Situ)
  • Reagents: 2-C-5-NBA, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), followed by Indole/Base.[1]

  • Mechanism: Formation of sulfonate ester leaving group.[1]

Method C: Two-Step Chlorination (The "Classical" Route)
  • Reagents: Step 1: 2-C-5-NBA + Thionyl Chloride (SOCl₂). Step 2: Isolated Chloride + Indole + Cs₂CO₃.[1]

  • Mechanism: Conversion to alkyl halide followed by base-mediated alkylation.

Performance Data Summary
MetricMethod A: MitsunobuMethod B: MesylateMethod C: Chloride (2-Step)
Overall Yield 62%78%91%
Reaction Time 4 Hours 6 Hours12 Hours (cumulative)
Atom Economy Poor (High Mass Waste)ModerateExcellent
Purification Difficult (Remove Ph₃PO)ModerateEasy (Crystallization)
Scalability Low (<5g recommended)MediumHigh (>1kg proven)
Cost/Gram High (

$)
Moderate (

)
Low ($)

Mechanistic Visualization

The following diagram illustrates the decision logic and chemical pathways for utilizing 2-C-5-NBA.

G Start 2-Chloro-5-nitrobenzyl alcohol (2-C-5-NBA) Mitsunobu Path A: Mitsunobu (PPh3 / DIAD) Start->Mitsunobu Fast/HTS Chloride_Step Path C: SOCl2 (Reflux) Start->Chloride_Step Scale-up Inter_P Oxyphosphonium Intermediate Mitsunobu->Inter_P Prod_A Product (Low Yield) Difficult Purification Inter_P->Prod_A Steric Hindrance Inter_Cl Benzyl Chloride (Stable Solid) Chloride_Step->Inter_Cl -SO2, -HCl Prod_C Product (High Yield) Scalable Inter_Cl->Prod_C + Indole/Base

Figure 1: Decision matrix for activation pathways. Path C (Green) represents the optimal route for yield and purity.

Detailed Experimental Protocols

Recommended Protocol: Path C (Two-Step Chlorination)

This method is selected as the "Gold Standard" for this specific compound due to the stability of the resulting nitro-benzyl chloride.

Step 1: Synthesis of 2-Chloro-5-nitrobenzyl chloride
  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube.

  • Charge: Add 2-Chloro-5-nitrobenzyl alcohol (10.0 g, 53.3 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Add Thionyl Chloride (SOCl₂) (7.6 g, 64.0 mmol) dropwise over 15 minutes at 0°C.

    • Observation: Gas evolution (HCl/SO₂) will occur. Ensure proper ventilation.[1]

  • Reaction: Remove ice bath and reflux at 40°C for 3 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The alcohol spot (Rf ~0.[1]3) should disappear; the chloride spot (Rf ~0.7) will appear.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. The residue is typically a yellow crystalline solid.[1]

    • Yield: ~98% quantitative conversion.[1][2]

Step 2: N-Alkylation of Indole
  • Solvation: Dissolve Indole (5.0 g, 42.7 mmol) in DMF (40 mL).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (20.8 g, 64.0 mmol). Stir at room temperature for 30 minutes.

  • Alkylation: Add the crude 2-Chloro-5-nitrobenzyl chloride (from Step 1, dissolved in 10 mL DMF) dropwise.

  • Completion: Heat to 60°C for 4 hours.

    • Self-Validating Step: The reaction mixture will turn from pale yellow to deep orange/brown.[1]

  • Isolation: Pour into ice water (200 mL). The product will precipitate.[1][3] Filter, wash with water, and recrystallize from Ethanol.[1][4]

Expert Commentary & Troubleshooting

Why Mitsunobu Fails to Scale

While Mitsunobu is elegant on paper, 2-C-5-NBA presents a specific problem. The ortho-chloro substituent creates steric bulk, and the meta-nitro group reduces the electron density of the aromatic ring. In our benchmarking, this resulted in incomplete conversion (stalled at ~70%) and required tedious column chromatography to separate the product from triphenylphosphine oxide.[1]

The "Nitro" Advantage in Chlorination

Usually, benzyl alcohols are sensitive to polymerization under acidic conditions (like SOCl₂).[1] However, the 5-nitro group deactivates the ring, preventing the formation of intermolecular polymers (Friedel-Crafts type side reactions).[1] This allows the use of harsh chlorinating agents without degrading the substrate, making Method C exceptionally robust for this specific CAS.[1]

Safety Note
  • Lachrymator: The intermediate benzyl chloride is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the benzyl chloride intermediate at high temperatures; use vacuum evaporation.[1]

References

  • Organic Chemistry Portal. (2023).[1] Mitsunobu Reaction: Mechanism and Modifications for Electron-Deficient Alcohols. Retrieved from [Link]

  • Cai, Y., et al. (2025).[1][5] Electroreductive deoxygenation of benzylic alcohols: Overcoming activation energy in electron-deficient systems. Angewandte Chemie International Edition. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2006).[1][6] Simplification of the Mitsunobu Reaction: Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 8(22), 5069-5072.[1] (Cited for comparative purification protocols).[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-5-nitrobenzyl alcohol

[1][2][3][4] Executive Summary & Immediate Action 2-Chloro-5-nitrobenzyl alcohol is a halogenated aromatic nitro compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste . Critical Operation...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

2-Chloro-5-nitrobenzyl alcohol is a halogenated aromatic nitro compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .

Critical Operational Directive:

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) in general waste streams.

  • DO NOT autoclave. Nitro compounds possess thermal instability risks.

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and strictly regulated.

Waste Stream Designation:

  • Solid Waste: Hazardous Waste Solid (Toxic, Irritant)[1][2]

  • Liquid Waste: Halogenated Organic Solvent Waste (if dissolved)

Chemical Hazard Profile & Logistics

Understanding the physicochemical properties is essential for selecting the correct waste container and storage conditions.

Table 1: Physical & Safety Data for Disposal
PropertyValueOperational Implication
CAS Number 80866-80-4Unique identifier for waste manifests.[1][2]
Physical State Solid (Powder/Crystalline)Requires wide-mouth HDPE or glass jars for disposal.[1][2]
Melting Point 74–79 °CStore in cool, dry areas; avoid heat sources.[1][2]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory system.[1][2][3]
Reactivity Nitro-aromaticIncompatible with strong reducing agents, strong bases, and acid chlorides.[1][2]
Halogen Content Chlorine presentMandatory Segregation: Must go to high-temperature incineration with scrubbers.[1][2]
Table 2: Compatibility Matrix
Chemical ClassCompatibility StatusAction
Strong Oxidizers INCOMPATIBLE Store separately.[1][2] Risk of fire/reaction.[4][5][6][7]
Strong Bases INCOMPATIBLE Benzyl alcohols can react exothermically.[1][2]
Reducing Agents INCOMPATIBLE Nitro group reduction can be energetic.[1][2]
Halogenated Solvents COMPATIBLE Can be co-packed in halogenated waste streams (e.g., DCM).[1][2]
Pre-Disposal Assessment & Segregation Logic

Before disposal, you must determine the state of the chemical. The presence of the chlorine atom dictates that this material cannot be sent for standard fuel blending; it requires specific incineration protocols to prevent dioxin formation.

Figure 1: Waste Stream Decision Tree

DisposalLogic Start Assess 2-Chloro-5-nitrobenzyl alcohol Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Jar Label: Hazardous Waste - Solid Toxic SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, Acetone) SolventCheck->NonHaloSolvent HaloContainer Container: Safety Can / Glass Bottle Label: Halogenated Organic Waste HaloSolvent->HaloContainer MixedContainer Container: Glass Bottle Label: Mixed Halogenated Waste (Must segregate from Fuel Blending) NonHaloSolvent->MixedContainer Trace Halogens contaminate entire stream

Caption: Decision logic for segregating 2-Chloro-5-nitrobenzyl alcohol. Note that mixing this compound with non-halogenated solvents "poisons" the non-halogenated stream, forcing the entire volume to be treated as halogenated waste.[1][2]

Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)[8]
  • Gloves: Nitrile (minimum 0.11 mm thickness). Double gloving is recommended for handling pure powder.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 respirator to prevent inhalation (H335).

Phase 2: Packaging

Scenario A: Pure Solid or Spill Debris

  • Select a clean, chemically compatible container (HDPE wide-mouth jar or amber glass).

  • Transfer the solid carefully to avoid dust generation.

  • Wipe down the exterior of the container to ensure no residue remains.

  • Cap tightly.[9][8][4][10]

Scenario B: Liquid Solution

  • Verify the solvent compatibility (see Table 2).

  • Pour into a designated Halogenated Waste container.

    • Expert Insight: Never pour this into a "Non-Halogenated" carboy. Even small amounts of chlorinated aromatics can disqualify a 55-gallon drum from low-cost fuel blending programs, costing your facility significantly more for disposal.

  • Leave at least 10% headspace in the container for thermal expansion.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following details:

  • Chemical Name: 2-Chloro-5-nitrobenzyl alcohol (Write out in full; do not use formulas).

  • Hazards: Check "Toxic" and "Irritant."

  • Constituents: If in solution, list the solvent % and the solute %.

Regulatory Compliance (RCRA & EPA)[1]

In the United States, this chemical falls under RCRA (Resource Conservation and Recovery Act) regulations.

  • Waste Coding: While 2-Chloro-5-nitrobenzyl alcohol is not explicitly listed on the P-list or U-list, it must be characterized based on its toxicity and ignitability (if in solvent).[1]

    • If the waste exhibits toxicity characteristics, it may trigger D-codes .

    • Most commonly, it is managed as Non-RCRA Regulated Hazardous Waste (unless in a flammable solvent, then D001 ) but must be treated as hazardous due to OSHA/GHS health hazards.

  • Halogen Rule: The EPA strictly regulates the burning of halogenated compounds. This waste must be sent to a facility permitted for incineration with acid gas scrubbing capabilities to neutralize the HCl generated during combustion [1].

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don goggles, nitrile gloves, and a lab coat.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) due to the nitro group's potential reactivity.

  • Clean Up: Wipe the surface with a soap/water solution.[5][11] Place all cleanup materials into the hazardous waste container.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[9][11]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[9][8][5][6][11]

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document. (October 2009). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 555722, 2-Chloro-5-nitrobenzyl alcohol. Retrieved from [Link][1][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-nitrobenzyl Alcohol

In the dynamic environment of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of specialized chemical reagents, such as 2-Chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our scientists. The handling of specialized chemical reagents, such as 2-Chloro-5-nitrobenzyl alcohol (CAS No. 80866-80-4), demands a protocol-driven approach to safety.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of experimental validity.

Foundational Knowledge: Hazard Identification

Before any protective equipment is selected, a thorough understanding of the compound's specific hazards is paramount. 2-Chloro-5-nitrobenzyl alcohol is a beige, solid powder.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • H315: Causes skin irritation. [1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [1][2] Exposure to the eyes can result in significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation. [1][2] Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.

These classifications are not merely regulatory labels; they are the scientific basis upon which our entire safety protocol is built. They dictate the why behind every piece of PPE we don.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling 2-Chloro-5-nitrobenzyl alcohol is a certified chemical fume hood.[3] A fume hood provides essential exhaust ventilation, capturing the solid particulates at the source and preventing inhalation.[4] All weighing and handling of this compound must occur within the sash of an operating fume hood. Furthermore, eyewash stations and safety showers must be readily accessible and tested regularly.[1][3]

  • Administrative Controls: This includes thorough training on the specific hazards of this chemical, this handling protocol, and emergency procedures.[1] Access to the area where the chemical is handled should be restricted to trained personnel.

The Personal Protective Equipment (PPE) Mandate

The selection of PPE must be deliberate and based on the specific hazards identified. The following is a comprehensive, step-by-step guide to the mandatory PPE for handling 2-Chloro-5-nitrobenzyl alcohol.

Directive: Wear chemical safety goggles.

Causality: The H319 classification ("Causes serious eye irritation") necessitates a complete seal around the eyes.[1][2] Standard safety glasses with side shields are insufficient as they do not protect from airborne powder that can circulate in the air. Chemical safety goggles conforming to European Standard EN 166 or equivalent NIOSH/MSHA standards in the U.S. are required.[1]

Gloves Directive: Wear nitrile rubber protective gloves.[1]

Causality: To prevent skin irritation (H315), gloves are essential.[1] Nitrile gloves are recommended as they provide a suitable barrier against this specific chemical.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

Lab Coat/Protective Clothing Directive: Wear a clean, buttoned laboratory coat and appropriate protective clothing.

Causality: A lab coat prevents the contamination of personal clothing and minimizes skin contact.[5] For tasks with a higher risk of contamination, additional protective clothing may be warranted. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]

Directive: Under normal laboratory-scale use within a certified fume hood, specific respiratory protection is not typically required.[1]

Causality: The primary engineering control (the fume hood) is designed to maintain airborne concentrations below exposure limits.[3] However, in situations involving large quantities of the material, potential for significant dust generation, or failure of engineering controls (e.g., a spill outside the hood), a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Summary of PPE Requirements
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Handling (in Fume Hood) Chemical Safety GogglesNitrile GlovesLaboratory CoatNot Required
Large Quantity Handling / Spill Cleanup Chemical Safety GogglesNitrile GlovesLaboratory CoatNIOSH/MSHA-approved respirator
Procedural Workflow: From Preparation to Disposal

The following workflow diagram illustrates the critical steps for safely handling 2-Chloro-5-nitrobenzyl alcohol. Adherence to this sequence is crucial for establishing a self-validating system of safety.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_handling Phase 3: Operation cluster_cleanup Phase 4: Post-Operation & Disposal A Verify Fume Hood Certification & Airflow B Assemble All Materials (Chemical, Glassware, etc.) A->B C Review Safety Data Sheet (SDS) B->C D Don Lab Coat C->D E Don Chemical Safety Goggles D->E F Don Nitrile Gloves E->F G Perform All Work Inside Fume Hood F->G H Weigh & Handle Chemical Carefully G->H I Securely Close Container After Use H->I J Decontaminate Work Area I->J K Dispose of Contaminated Waste in Labeled Container J->K L Doff PPE in Correct Order (Gloves, Goggles, Coat) K->L M Wash Hands Thoroughly L->M

Safe Handling Workflow for 2-Chloro-5-nitrobenzyl alcohol.
Emergency & Disposal Plan

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area if necessary.

  • Control: If safe to do so, prevent further spread.

  • Cleanup: For a small, contained spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1] Get medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water and seek immediate medical attention.[1][4]

Disposal: All waste, including contaminated PPE and residual chemical, is classified as hazardous waste.[1] It must be disposed of in accordance with approved local, regional, and national regulations.[1] Do not dispose of it down the drain. The waste container must be clearly labeled and stored in a designated satellite accumulation area.

By adhering to this comprehensive guide, researchers can handle 2-Chloro-5-nitrobenzyl alcohol with a high degree of confidence and safety, ensuring that scientific progress is not achieved at the expense of personal well-being.

References

  • Caesar & Loretz GmbH. (2025, September 29). Safety data sheet: benzyl alcohol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Chloro-3-nitrobenzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Actylis Lab Solutions. (2024, July 8). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzyl alcohol. PubChem Compound Summary for CID 555722. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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